molecular formula C4H8ClF2NO2 B1520825 2-Amino-4,4-difluorobutanoic acid hydrochloride CAS No. 252357-32-7

2-Amino-4,4-difluorobutanoic acid hydrochloride

Cat. No.: B1520825
CAS No.: 252357-32-7
M. Wt: 175.56 g/mol
InChI Key: IDBMHZUUXFKQTL-UHFFFAOYSA-N
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Description

2-Amino-4,4-difluorobutanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H8ClF2NO2 and its molecular weight is 175.56 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4,4-difluorobutanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4,4-difluorobutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,4-difluorobutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,4-difluorobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7F2NO2.ClH/c5-3(6)1-2(7)4(8)9;/h2-3H,1,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBMHZUUXFKQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252357-32-7
Record name Butanoic acid, 2-amino-4,4-difluoro-, hydrochloride (1:1)
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Record name 2-amino-4,4-difluorobutanoic acid hydrochloride
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Foundational & Exploratory

Asymmetric synthesis of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of 2-Amino-4,4-difluorobutanoic Acid Hydrochloride

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts.[1] Among these, α-amino acids containing gem-difluoro groups, such as 2-Amino-4,4-difluorobutanoic acid, are of particular interest. This molecule serves as a valuable building block, acting as a bioisostere for natural amino acids like leucine, thereby enabling the fine-tuning of peptide and protein therapeutics.[2]

However, the synthesis of such compounds in an enantiomerically pure form presents significant challenges. The creation of the chiral center at the α-carbon requires precise stereochemical control, which is complicated by the electronic influence of the adjacent difluoromethyl group. This guide provides a detailed exploration of the principal strategies for the asymmetric synthesis of 2-Amino-4,4-difluorobutanoic acid hydrochloride, designed for researchers and drug development professionals. We will delve into the mechanistic rationale behind well-established chiral auxiliary-based methods and modern, efficient catalytic approaches, providing field-proven insights and detailed protocols.

Part 1: Diastereoselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a robust and reliable strategy for establishing stereocenters.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. This method is particularly valued for its predictability and scalability, making it a workhorse in process chemistry.[4]

Focus Method: Alkylation of a Chiral Ni(II)-Complexed Glycine Schiff Base

A highly effective and scalable approach employs a chiral nickel(II) complex of a glycine Schiff base. This methodology, extensively developed and refined, offers excellent stereocontrol and has been successfully applied to the multi-gram synthesis of fluorinated amino acids.[2][5][6][7]

Causality and Rationale: The success of this method hinges on the rigid, square-planar geometry of the Ni(II) complex. This structure effectively locks the conformation of the glycine enolate equivalent. The chiral auxiliary, typically derived from an amino acid like proline, creates a sterically demanding environment that shields one face of the planar enolate. Consequently, an incoming electrophile, in this case, a 2,2-difluoroethylating agent, is directed to the less hindered face, resulting in a highly diastereoselective alkylation.

Experimental Workflow

The overall synthetic sequence involves the formation of the chiral complex, diastereoselective alkylation, and subsequent hydrolysis to yield the target amino acid and recover the auxiliary.

G cluster_0 Complex Formation cluster_1 Diastereoselective Alkylation cluster_2 Deprotection & Isolation A Glycine D Chiral Ni(II) Glycine Complex A->D B Chiral Auxiliary (e.g., (S)-2-N-(N'-benzylprolyl) aminobenzophenone) B->D C Ni(NO₃)₂ C->D E Alkylated Ni(II) Complex D->E Deprotonation H (S)-2-Amino-4,4- difluorobutanoic Acid E->H Acid Hydrolysis I Recovered Chiral Auxiliary E->I Acid Hydrolysis F Base (e.g., NaH) F->D G Electrophile (ICH₂CF₂H) G->D Alkylation K Target Product: (S)-2-Amino-4,4-difluorobutanoic acid hydrochloride H->K J HCl J->H

Caption: Workflow for Ni(II) complex-mediated asymmetric synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.[2][5]

  • Preparation of the Chiral Ni(II) Complex:

    • To a solution of the chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) (1.0 eq) and glycine (1.1 eq) in methanol, add sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux for 30 minutes until a clear solution is formed.

    • Add a solution of Nickel(II) nitrate hexahydrate (1.0 eq) in methanol dropwise.

    • Stir the reaction at reflux for 2 hours, during which a deep red precipitate forms.

    • Cool the mixture to room temperature, filter the solid, wash with methanol and water, and dry under vacuum to yield the chiral Ni(II) complex.

  • Diastereoselective Alkylation:

    • Suspend the dried Ni(II) complex (1.0 eq) in anhydrous DMF.

    • Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0°C and stir for 1 hour.

    • Add 1,1-difluoro-2-iodoethane (1.5 eq) and allow the reaction to warm to room temperature, stirring for 12-18 hours.

    • Quench the reaction by adding acetic acid, followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude alkylated complex is used in the next step without further purification.

  • Hydrolysis and Isolation:

    • Dissolve the crude alkylated complex in methanol and add 6N hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to facilitate decomplexation.

    • Cool the reaction and filter to remove the precipitated ligand hydrochloride (which can be recycled).

    • Concentrate the filtrate under vacuum. The residue contains the crude amino acid hydrochloride.

    • Purify the crude product by ion-exchange chromatography or recrystallization to obtain pure (S)-2-Amino-4,4-difluorobutanoic acid hydrochloride.

Data Presentation: Comparison of Chiral Auxiliaries

The choice of chiral auxiliary can significantly impact the diastereoselectivity and yield of the reaction.

Chiral Auxiliary TypeTypical ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Ni(II) Complex of Proline Schiff BaseICH₂CF₂H>95%70-85%[2][5]
Evans OxazolidinoneBrCH₂CF₂H90-98%65-80%[8]
Oppolzer's CamphorsultamFSO₂CF₂CH₂Br>99%60-75%[3]

Part 2: Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis represents a more modern and atom-economical approach to chiral synthesis.[9] In this paradigm, a small quantity of a chiral catalyst is used to generate large amounts of an enantiomerically enriched product, avoiding the need for stoichiometric amounts of a chiral auxiliary.

Focus Method: Copper-Catalyzed Asymmetric Difluoromethylation

Recent advances have demonstrated the efficacy of transition metal catalysis for the enantioselective synthesis of α-difluorinated amino acids.[10] One notable strategy involves the copper-catalyzed asymmetric difluoromethylation of a glycine imine derivative using a difluorocarbene precursor.

Causality and Rationale: The reaction proceeds via the in situ generation of a difluorocarbene (:CF₂) from a suitable precursor (e.g., difluorochloromethane) under basic conditions. This carbene reacts with a copper(I) catalyst, which is rendered chiral by a coordinating ligand (e.g., a chiral bisoxazoline or phosphine ligand). The resulting chiral copper-carbene species then attacks the glycine imine substrate. The stereochemical outcome is dictated by the chiral environment created by the ligand, which favors one of the two possible transition states, leading to the formation of one enantiomer in excess.

Catalytic Cycle

The proposed catalytic cycle illustrates the role of the chiral catalyst in mediating the enantioselective bond formation.

G A Chiral L-Cu(I) Catalyst B [L-Cu(I)-CF₂] A->B :CF₂ source D Transition State Complex B->D C Glycine Imine Substrate C->D D->A Catalyst Regeneration E Enantioenriched Product D->E C-C Bond Formation

Caption: Proposed cycle for Cu-catalyzed asymmetric difluoromethylation.

Detailed Experimental Protocol

This protocol is a generalized representation of modern catalytic methods.[10]

  • Catalyst Preparation (In Situ):

    • In a nitrogen-purged glovebox, add a copper(I) source (e.g., CuI, 5 mol%) and the chiral ligand (e.g., a chiral bisoxazoline, 5.5 mol%) to an oven-dried reaction vessel.

    • Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Asymmetric Reaction:

    • Add the glycine imine substrate (1.0 eq) to the catalyst solution.

    • Cool the reaction mixture to the optimized temperature (e.g., 0°C).

    • Slowly introduce the difluorocarbene precursor (e.g., TMSCF₃ with a fluoride source, or CHClF₂ gas) and a base over several hours using a syringe pump or mass flow controller.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Analysis:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Hydrolyze the imine group under acidic conditions to yield the free amino acid, which is then converted to its hydrochloride salt.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC analysis.

Data Presentation: Comparison of Catalytic Systems

The performance of the catalytic system is highly dependent on the choice of metal, ligand, and reaction conditions.

Metal/CatalystChiral Ligand TypeSubstrateEnantiomeric Excess (e.e.)Yield (%)Reference
Cu(I)Bisoxazoline (BOX)Glycine Imine90-97%75-90%[10]
Rh(II)Chiral CarboxylateDiazo Compound85-95%70-88%[11][12]
OrganocatalystQuinine DerivativeImine Amide88-96%80-95%[13][14]

Conclusion

The asymmetric synthesis of 2-Amino-4,4-difluorobutanoic acid hydrochloride can be achieved through several effective strategies. The chiral auxiliary-based approach, particularly using Ni(II) complexes, stands out for its reliability, high stereoselectivity, and proven scalability, making it a preferred method for producing large quantities of material. While this method is stoichiometrically demanding, its predictability is a major asset in development settings.

In contrast, asymmetric catalysis offers a more elegant and atom-economical alternative. Methods involving copper, rhodium, or organocatalysts can provide high enantioselectivity with low catalyst loadings. These approaches are at the forefront of synthetic innovation, though they may require more extensive optimization of reaction conditions and catalyst systems. The choice between these core strategies will ultimately depend on the specific requirements of the project, including scale, cost, and available expertise. Both pathways provide powerful tools for accessing this valuable fluorinated building block, enabling the advancement of next-generation pharmaceuticals.

References

  • Gomez-Bengoa, E., & Linden, A. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(5), 1593. [Link]

  • Han, J., Takeda, R., Liu, X., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • ResearchGate. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

  • Sci-Hub. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • Qiu, X., & Qing, F. (2004). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 69(17), 5782-5785. [Link]

  • Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. University of Manitoba MSpace. [Link]

  • Peng, Q., Yan, B., Li, F., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Communications Chemistry, 4(1), 148. [Link]

  • Peng, Q., Yan, B., Li, F., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • da Silva, A. B. F., & de Oliveira, H. C. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 59(3), 193-211. [Link]

  • O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9438-9475. [Link]

  • Precedent - An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. (n.d.). Precedent. [Link]

  • Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. Science, 353(6294), 51-54. [Link]

  • Xie, X., Dong, S., Hong, K., et al. (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Synthesis & Catalysis. [Link]

  • Xie, X., Dong, S., Hong, K., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Synthesis & Catalysis, 366(3), 488-494. [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers Media. [Link]

Sources

An In-depth Technical Guide to the NMR Characterization of 2-Amino-4,4-difluorobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated analogs of bioactive compounds highly sought after. 2-Amino-4,4-difluorobutanoic acid hydrochloride, a fluorinated derivative of aminobutanoic acid, represents a valuable building block in the synthesis of novel peptides and pharmaceuticals. A thorough structural characterization of this molecule is paramount to its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This in-depth technical guide provides a comprehensive overview of the principles and practices for the complete NMR characterization of 2-Amino-4,4-difluorobutanoic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who seek not only to acquire high-quality NMR data but also to understand the rationale behind the experimental choices and to confidently interpret the resulting spectra.

The Unique Role of Fluorine in NMR Spectroscopy

The presence of fluorine atoms in 2-Amino-4,4-difluorobutanoic acid hydrochloride offers distinct advantages for NMR analysis. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe.[1][2] Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H, leading to excellent signal dispersion and reduced spectral overlap.[1] The geminal difluoro moiety in the target molecule provides a rich source of structural information through spin-spin couplings to both protons (¹H) and carbons (¹³C).

Experimental Design and Rationale

A complete NMR characterization of 2-Amino-4,4-difluorobutanoic acid hydrochloride necessitates a multi-faceted approach, employing a suite of 1D and 2D NMR experiments. The following workflow provides a logical progression from initial sample preparation to full structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_interp Data Interpretation prep Weighing and Dissolution in D₂O filt Filtration (optional) prep->filt tube Transfer to NMR Tube filt->tube H1 ¹H NMR tube->H1 F19 ¹⁹F NMR H1->F19 C13 ¹³C NMR & DEPT F19->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC assign Signal Assignment HMBC->assign j_couple J-Coupling Analysis assign->j_couple structure Structural Confirmation j_couple->structure

Caption: A comprehensive workflow for the NMR characterization of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

PART 1: Sample Preparation: The Foundation of High-Quality Data

The quality of the final NMR spectra is intrinsically linked to the meticulous preparation of the sample. For 2-Amino-4,4-difluorobutanoic acid hydrochloride, a polar, water-soluble compound, deuterium oxide (D₂O) is the solvent of choice.

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of 2-Amino-4,4-difluorobutanoic acid hydrochloride. This concentration is generally sufficient for ¹H and ¹⁹F NMR and adequate for ¹³C NMR with a reasonable number of scans.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9% D or higher) in a clean, dry vial. The use of D₂O minimizes the large residual solvent signal in the ¹H NMR spectrum.

  • Filtration (Optional but Recommended): If any particulate matter is observed, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents magnetic field distortions and improves spectral resolution.

  • Transfer: Carefully transfer the solution to a high-quality, clean NMR tube. Avoid scratching the inner walls of the tube.

  • Homogenization: Gently agitate the sample to ensure a homogeneous solution.

Expert Insight: The hydrochloride salt of the amino acid will create an acidic solution in D₂O. This is generally acceptable for NMR analysis. However, be aware that the chemical shifts of exchangeable protons (amine and carboxylic acid) will be pH-dependent. In D₂O, these protons will exchange with deuterium, leading to a decrease or disappearance of their signals in the ¹H spectrum and the appearance of a HOD signal.

PART 2: 1D NMR Spectroscopy: The Initial Structural Snapshot

One-dimensional NMR spectra provide the fundamental framework for the structural analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Features (in D₂O):

Predicted Chemical Shift (ppm)MultiplicityAssignmentRationale
~ 4.0 - 4.3Triplet of triplets (tt)H-2The α-proton is deshielded by the adjacent amino and carboxyl groups. It will be split by the two H-3 protons and the two F-4 atoms.
~ 2.5 - 2.9MultipletH-3The β-protons are adjacent to the electron-withdrawing difluoromethyl group and the chiral center at C-2, leading to a complex multiplet.
~ 5.9 - 6.5Triplet of triplets (tt)H-4The proton on the difluoromethyl carbon is significantly deshielded by the two fluorine atoms and will be split by the two H-3 protons and the two geminal fluorine atoms.

Causality Behind Expected Multiplicities: The multiplicity of each signal is governed by the n+1 rule for homonuclear coupling and the 2nI+1 rule for heteronuclear coupling. For H-2, we expect a triplet from coupling to the two H-3 protons and a triplet from coupling to the two F-4 atoms, resulting in a triplet of triplets. A similar logic applies to the other protons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is often the simplest and most informative for fluorinated compounds.

Expected ¹⁹F NMR Spectral Features (in D₂O):

Predicted Chemical Shift (ppm)MultiplicityAssignmentRationale
-110 to -120TripletF-4The two fluorine atoms are chemically equivalent and will be split by the two adjacent H-3 protons into a triplet.

Expert Insight: ¹⁹F chemical shifts are typically referenced to an external standard, such as CFCl₃ (0 ppm) or trifluoroacetic acid (TFA) at approximately -76.5 ppm.[3] It is crucial to report the reference standard used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments.

Expected ¹³C NMR Spectral Features (in D₂O):

Predicted Chemical Shift (ppm)Multiplicity (¹³C-¹⁹F Coupling)AssignmentRationale
~ 170 - 175SingletC-1 (C=O)The carboxylic acid carbon is highly deshielded.
~ 50 - 55TripletC-2The α-carbon is deshielded by the amino and carboxyl groups and will be split by the two F-4 atoms through a two-bond coupling (²JCF).
~ 35 - 40TripletC-3The β-carbon will be split by the two F-4 atoms through a two-bond coupling (²JCF).
~ 115 - 120TripletC-4The carbon directly attached to the two fluorine atoms will be significantly deshielded and will show a large one-bond coupling (¹JCF), resulting in a triplet.

DEPT Experiments: DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. For this molecule, a DEPT-135 spectrum would show a positive signal for the CH group (C-2) and a negative signal for the CH₂ group (C-3). The quaternary carbon (C-1) and the CHF₂ group (C-4) would be absent.

PART 3: 2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

Caption: Key correlations expected in 2D NMR spectra for structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Amino-4,4-difluorobutanoic acid hydrochloride, a COSY spectrum would show a cross-peak between the H-2 and H-3 signals, and between the H-3 and H-4 signals, confirming the butanoic acid backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. An HSQC spectrum will show cross-peaks for H-2/C-2, H-3/C-3, and H-4/C-4.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. Key expected HMBC correlations include:

  • H-2 to C-1 , C-3 , and C-4 .

  • H-3 to C-1 , C-2 , and C-4 .

  • H-4 to C-2 and C-3 .

The correlation from H-2 and H-3 to the C-1 carbonyl carbon is definitive proof of the butanoic acid structure.

PART 4: Data Interpretation and Structural Confirmation

By integrating the information from all the NMR experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, leading to the confirmation of the structure of 2-Amino-4,4-difluorobutanoic acid hydrochloride. The analysis of coupling constants provides further structural detail.

Predicted J-Coupling Constants:

CouplingTypePredicted Value (Hz)Structural Information
³J(H2,H3)Vicinal5 - 8Confirms connectivity between C-2 and C-3.
³J(H3,H4)Vicinal5 - 8Confirms connectivity between C-3 and C-4.
²J(H4,F4)Geminal50 - 60Characteristic large coupling for protons on a difluoromethyl group.
³J(H3,F4)Vicinal15 - 25Confirms the proximity of the H-3 protons to the fluorine atoms.
⁴J(H2,F4)Long-range1 - 5A smaller, four-bond coupling is expected.
¹J(C4,F4)One-bond230 - 250A very large coupling, characteristic of a direct C-F bond.
²J(C3,F4)Two-bond20 - 30Confirms the C-3 position relative to the difluoromethyl group.
³J(C2,F4)Three-bond5 - 10Confirms the C-2 position relative to the difluoromethyl group.

Conclusion

The NMR characterization of 2-Amino-4,4-difluorobutanoic acid hydrochloride is a prime example of how a systematic, multi-technique approach can lead to a comprehensive understanding of a molecule's structure. The unique properties of the ¹⁹F nucleus, when combined with standard ¹H and ¹³C NMR experiments, provide a wealth of data that, when interpreted correctly, allows for an unambiguous structural assignment. The protocols and rationale outlined in this guide provide a robust framework for researchers to confidently characterize this and other novel fluorinated molecules, thereby accelerating the pace of drug discovery and development.

References

  • University of California, Santa Barbara. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-4,4-difluorobutanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]

  • Giraud, N., & Gerken, M. (2011). Fluorine NMR. eMagRes.
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Mass spectrometry analysis of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the quantitative analysis of 2-Amino-4,4-difluorobutanoic acid hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a fluorinated amino acid analogue, this compound holds significant interest in pharmaceutical and metabolic research, necessitating a robust and reliable analytical methodology. This document moves beyond a simple recitation of steps to explain the fundamental principles and causal logic behind each phase of method development, from sample preparation to data interpretation.

Analyte Overview and Analytical Imperative

2-Amino-4,4-difluorobutanoic acid is a synthetic amino acid characterized by the presence of a gem-difluoro group on the terminal carbon.[1][2] The incorporation of fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability.[3] Consequently, the ability to accurately quantify this and similar fluorinated compounds in complex biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.

The hydrochloride salt form ensures stability and solubility.[4] In solution, the analyte exists as the protonated free amino acid, making it amenable to analysis by electrospray ionization mass spectrometry.

PropertyValueSource
Chemical Formula C₄H₈ClF₂NO₂PubChem[4]
Molecular Weight (Salt) ~175.56 g/mol PubChem[4]
Formula (Free Acid) C₄H₇F₂NO₂PubChem[2]
Monoisotopic Mass (Free Acid) ~139.044 DaPubChem[2]
Structure (Free Acid) C(C(C(=O)O)N)C(F)FPubChem[2]

The Analytical Workflow: A Strategic Overview

The successful analysis of a polar, small molecule like 2-Amino-4,4-difluorobutanoic acid from a complex matrix is a multi-stage process. Each step is designed to isolate the analyte, ensure its compatibility with the analytical instrumentation, and generate a selective and proportional signal.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Biological Matrix (e.g., Plasma, Lysate) Prep Sample Preparation (Protein Precipitation) Sample->Prep Isolate Analyte & Remove Interferences LC HILIC Separation Prep->LC Inject Extract MS Tandem MS Detection (ESI+, MRM) LC->MS Introduce Separated Analytes Data Data Processing MS->Data Acquire Signal Quant Quantification & Reporting Data->Quant Integrate & Calibrate

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Foundational Step: Rigorous Sample Preparation

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing endogenous components (proteins, lipids, salts) that can interfere with analysis, primarily through a phenomenon known as ion suppression.[5] For amino acid analysis in plasma or cell lysates, protein precipitation is the most direct and effective strategy.[5][6]

Protocol: Protein Precipitation
  • Aliquot Sample: In a clean microcentrifuge tube, aliquot 50 µL of the biological sample (e.g., plasma, cell supernatant).

  • Add Internal Standard: Spike the sample with a working solution of a stable isotope-labeled internal standard (e.g., 2-Amino-4,4-difluorobutanoic acid-¹³C₄,¹⁵N) if available. This is crucial for correcting for matrix effects and variability during sample processing and injection.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (ACN). The high organic content causes proteins to denature and precipitate out of solution.[5]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.

  • Incubate: Incubate the samples at -20°C for at least 20 minutes to maximize protein removal.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[5] This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the analyte, to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Dilute (Optional but Recommended): Dilute the supernatant with an aqueous mobile phase component (e.g., 90:10 Water:ACN with 0.1% formic acid) to ensure compatibility with the initial chromatographic conditions and improve peak shape. A 1:1 dilution is a good starting point.

Chromatographic Separation: The Logic of HILIC

Due to its high polarity, 2-Amino-4,4-difluorobutanoic acid is poorly retained on traditional reversed-phase (e.g., C18) columns. The optimal approach is Hydrophilic Interaction Chromatography (HILIC), which is specifically designed for the retention and separation of polar and hydrophilic compounds.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A water-rich layer is formed on the surface of the stationary phase, and analyte partitioning between this layer and the bulk organic mobile phase facilitates retention.

Protocol: HILIC-LC Method
ParameterRecommended ConditionRationale
LC Column Agilent InfinityLab Poroshell 120 HILIC-Z (or similar)Zwitterionic stationary phase provides excellent retention and peak shape for amino acids.[7][8]
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Mobile Phase A Water with 20 mM Ammonium Formate, pH 3 (adjusted with Formic Acid)Ammonium formate is a volatile salt compatible with MS. Low pH ensures the amino group is protonated.[7]
Mobile Phase B 90:10 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3High organic content for initial analyte retention in HILIC mode.[7]
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.

Optimized LC Gradient:

Time (min)% Mobile Phase B
0.095%
1.095%
5.050%
5.120%
6.020%
6.195%
8.095%

Mass Spectrometry: Selective Detection and Fragmentation

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantification in complex matrices. The process involves ionization of the analyte, selection of the parent ion, fragmentation of the parent ion, and detection of specific fragment ions.

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, thermally labile molecules like amino acids.[9][10] It generates gas-phase ions from a liquid solution with minimal fragmentation. Given the basic amino group, analysis is performed in positive ion mode, where the analyte readily accepts a proton to form the protonated molecule, [M+H]⁺.[11]

G LC_Eluent LC Eluent (Analyte in Solution) Capillary LC_Eluent->Capillary TaylorCone Taylor Cone (High E-Field) Capillary->TaylorCone ESI Needle (+4-5 kV) Droplets Charged Droplets [M+H]⁺, Solvent TaylorCone->Droplets Nebulization GasPhase Gas-Phase Ion [M+H]⁺ Droplets->GasPhase Solvent Evaporation & Coulombic Fission MS_Inlet To Mass Analyzer GasPhase->MS_Inlet

Caption: Simplified schematic of the Electrospray Ionization (ESI) process.

Fragmentation: Collision-Induced Dissociation (CID)

In the collision cell of the mass spectrometer, the isolated [M+H]⁺ precursor ion is accelerated and collided with an inert gas (e.g., argon).[12] This collision converts kinetic energy into internal energy, causing the ion to fragment in a predictable and repeatable manner. The fragmentation of protonated amino acids typically involves neutral losses of water (H₂O) and formic acid (HCOOH), as well as cleavages of the carbon backbone.[13][14][15]

For 2-Amino-4,4-difluorobutanoic acid ([M+H]⁺, m/z ≈ 140.05), the following fragmentation pathways are predicted:

G cluster_frags Characteristic Product Ions Parent Precursor Ion [M+H]⁺ m/z ≈ 140.05 Frag1 [M+H - H₂O]⁺ m/z ≈ 122.04 Parent->Frag1 - H₂O (18.01 Da) Frag2 [M+H - HCOOH]⁺ m/z ≈ 94.05 Parent->Frag2 - HCOOH (46.00 Da)

Caption: Predicted CID fragmentation pathway for protonated 2-Amino-4,4-difluorobutanoic acid.

Method: Multiple Reaction Monitoring (MRM)

For ultimate sensitivity and specificity, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[16] The first quadrupole (Q1) is set to isolate the precursor ion's m/z, the second (Q2) acts as the collision cell, and the third (Q3) is set to detect only the specific product ions.

Proposed MRM Transitions for Quantification:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Transition Type
2-Amino-4,4-difluorobutanoic acid140.1122.0Quantifier
2-Amino-4,4-difluorobutanoic acid140.194.1Qualifier
Internal Standard (Example)[M+H]⁺Specific Fragment-

Note: The exact m/z values and collision energies must be empirically optimized on the specific instrument being used.

Data Analysis and Quality Assurance

Quantitative analysis is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The resulting calibration curve should exhibit linearity over the desired concentration range, typically with a coefficient of determination (R²) > 0.99. Method validation should assess accuracy, precision, linearity, and limits of detection and quantification according to established bioanalytical guidelines.

Concluding Remarks for the Practicing Scientist

This guide outlines a robust and scientifically-defensible approach for the analysis of 2-Amino-4,4-difluorobutanoic acid hydrochloride. The foundational logic—protein precipitation for sample cleanup, HILIC for chromatographic retention, and positive-ion ESI-MS/MS for detection—provides a universal template for analyzing small, polar molecules in complex biological matrices. The key to success lies not in rigidly adhering to a protocol, but in understanding the principles that make it work, enabling intelligent troubleshooting and adaptation for novel research questions.

References

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Crystal Structure of 2-Amino-4,4-difluorobutanoic acid hydrochloride: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search for the crystal structure of 2-Amino-4,4-difluorobutanoic acid hydrochloride, detailed crystallographic data remains elusive in publicly accessible databases. This report summarizes the available information and outlines the necessary data for a complete structural analysis.

Introduction to 2-Amino-4,4-difluorobutanoic acid hydrochloride

2-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative. The introduction of fluorine atoms into amino acids can significantly alter their chemical and biological properties, making them valuable tools in medicinal chemistry and drug development. Fluorine's high electronegativity can influence molecular conformation, pKa, and metabolic stability.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC4H8ClF2NO2[1]
Molecular Weight175.56 g/mol [1]
IUPAC Name2-amino-4,4-difluorobutanoic acid;hydrochloride[1]
Synonyms2-Amino-4,4-difluoro-butyric acid HCl[1]

The Quest for a Crystal Structure

A definitive understanding of a molecule's properties and its interactions in a biological context is greatly enhanced by knowledge of its three-dimensional structure at the atomic level. X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid.

A thorough search for the crystal structure of 2-Amino-4,4-difluorobutanoic acid hydrochloride was conducted. This included searches for crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). However, these searches did not yield any published, experimentally determined crystal structure for this specific compound. While information on related compounds and general principles of X-ray diffraction is available, the specific data required for a detailed analysis of 2-Amino-4,4-difluorobutanoic acid hydrochloride is not present in the accessed resources.

The Necessary Data for a Complete Technical Guide

To construct an in-depth technical guide on the crystal structure of 2-Amino-4,4-difluorobutanoic acid hydrochloride, the following experimental data from a single-crystal X-ray diffraction study would be required:

  • Crystallographic Data Table: This table is the cornerstone of any crystal structure analysis and would include:

    • Crystal system: (e.g., monoclinic, orthorhombic, etc.)

    • Space group: The symmetry of the crystal lattice.

    • Unit cell dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

    • Volume of the unit cell (V):

    • Number of molecules per unit cell (Z):

    • Calculated density:

    • Wavelength of X-ray radiation used (e.g., Mo Kα or Cu Kα):

    • Absorption coefficient (μ):

    • Final R-factor and goodness-of-fit (GooF): Indicators of the quality of the structural refinement.

  • Molecular and Crystal Packing Diagrams: Visual representations are crucial for understanding the structure.

    • Molecular Structure Diagram: A diagram illustrating the bond lengths and angles within the 2-Amino-4,4-difluorobutanoic acid molecule and the location of the hydrochloride counter-ion.

    • Crystal Packing Diagram: A diagram showing how the molecules are arranged in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds.

  • Experimental Protocol: A detailed methodology is essential for reproducibility and validation.

    • Synthesis and Crystallization: The method used to synthesize and grow single crystals of the compound suitable for X-ray diffraction.

    • Data Collection: The specifics of the X-ray diffractometer used, the temperature of data collection, and the strategy for collecting the diffraction data.

    • Structure Solution and Refinement: The software and methods used to solve the phase problem and refine the atomic positions and thermal parameters.

Hypothetical Structural Features and Their Importance

Based on the known chemical structure of 2-Amino-4,4-difluorobutanoic acid hydrochloride, we can anticipate several key features that a crystal structure analysis would reveal:

  • Conformation of the Butanoic Acid Chain: The torsion angles along the carbon backbone would define the overall shape of the molecule.

  • Hydrogen Bonding Network: As a hydrochloride salt of an amino acid, extensive hydrogen bonding is expected. The protonated amino group (-NH3+) would act as a hydrogen bond donor, while the carboxylic acid group (-COOH) and the chloride ion (Cl-) would be hydrogen bond acceptors. The fluorine atoms could also participate in weaker C-H···F hydrogen bonds. This network would be the primary force governing the crystal packing.

  • Role of the Difluoro Group: The geminal difluoro group at the 4-position would influence the local stereochemistry and electronic properties. The C-F bond lengths and the F-C-F bond angle would be of particular interest.

The visualization of these features would be best represented through diagrams generated using tools like Graphviz. For instance, a workflow for structure determination could be illustrated as follows:

G cluster_exp Experimental Workflow cluster_analysis Data Analysis & Structure Determination A Synthesis of 2-Amino-4,4- difluorobutanoic acid HCl B Crystal Growth A->B Purification C Single-Crystal X-ray Diffraction (Data Collection) B->C Crystal Selection D Structure Solution (e.g., Direct Methods) C->D Diffraction Data E Structure Refinement D->E Initial Model F Structural Analysis (Bond Lengths, Angles, Packing) E->F Final Model

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor in Modern Biochemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, medicinal chemistry, and materials science.[1][2][3] While fluorine is scarce in natural biology, its unique and potent physicochemical properties offer chemists an unparalleled tool to modulate molecular behavior. When introduced into amino acids—the fundamental building blocks of life—fluorine can dramatically alter pKa, enforce specific conformations, block metabolic degradation, and fine-tune lipophilicity.[1][4][5][6] This guide provides a comprehensive overview for researchers and drug development professionals on the rationale, discovery, and state-of-the-art synthesis of novel fluorinated amino acids (FAAs), moving beyond simple protocols to explain the causality behind critical experimental choices.

Part I: The Strategic Value of Fluorination in Amino Acid Chemistry

The decision to incorporate fluorine is a strategic one, aimed at leveraging its profound electronic and steric properties to overcome common challenges in peptide and protein science.

Pillar 1: Precision-Tuning of Physicochemical Properties
  • Electronic Perturbation & pKa Modulation: Fluorine is the most electronegative element, creating a strong C-F bond and inducing a powerful localized dipole moment. This electron-withdrawing effect can significantly lower the pKa of adjacent acidic or basic groups, altering the charge state of an amino acid side chain at physiological pH.[1][3] This is a critical tool for modifying receptor-ligand interactions and optimizing binding affinity.

  • Conformational Control and Steric Influence: While often considered a hydrogen isostere, the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). This subtle steric difference, combined with the unique stereoelectronic effects of the C-F bond, can be used to control molecular shape. For instance, fluorinating proline rings can bias the endo/exo pucker, thereby stabilizing specific peptide secondary structures like β-turns or polyproline helices.[4][5][7]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~110 kcal/mol). This inherent strength makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance.[8][9] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to increase the in vivo half-life of peptide-based therapeutics.

  • Modulating Hydrophobicity: Fluorination can increase lipophilicity, which can improve membrane permeability and oral bioavailability. Highly fluorinated segments can also lead to the "fluorous effect," a tendency to segregate from both hydrophilic and lipophilic environments, which can be exploited to drive specific protein folding or protein-protein interactions.[5][8][9][10]

Pillar 2: Applications in Drug Discovery and Protein Engineering

The unique properties of FAAs have enabled significant advances across several domains:

  • Peptide Therapeutics: The primary challenge for peptide drugs is poor metabolic stability and low bioavailability. Incorporating FAAs can directly address these issues, leading to more robust and effective therapeutic candidates.[2][4][7]

  • Protein Design and Hyperstabilization: The strategic placement of fluorinated hydrophobic amino acids, such as hexafluoroleucine, into the core of a protein can dramatically increase its thermal and chemical stability without perturbing the overall fold.[10][11][12][13][14] This is driven by the increased hydrophobic surface area buried upon folding.[10]

  • ¹⁹F NMR Probes: Since fluorine is absent from biology, the ¹⁹F nucleus serves as an ideal spectroscopic probe.[1] Incorporating an FAA allows researchers to use ¹⁹F NMR to study protein structure, dynamics, and ligand binding in a native-like environment with no background signal.[12]

Part II: Synthetic Strategies for Novel Fluorinated Amino Acids

The synthesis of FAAs is a complex field, as no single method is universally applicable.[] The choice of strategy depends on the desired position and number of fluorine atoms, as well as the required stereochemistry.

Diagram 1: Overview of Synthetic Approaches

cluster_0 Chemical Synthesis cluster_1 Biosynthesis / Chemo-enzymatic Nuc Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor) Target Novel Fluorinated Amino Acid Nuc->Target Elec Electrophilic Fluorination (e.g., Selectfluor, NFSI) Elec->Target Asym Asymmetric Methods (Chiral Auxiliaries, Catalysis) Asym->Target Build Fluorinated Building Blocks Build->Target Precursor Precursor-Directed Biosynthesis Precursor->Target NCAA Non-Canonical AA Incorporation NCAA->Target Enzyme Enzymatic Fluorination (Fluorinase) Enzyme->Target Start Amino Acid Precursor Start->Nuc Start->Elec Start->Asym Start->Build Start->Precursor Start->NCAA Start->Enzyme

Caption: Core strategies for the synthesis of fluorinated amino acids.

Chemical Synthesis Methodologies

This approach typically involves the displacement of a hydroxyl group with a fluoride ion. Deoxyfluorination reagents are the workhorses of this category.

  • Causality & Mechanism: Reagents like (diethylamino)sulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for converting hydroxy amino acids (e.g., hydroxyproline, serine, threonine) to their fluorinated counterparts.[8][16][17][18] The reaction proceeds through an Sɴ2 mechanism, resulting in a predictable inversion of stereochemistry at the reaction center. This stereochemical control is a key advantage of this method.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-hydroxyproline methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 equiv) dropwise to the stirred solution. Causality: The low temperature is critical to control the reactivity of the reagent and minimize side reactions like elimination.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Trustworthiness: This step neutralizes the acidic byproducts and unreacted reagent safely.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-D-fluoroproline methyl ester. The product will show an inverted stereocenter at the C4 position.

This strategy is employed for fluorinating electron-rich centers, such as enolates or aromatic rings, using a source of "F⁺".

  • Causality & Mechanism: Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are robust electrophilic fluorinating agents.[1][8][19][20] The reaction involves the attack of a nucleophilic carbon (e.g., a carbanion or an activated aromatic ring) on the electrophilic fluorine atom of the reagent. For aromatic amino acids like tyrosine, fluorination occurs via electrophilic aromatic substitution, with regioselectivity directed by the existing substituents.[8][21]

Controlling stereochemistry is paramount, as different stereoisomers can have vastly different biological activities.

  • Field-Proven Insights: Chiral nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of a wide range of FAAs on a gram scale.[9][22] This method involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a fluorinated electrophile, followed by hydrolysis to release the enantiomerically enriched amino acid. The complex acts as a chiral template, directing the approach of the electrophile to one face of the molecule.[22] Other successful strategies include palladium-catalyzed fluorination of C(sp³)–H bonds and organocatalytic approaches.[23][24][25]

Diagram 2: Asymmetric Synthesis via Chiral Ni(II) Complex

A Chiral Ni(II) Complex of Glycine Schiff Base B Deprotonation (Base, e.g., NaH) A->B C Formation of Chiral Enolate B->C E Diastereoselective Alkylation C->E Face-selective attack D Fluorinated Electrophile (e.g., F-CH₂-I) D->E F Hydrolysis (Acidic) E->F G Enantiopure Fluorinated Amino Acid F->G

Caption: Workflow for enantioselective FAA synthesis.

Biosynthetic and Chemo-enzymatic Approaches

Harnessing nature's machinery offers elegant and environmentally benign routes to FAAs.

  • Non-Canonical Amino Acid (NCAA) Incorporation: This powerful technique allows for the site-specific insertion of an FAA into a protein.[12][26][27] It relies on an engineered "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired FAA and does not cross-react with endogenous amino acids or tRNAs. The FAA is fed to the expression host (e.g., E. coli), and the engineered machinery incorporates it in response to a specific codon (e.g., the amber stop codon, TAG).

  • Precursor-Directed Biosynthesis: Some microbial non-ribosomal peptide synthetases (NRPSs) exhibit substrate promiscuity. By feeding a fluorinated analog of a natural amino acid precursor to the culture, it can be incorporated into the final natural product.[8][28]

Table 1: Comparison of Key Synthetic Strategies
StrategyKey Reagents/SystemsMechanismKey AdvantagesCausality & Limitations
Nucleophilic Fluorination DAST, Deoxo-Fluor®, AlkylFluorSɴ2Predictable stereochemical inversion; good for hydroxy-AAs.Reagents are moisture-sensitive; can lead to elimination byproducts with certain substrates.
Electrophilic Fluorination Selectfluor®, NFSIElectrophilic Addition / SubstitutionBroad substrate scope; good for enolates and aromatics.Less stereocontrol at prochiral centers without a directing group; requires electron-rich substrates.
Asymmetric Catalysis Chiral Ni(II), Pd(II) complexes; OrganocatalystsTemplate-directed alkylation; C-H activationExcellent enantioselectivity; scalable.Requires synthesis of specific catalysts or auxiliaries; substrate scope can be catalyst-dependent.
NCAA Incorporation Engineered tRNA synthetase/tRNA pairsRibosomal SynthesisAbsolute site-specificity in proteins; in vivo synthesis.Requires significant molecular biology expertise; FAA must be cell-permeable and non-toxic.

Part III: Characterization and Purification

The successful synthesis of a novel FAA must be validated by rigorous characterization.

  • ¹⁹F NMR Spectroscopy: This is the most definitive analytical tool for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, providing high sensitivity. The chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful tool for structural confirmation.[1]

  • Mass Spectrometry (MS): Provides accurate molecular weight confirmation. High-resolution MS (HRMS) is essential for confirming the elemental composition.

  • Purification: Purification of highly fluorinated compounds can be challenging due to their unique solubility properties. In addition to standard techniques like reversed-phase HPLC, fluorous solid-phase extraction (F-SPE) can be a powerful method. This technique utilizes a stationary phase with a perfluorinated carbon chain that specifically retains fluorinated molecules, allowing for efficient separation from non-fluorinated reactants and byproducts.[10]

Conclusion and Future Outlook

The field of fluorinated amino acids continues to expand, driven by the persistent demand for more stable and potent biologics and novel biomaterials. Future innovations will likely focus on several key areas:

  • New Reagents and Catalysis: The development of safer, more selective, and more efficient late-stage fluorination methods remains a primary goal.[3][29][30][31]

  • Expanded Biosynthetic Toolkits: Engineering new fluorinase enzymes and expanding the library of orthogonal synthetase/tRNA pairs will make biological production of FAAs and fluorinated proteins more accessible.[32]

  • Computational Design: The use of computational methods to predict the structural and functional consequences of fluorination is becoming increasingly powerful.[33][34][35] This will enable a more rational, design-first approach to developing novel FAAs for specific applications.

The strategic synthesis and application of fluorinated amino acids represent a mature yet dynamic field, offering scientists a robust toolkit to precisely engineer molecular properties and push the boundaries of drug design and protein science.

References

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Chemical identifiers for 2-Amino-4,4-difluorobutanoic acid hydrochloride (CAS, PubChem CID)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4,4-difluorobutanoic acid hydrochloride for Advanced Research

This document provides a comprehensive technical overview of 2-Amino-4,4-difluorobutanoic acid hydrochloride, a synthetic amino acid of significant interest in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into its synthesis, mechanisms of action, and practical applications, grounded in authoritative scientific principles.

Part 1: Core Chemical Identification and Properties

Precise identification is the foundation of reproducible science. 2-Amino-4,4-difluorobutanoic acid hydrochloride is a non-proteinogenic amino acid analog where two hydrogen atoms at the γ-carbon have been replaced by fluorine. This strategic fluorination imparts unique biochemical properties compared to its endogenous counterparts. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions.

The core identifiers and physicochemical properties are summarized below for rapid reference and integration into laboratory information management systems.

Identifier / PropertyValueSource
CAS Registry Number 252357-32-7[1]
PubChem Compound ID (CID) 47003332[1][2]
IUPAC Name 2-amino-4,4-difluorobutanoic acid;hydrochloride[1]
Molecular Formula C₄H₈ClF₂NO₂[1]
Molecular Weight 175.56 g/mol [1]
Physical Form Off-White Solid
Canonical SMILES C(C(C(=O)O)N)C(F)F.Cl[1]
InChI Key IDBMHZUUXFKQTL-UHFFFAOYSA-N[1]
Parent Compound (Free Base) 2-Amino-4,4-difluorobutanoic acid (PubChem CID: 21924986)[1][3]

Part 2: Strategic Synthesis of Fluorinated Amino Acids

The synthesis of enantiomerically pure fluorinated amino acids is a critical challenge in medicinal chemistry. While multiple routes exist, methods employing chiral auxiliaries offer a robust and scalable approach for producing stereochemically defined building blocks. A well-established strategy, adapted from the synthesis of similar analogs like 2-amino-4,4,4-trifluorobutanoic acid, involves the asymmetric alkylation of a glycine Schiff base complexed with Ni(II).[4][5]

Causality Behind the Synthetic Strategy:

  • Nickel(II) Complexation: The Ni(II) ion serves as a template, forming a rigid, planar complex with a Schiff base derived from glycine and a chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone). This conformation sterically shields one face of the glycine α-carbon.

  • Chiral Auxiliary: The auxiliary is the source of stereochemical control. Its fixed conformation directs the incoming electrophile (the difluoromethyl source) to the less sterically hindered face of the carbanion generated at the glycine α-position.

  • Phase-Transfer Catalysis: Alkylation is often performed under basic, biphasic conditions using a phase-transfer catalyst. This facilitates the deprotonation of the α-carbon and its subsequent reaction with the alkylating agent in the organic phase.

  • Acidic Hydrolysis: Mild acidic hydrolysis disassembles the nickel complex, liberating the newly synthesized, enantiomerically enriched amino acid and allowing for the recovery and recycling of the valuable chiral auxiliary.[4][5]

Synthesis_Workflow cluster_0 Step 1: Complex Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Liberation & Purification Glycine Glycine Schiff Base Complex Planar Ni(II) Complex Glycine->Complex ChiralAux Chiral Auxiliary ChiralAux->Complex Ni Ni(II) Source Ni->Complex AlkylatedComplex Alkylated Ni(II) Complex Complex->AlkylatedComplex Deprotonation & Electrophilic Attack Base Base (e.g., NaOH) Base->AlkylatedComplex Electrophile Difluoro Electrophile (e.g., BrCF₂H source) Electrophile->AlkylatedComplex Product 2-Amino-4,4-difluorobutanoic acid (Enantiomerically Enriched) AlkylatedComplex->Product Complex Disassembly RecycledAux Recycled Chiral Auxiliary AlkylatedComplex->RecycledAux Recovery Acid Acidic Hydrolysis

Caption: Asymmetric synthesis workflow for fluorinated amino acids.

Part 3: Applications in Drug Development and Chemical Biology

The introduction of a difluoromethyl group into a butanoic acid scaffold creates a molecule with significant potential to modulate biological systems. Its utility stems from its ability to act as a bioisostere of natural amino acids while possessing altered electronic and metabolic properties.

Neuromodulatory and Analgesic Potential

The parent compound, 2-amino-4,4-difluorobutanoic acid, has been identified as a precursor to L-amino acids and δ-opioid peptides.[6] This positions it as a valuable research tool in neuroscience.

  • δ-Opioid Receptor Agonism: It demonstrates analgesic effects in animal models, which are attributed to its activity as a δ-opioid receptor agonist.[6] This mechanism is distinct from that of traditional μ-opioid agonists (e.g., morphine), suggesting a potential for developing analgesics with different side-effect profiles.

  • Enzyme Inhibition: The compound also acts as a competitive inhibitor of enkephalinase.[6] Enkephalinases are enzymes that degrade endogenous opioid peptides (enkephalins). By inhibiting this degradation, the compound can potentiate and prolong the analgesic effects of the body's natural pain-relief system.

Antiviral Activity

Intriguing antiviral properties have also been reported. The compound has been shown to inhibit viral replication, notably of Influenza A virus and Herpes Simplex Virus type 1 (HSV-1).[6] This activity is believed to be mediated through the inhibition of the NS3 protease, an essential enzyme for the replication cycle of certain viruses.[6] The selectivity of this inhibition makes it an interesting lead structure for the development of novel antiviral agents.

Mechanism_of_Action cluster_neuro Neuromodulatory Pathways cluster_viro Antiviral Pathway Compound 2-Amino-4,4-difluorobutanoic acid (Target Compound) OpioidReceptor δ-Opioid Receptor Compound->OpioidReceptor:f0 Binds & Activates (Agonist) Enkephalinase Enkephalinase (Enzyme) Compound->Enkephalinase:f0 Inhibits NS3 NS3 Protease (Viral Enzyme) Compound->NS3:f0 Inhibits Analgesia Analgesic Effect OpioidReceptor->Analgesia Enkephalinase->Analgesia Potentiates (via Enkephalin sparing) Enkephalins Endogenous Enkephalins Enkephalinase->Enkephalins Degrades Replication Viral Replication NS3->Replication Enables

Caption: Key biological mechanisms of 2-Amino-4,4-difluorobutanoic acid.

Part 4: Exemplar Experimental Protocol: In Vitro Enkephalinase Inhibition Assay

To ensure trustworthiness and practical utility, this section details a self-validating protocol for assessing the inhibitory potential of 2-Amino-4,4-difluorobutanoic acid hydrochloride against a target enzyme like neutral endopeptidase (NEP, or enkephalinase).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4. The pH is chosen to mimic physiological conditions and ensure optimal enzyme activity.

    • Enzyme Stock: Reconstitute recombinant human NEP in assay buffer to a concentration of 1 µg/mL. Store in aliquots at -80°C.

    • Substrate Stock: Prepare a 10 mM stock solution of a fluorogenic NEP substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin) in DMSO. The choice of a fluorogenic substrate provides high sensitivity.

    • Test Compound: Prepare a 100 mM stock of 2-Amino-4,4-difluorobutanoic acid hydrochloride in deionized water. Create a 10-point serial dilution series (e.g., 1:3) in assay buffer.

  • Assay Procedure:

    • Plate Layout: Use a 96-well, black, flat-bottom microplate to minimize background fluorescence. Designate wells for blanks (no enzyme), negative controls (enzyme + substrate, no inhibitor), and test compound dilutions.

    • Reaction Initiation: To each well, add 20 µL of the appropriate test compound dilution or control buffer. Add 20 µL of the diluted enzyme solution (final concentration ~10 ng/well).

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-dependent inhibitors.

    • Substrate Addition: Initiate the reaction by adding 20 µL of the substrate (final concentration equal to its Km value, ensuring assay sensitivity to competitive inhibition).

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.

  • Data Analysis (Self-Validation):

    • Calculate Reaction Velocity: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalization: Normalize the data by expressing the velocity of the inhibitor-treated wells as a percentage of the negative control velocity (% Activity).

    • IC₅₀ Determination: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

    • Trustworthiness Check: The R² value of the curve fit should be >0.95. The Z'-factor for the assay (calculated from positive and negative controls) should be >0.5, confirming the assay is robust and the results are reliable.

Protocol_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Plate Setup in 96-Well Format (Blanks, Controls, Test Articles) A->B C Addition of Inhibitor & Enzyme B->C D Pre-incubation (15 min @ 37°C) C->D E Reaction Initiation (Add Fluorogenic Substrate) D->E F Kinetic Fluorescence Reading (30 min @ 37°C) E->F G Data Analysis (Calculate V₀, Normalize Data) F->G H IC₅₀ Calculation (4-Parameter Logistic Fit) G->H

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

2-Amino-4,4-difluorobutanoic acid hydrochloride represents a strategically designed chemical tool for probing complex biological systems. Its unique combination of a non-natural amino acid scaffold, stability-enhancing difluoromethyl group, and hydrochloride salt form makes it highly valuable. For researchers in neuroscience, virology, and medicinal chemistry, this compound offers a compelling starting point for investigating novel therapeutic pathways, from developing new classes of analgesics to designing targeted antiviral agents. The robust synthetic strategies and clear mechanisms of action associated with this and similar fluorinated amino acids ensure their continued and growing importance in the landscape of modern drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47003332, 2-Amino-4,4-difluorobutanoic acid hydrochloride. PubChem. Available at: [Link]

  • PubChemLite (n.d.). 2-amino-4,4-difluorobutanoic acid hydrochloride. PubChemLite. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21924986, 2-Amino-4,4-difluorobutanoic acid. PubChem. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

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An In-depth Technical Guide to the Biological Activity of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-Amino-4,4-difluorobutanoic acid hydrochloride, with a primary focus on its role as a potential inhibitor of ornithine aminotransferase (OAT). Drawing upon established principles of enzyme kinetics, medicinal chemistry of fluorinated amino acids, and the critical role of OAT in pathologies such as hepatocellular carcinoma (HCC), this document outlines the mechanistic basis for its activity, detailed experimental protocols for its evaluation, and its position within relevant cellular signaling pathways. While specific kinetic data for this molecule is emerging, this guide synthesizes current knowledge from closely related fluorinated analogs to provide a robust framework for its investigation and development.

Introduction: The Therapeutic Potential of Fluorinated Amino Acids

Fluorinated amino acids are a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance the therapeutic profile of parent molecules.[1][2][] The strategic incorporation of fluorine can improve metabolic stability, binding affinity to target enzymes, and bioavailability.[1][] 2-Amino-4,4-difluorobutanoic acid hydrochloride belongs to this promising class of compounds. As an analog of the essential amino acid ornithine, it is rationally designed to interact with enzymes that metabolize ornithine, most notably ornithine aminotransferase (OAT).

OAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in amino acid metabolism, catalyzing the transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and glutamate.[4] This function places OAT at the crossroads of multiple metabolic pathways, including the urea cycle and the synthesis of proline and glutamate.[4] Of particular significance to drug development, OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), where it contributes to the metabolic reprogramming that fuels tumor growth.[5][6][7] This overexpression makes OAT a compelling target for therapeutic intervention.

Ornithine Aminotransferase: A Key Therapeutic Target in Hepatocellular Carcinoma

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer often resistant to conventional therapies.[5][6] A growing body of evidence implicates the dysregulation of cellular metabolism as a key driver of HCC progression. The Wnt/β-catenin signaling pathway, frequently activated in HCC, upregulates the expression of OAT.[7][8] This leads to an increased production of glutamate, which is subsequently converted to glutamine.[7][8] Cancer cells, with their high proliferative rate, have a heightened demand for glutamine to support anabolic processes.[7] By inhibiting OAT, the supply of these essential metabolites can be curtailed, selectively starving the cancer cells and impeding tumor growth.[8]

The Role of OAT in Glutamine Metabolism in HCC

The signaling cascade initiated by Wnt/β-catenin activation and leading to increased glutamine synthesis is a critical pathway in HCC. The diagram below illustrates the central role of OAT in this process.

OAT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Wnt_Signal Wnt Signal Beta_Catenin β-Catenin Wnt_Signal->Beta_Catenin Activates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus Binds to OAT_Gene OAT Gene Transcription TCF_LEF->OAT_Gene Initiates OAT_mRNA OAT mRNA OAT_Gene->OAT_mRNA Transcription OAT_Protein OAT Protein Synthesis OAT_mRNA->OAT_Protein Translation OAT_Enzyme Ornithine Aminotransferase (OAT) OAT_Protein->OAT_Enzyme Localization Glutamine L-Glutamine Anabolism Anabolic Processes (Nucleotide & Amino Acid Synthesis) Glutamine->Anabolism Cell_Proliferation Tumor Cell Proliferation Anabolism->Cell_Proliferation Glutamate L-Glutamate OAT_Enzyme->Glutamate GSA_P5C Glutamate-γ-semialdehyde (GSA/P5C) OAT_Enzyme->GSA_P5C Ornithine L-Ornithine Ornithine->OAT_Enzyme alpha_KG α-Ketoglutarate alpha_KG->OAT_Enzyme GS Glutamine Synthetase (GS) Glutamate->GS via GLT-1 GS->Glutamine GLT1 GLT-1 Transporter Inhibitor 2-Amino-4,4-difluorobutanoic acid HCl Inhibitor->OAT_Enzyme Inhibits

Caption: OAT's role in the Wnt/β-catenin signaling pathway in HCC.

Mechanism of Action: Inactivation of Ornithine Aminotransferase

2-Amino-4,4-difluorobutanoic acid hydrochloride is hypothesized to act as a mechanism-based inactivator of OAT. This class of inhibitors, also known as suicide substrates, are unreactive until they are processed by the target enzyme's catalytic machinery.[9] This enzymatic conversion transforms the inhibitor into a highly reactive species that covalently modifies the enzyme, leading to irreversible inactivation.

The catalytic cycle of OAT involves a "ping-pong" mechanism with its PLP cofactor.[4] The enzyme initially exists with PLP covalently bound to an active site lysine residue as an internal aldimine. The substrate, ornithine, displaces the lysine to form an external aldimine with PLP.[4] Following a series of electronic rearrangements, the amino group is transferred to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the product, glutamate-γ-semialdehyde.[4] The enzyme is regenerated in the second half-reaction where α-ketoglutarate accepts the amino group from PMP to form glutamate, restoring the PLP cofactor.[4]

Fluorinated analogs like 2-Amino-4,4-difluorobutanoic acid are thought to enter the catalytic cycle similarly to the natural substrate. However, the presence of the electron-withdrawing fluorine atoms is expected to facilitate the elimination of fluoride ions, generating a reactive Michael acceptor within the active site. This electrophilic species can then be attacked by a nucleophilic residue in the active site, such as the catalytic lysine, forming a stable covalent adduct and leading to irreversible enzyme inactivation. Studies on similar fluorinated compounds have shown that they can form covalent bonds with the PLP cofactor and/or active site residues.[9][10]

OAT_Inactivation E_PLP OAT-PLP (Internal Aldimine) External_Aldimine External Aldimine Formation E_PLP->External_Aldimine Binding of Inhibitor Inhibitor 2-Amino-4,4- difluorobutanoic acid Inhibitor->External_Aldimine Fluoride_Elimination Fluoride Elimination External_Aldimine->Fluoride_Elimination Enzymatic Processing Reactive_Intermediate Reactive Michael Acceptor Fluoride_Elimination->Reactive_Intermediate Covalent_Adduct Covalent Adduct Formation (Irreversible Inactivation) Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack (e.g., by active site Lys)

Caption: Proposed mechanism of OAT inactivation.

Experimental Evaluation of Biological Activity

A multi-faceted approach is required to thoroughly characterize the biological activity of 2-Amino-4,4-difluorobutanoic acid hydrochloride. This involves in vitro enzymatic assays to determine its potency and mechanism of inhibition, followed by cell-based assays to assess its effects in a biological context.

In Vitro Characterization of OAT Inhibition

The direct interaction of the compound with purified OAT is the first step in its evaluation. This typically involves kinetic studies to determine key inhibitory parameters.

Table 1: Kinetic Parameters for OAT Inhibitors (Hypothetical Data for 2-Amino-4,4-difluorobutanoic acid hydrochloride based on related compounds)

CompoundIC50 (µM)KI (µM)kinact (min-1)
(S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acidData not availableData not availableData not available
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3)Data not availableData not availableData not available
2-Amino-4,4-difluorobutanoic acid HCl To be determined To be determined To be determined

Note: Kinetic data for closely related fluorinated OAT inhibitors have been published, but specific values for 2-Amino-4,4-difluorobutanoic acid hydrochloride require experimental determination.[5][9]

Experimental Protocol: Continuous Coupled Assay for OAT Activity

This protocol is adapted from established methods and is suitable for determining the kinetic parameters of OAT inhibitors.[11]

Principle: This assay measures the production of Δ¹-pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, by coupling its reduction to the oxidation of NADH, which can be monitored spectrophotometrically.[11]

Materials:

  • Purified human ornithine aminotransferase (hOAT)

  • L-ornithine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Human pyrroline 5-carboxylate reductase 1 (PYCR1)

  • NADH

  • Potassium pyrophosphate buffer (pH 8.0)

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride (test inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing potassium pyrophosphate buffer, PLP, α-ketoglutarate, L-ornithine, PYCR1, and NADH at their final desired concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of 2-Amino-4,4-difluorobutanoic acid hydrochloride in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the appropriate volume of the inhibitor dilution (or buffer for control wells).

  • Enzyme Addition: Add a solution of hOAT to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate spectrophotometer and measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to OAT activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. For determination of KI and kinact, perform time-dependent inhibition studies at various inhibitor and substrate concentrations and fit the data to the appropriate kinetic models.

Cell-Based Assays for Assessing Cellular Activity

Evaluating the effect of the inhibitor on cancer cell lines that overexpress OAT is crucial to understanding its therapeutic potential.

Experimental Protocol: Cell Viability Assay in HCC Cells

Principle: This assay measures the effect of the OAT inhibitor on the proliferation and viability of hepatocellular carcinoma cell lines (e.g., HepG2, Huh7).

Materials:

  • HCC cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Amino-4,4-difluorobutanoic acid hydrochloride for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the untreated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks and Future Directions

2-Amino-4,4-difluorobutanoic acid hydrochloride represents a promising lead compound for the development of novel therapeutics targeting ornithine aminotransferase. Its design as a fluorinated amino acid analog suggests a mechanism-based inactivation of OAT, a clinically relevant target in hepatocellular carcinoma. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of its biological activity, from in vitro enzyme kinetics to cell-based efficacy studies.

Future research should focus on obtaining precise kinetic data for the inhibition of OAT by this specific compound and elucidating the exact molecular interactions through structural biology techniques such as X-ray crystallography. Furthermore, in vivo studies in animal models of HCC will be essential to validate its therapeutic potential and assess its pharmacokinetic and pharmacodynamic properties. The insights gained from these studies will be invaluable for the continued development of OAT inhibitors as a targeted therapy for cancer.

References

  • Valle, D., & Simell, O. (2001). The hyperornithinemias. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 1857-1895). McGraw-Hill.
  • Leshin, J. A., et al. (2013). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical Biochemistry, 435(1), 51-57.
  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. Retrieved from [Link]

  • Zigmond, E., et al. (2015). Suppression of hepatocellular carcinoma by inhibition of overexpressed ornithine aminotransferase. ACS Medicinal Chemistry Letters, 6(8), 840-844.
  • Silverman, R. B., & Zigmond, E. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(23), 16995-17006.
  • Silverman, R. B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 76(20), 8199-8213.
  • Brogi, S., et al. (2019). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. International Journal of Molecular Sciences, 20(18), 4499.
  • Mehta, P., et al. (2021). Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). ACS Chemical Biology, 16(1), 137-146.
  • Shen, D., et al. (1998). 1OAT: ORNITHINE AMINOTRANSFERASE. RCSB PDB. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Retrieved from [Link]

  • Ueno, T., et al. (2014). Regulation of OAT gene-associated glutamine metabolism by β-catenin is a contributing factor to hepatocarcinogenesis.
  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4), 1-4.
  • Abbkine. (n.d.). CheKine™ Micro Ornithine Aminotransferase (δ-OAT) Activity Assay Kit. Retrieved from [Link]

  • PubMed. (1998). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Retrieved from [Link]

  • Wang, E. A., et al. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules, 28(3), 1133.
  • ResearchGate. (n.d.). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. Retrieved from [Link]

  • Berard, J., et al. (2018).
  • Lee, S., & Kang, S. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
  • Ji, Y., et al. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(29), 11623-11634.
  • ResearchGate. (n.d.). Ornithine Aminotransferase, A Potential Target for the Treatment of Hyperammonemias. Retrieved from [Link]

  • Antibodies.com. (n.d.). Human Ornithine Aminotransferase ELISA Kit (A310488). Retrieved from [Link]

  • Wang, E. A., et al. (2022). Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 144(3), 1264-1277.

Sources

Predicted pKa and LogP of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Abstract

In modern drug discovery, the early-stage assessment of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. Acidity (pKa) and lipophilicity (LogP) are two of the most critical parameters, governing solubility, permeability, metabolism, and target engagement. This technical guide provides a comprehensive analysis of the predicted pKa and LogP of 2-Amino-4,4-difluorobutanoic acid hydrochloride, a fluorinated amino acid of interest in medicinal chemistry. We will explore the theoretical underpinnings of these properties, the profound influence of the gem-difluoro moiety, and the computational methodologies used for their prediction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage predictive modeling to accelerate their research programs.

Introduction: The Central Role of pKa and LogP in Drug Development

The journey of a drug from administration to its site of action is a complex odyssey through diverse physiological environments. The molecule's ability to navigate this path is largely dictated by its fundamental physicochemical characteristics.

  • pKa (Acid Dissociation Constant): The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[1] Since many drugs possess ionizable groups, their charge state can vary dramatically between the acidic environment of the stomach (pH ~1.5-3.5) and the near-neutral pH of the blood and intestinal fluid (pH ~7.4).[2] This is critical, as the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate biological membranes.[3]

  • LogP (Octanol-Water Partition Coefficient): LogP is the gold-standard measure of a compound's lipophilicity, or "greasiness." It is defined as the logarithm of the ratio of a compound's concentration in octanol to its concentration in water in a two-phase system at equilibrium.[4][5] This parameter profoundly influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[4][6]

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate these properties, enhance metabolic stability, and improve binding affinity.[3][] 2-Amino-4,4-difluorobutanoic acid hydrochloride represents a building block where the strong inductive effect of the gem-difluoro group is expected to significantly alter the baseline properties of its non-fluorinated analog.

Predicted pKa: The Influence of Gamma-Difluorination

2-Amino-4,4-difluorobutanoic acid possesses two ionizable centers: the carboxylic acid group (-COOH) and the primary amino group (-NH2). In the hydrochloride salt form, the amino group is protonated (-NH3+).

Causality Behind Experimental Choices: Why Computational Prediction?

Experimental determination of pKa values, while precise, requires pure synthesized material and can be time- and resource-intensive.[8] In the early stages of discovery, when hundreds or thousands of virtual or real compounds are being evaluated, computational prediction offers a rapid, cost-effective method to prioritize candidates with desirable properties.[9][10] Modern algorithms, trained on vast datasets of experimentally determined values, can provide accurate estimates that guide synthetic efforts.[11][12]

The Inductive Effect of the C(4)-F2 Moiety

Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates through sigma bonds. In 2-Amino-4,4-difluorobutanoic acid, the two fluorine atoms at the C-4 position will significantly impact the acidity and basicity of the functional groups at C-1 and C-2.

  • Effect on Carboxylic Acid (pKa₁): The gem-difluoro group pulls electron density away from the carboxylate group. This stabilizes the conjugate base (R-COO⁻) formed upon deprotonation, making the proton easier to remove. Consequently, the carboxylic acid becomes more acidic , and its pKa value is predicted to be lower than that of the non-fluorinated 2-aminobutanoic acid (pKa ~2.3).

  • Effect on Amino Group (pKa₂): Similarly, the inductive effect reduces the electron density on the nitrogen atom of the amino group. This decreases the nitrogen's ability to donate its lone pair of electrons to accept a proton. As a result, the amino group becomes less basic , and the pKa of its conjugate acid (R-NH3+) is predicted to be significantly lower than that of 2-aminobutanoic acid's amino group (pKa ~9.8).[13][14]

Computational Workflow for pKa Prediction

A variety of computational methods exist for pKa prediction, ranging from rapid empirical and fragment-based approaches to more rigorous but time-consuming quantum mechanical (QM) calculations.[1][8] For this guide, we conceptualize a workflow based on widely-used empirical methods, which leverage large databases of known pKa values.

  • Structure Input: The chemical structure of 2-Amino-4,4-difluorobutanoic acid is provided to the software, typically as a SMILES string (C(C(C(=O)O)N)C(F)F) or by drawing it in a chemical editor.[15][16]

  • Ionization Center Identification: The algorithm identifies all potentially ionizable functional groups—in this case, the carboxylic acid and the primary amine.

  • Database Comparison: The software searches its internal database for structurally similar fragments with known experimental pKa values.[12]

  • Correction Factor Application: The algorithm applies correction factors based on the electronic effects (inductive, resonance) of the surrounding atoms and functional groups. The strong -I effect of the gem-difluoro group is the most critical factor in this case.

  • pKa Calculation and Output: The final predicted pKa values for each ionizable center are calculated and presented to the user.

pKa_Prediction_Workflow cluster_input Step 1: Input cluster_process Step 2: Computational Analysis cluster_output Step 3: Results Structure Input Structure (SMILES: C(C(C(=O)O)N)C(F)F) Model Select Prediction Model (e.g., Empirical, Fragment-Based) Structure->Model Calculation Execute Calculation • Identify Ionizable Centers • Apply Electronic Corrections Model->Calculation pKa_Values Predicted pKa Values (pKa₁, pKa₂) Calculation->pKa_Values Analysis Interpret Data for Drug Development pKa_Values->Analysis

Caption: Conceptual workflow for in silico pKa prediction.

Predicted LogP: Gauging Lipophilicity

The LogP of a molecule is a delicate balance between its hydrophobic and hydrophilic character. The introduction of fluorine can have complex and sometimes counterintuitive effects on lipophilicity.[5][14]

Causality: Why Predict LogP?

Lipophilicity is a key determinant of a drug's ADMET profile. While the "rule of five" suggests a LogP < 5 is favorable for oral bioavailability, the optimal value is highly dependent on the drug's target and mechanism. Computational LogP prediction allows for the rapid virtual screening of large compound libraries to flag molecules with potentially problematic lipophilicity before committing to synthesis.[10][17]

The Duality of Fluorine's Impact on Lipophilicity

The effect of fluorination on LogP is not straightforward. Two competing factors are at play:

  • Increased Hydrophobicity: Replacing C-H bonds with C-F bonds increases the molecule's surface area and can reduce its ability to hydrogen bond with water, often leading to an increase in LogP.[5][18]

  • Increased Polarity: The C-F bond is highly polarized. This can introduce a significant local dipole moment, which can increase interactions with polar solvents like water, potentially decreasing LogP.[5]

For gem-difluorinated compounds, the two C-F bond dipoles can partially cancel each other out, but the overall effect is highly context-dependent on the molecule's conformation and the presence of other functional groups.[5] For 2-Amino-4,4-difluorobutanoic acid, the presence of the highly polar amino and carboxylic acid groups means the molecule is inherently hydrophilic.

Computational Workflow for LogP Prediction

LogP prediction is typically performed on the neutral form of the molecule. Most common algorithms, like XLogP3, ALOGP, and miLOGP, are fragment-based or atom-based methods.[5][17]

  • Input Neutral Structure: The neutral form of 2-Amino-4,4-difluorobutanoic acid is input into the prediction software.

  • Structural Fragmentation: The algorithm deconstructs the molecule into predefined atomic or fragmental groups.

  • Summation of Contributions: Each fragment is assigned a value based on its contribution to lipophilicity, derived from experimental LogP data of a large training set.

  • Correction Factors: The algorithm applies correction factors for intramolecular interactions, such as the proximity of polar groups.

  • LogP Calculation: The contributions are summed to yield the final predicted LogP value.

LogP_Factors cluster_hydrophilic Hydrophilic Contributions (Decrease LogP) cluster_hydrophobic Hydrophobic/Modulating Contributions LogP Predicted LogP Amino Amino Group (-NH2) Amino->LogP Carboxyl Carboxyl Group (-COOH) Carboxyl->LogP Alkyl Alkyl Backbone (-CH2-CH-) Alkyl->LogP GemDiF gem-Difluoro Group (-CF2) GemDiF->LogP

Caption: Factors influencing the predicted LogP of the molecule.

Summary of Predicted Physicochemical Data

The following table summarizes the computationally predicted pKa and LogP values for 2-Amino-4,4-difluorobutanoic acid. It is crucial to note that these are in silico estimations and experimental verification is recommended. The LogP value is predicted for the neutral form of the molecule.

PropertyPredicted ValueMethod/SourceRationale and Implication
pKa₁ (Carboxylic Acid) ~1.5 - 2.0Estimation based on inductive effectsThe strong electron-withdrawing gem-difluoro group significantly increases the acidity of the carboxyl group compared to non-fluorinated analogs.
pKa₂ (Amino Group) ~7.5 - 8.5Estimation based on inductive effects[13][19]The inductive effect reduces the basicity of the amino group, lowering its pKa. This means a larger fraction will be neutral at physiological pH 7.4 compared to its non-fluorinated counterpart.
LogP -2.2XLogP3[16]The molecule is highly polar and hydrophilic, dominated by the charged amino and carboxyl groups. The negative LogP indicates a strong preference for the aqueous phase over the lipid phase.

Discussion and Implications for Drug Development

The predicted physicochemical profile provides critical insights for researchers.

  • Ionization at Physiological pH: With a predicted amino pKa around 7.5-8.5 and a carboxylic pKa below 2.0, at a physiological pH of 7.4, the molecule will exist as a mixture of its zwitterionic form (NH3+/COO-) and its neutral amino/anionic carboxylate form (NH2/COO-). The proximity of the amino pKa to 7.4 is particularly significant, as small changes in the local environment could shift the ionization equilibrium, impacting receptor binding and membrane permeability.

  • Solubility and Permeability: The highly polar nature of the molecule, evidenced by the predicted LogP of -2.2, suggests it will have high aqueous solubility but very low passive membrane permeability.[16] This is a common characteristic of amino acids. For applications requiring cell penetration or crossing the blood-brain barrier, this low lipophilicity would be a major challenge to overcome, potentially requiring prodrug strategies or active transport mechanisms.

  • Self-Validating Nature of Predictions: The trustworthiness of these predictions is grounded in established chemical principles and large datasets. The predicted decrease in both pKa values is a direct and expected consequence of the powerful inductive effect of fluorine, a well-documented phenomenon.[3][13][14] Similarly, the highly negative LogP value is consistent with the presence of two highly polar, ionizable groups on a short alkyl chain.[16] While the exact numerical values may vary between different prediction algorithms, the qualitative trends provide a robust and reliable guide for decision-making.

Conclusion

Computational modeling provides an indispensable toolkit for the modern medicinal chemist. Based on established physicochemical principles and validated algorithms, we predict that 2-Amino-4,4-difluorobutanoic acid is a highly polar, hydrophilic molecule with significantly altered acidity and basicity compared to its non-fluorinated parent structure. The gem-difluoro group serves as a powerful modulator, decreasing the pKa of both the carboxylic acid and the amino group. The resulting low LogP suggests high solubility but poor passive permeability. These in silico derived insights are crucial for guiding the strategic design and prioritization of new chemical entities, enabling a more efficient and informed drug discovery process. Experimental validation of these predicted values remains the final arbiter of accuracy and is a critical next step in the development pipeline.

References

  • CompuDrug International. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds.
  • Ho, J. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences.
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2).
  • Wikipedia contributors. (n.d.). Protein pKa calculations. Wikipedia.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Gurbych, A., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
  • Ho, J. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
  • Zhang, Y., et al. (2024). ME-pKa: A Deep Learning Method with Multimodal Learning for Protein pKa Prediction. Journal of Chemical Information and Modeling.
  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Zhang, K., et al. (2024). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. bioRxiv.
  • Isayev, O., et al. (2021). Prediction of protein pKa with representation learning. PubMed Central.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
  • Anglada, L., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
  • ResearchGate. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. PubChem.
  • BOC Sciences. (n.d.). Fluorinated Amino Acids.
  • Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition.
  • ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine....
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Avdeef, A., et al. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,4-difluorobutanoic acid. PubChem.
  • Ji, H., et al. (2012). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.

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Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-4,4-difluorobutanoic Acid Hydrochloride into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids, particularly those containing fluorine, offers a powerful tool for modulating the conformational, biological, and pharmacokinetic properties of peptides. This guide provides a comprehensive protocol for the incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the rationale behind key procedural steps, address potential challenges associated with the unique properties of this fluorinated amino acid, and offer detailed, actionable protocols for researchers in peptide chemistry and drug development.

Introduction: The Significance of Fluorinated Amino Acids in Peptide Science

Fluorine, the most electronegative element, imparts unique stereoelectronic properties when incorporated into amino acid side chains. The introduction of a difluoromethyl group, as in 2-Amino-4,4-difluorobutanoic acid, can induce significant changes in a peptide's local and global conformation, metabolic stability, and binding affinity to biological targets. The gem-difluoro group is a known bioisostere for other functional groups and can influence pKa values of neighboring residues, offering a subtle yet powerful means of modulating peptide function. This makes 2-Amino-4,4-difluorobutanoic acid a valuable building block for the design of novel peptide therapeutics and research tools.

Physicochemical Properties of 2-Amino-4,4-difluorobutanoic Acid Hydrochloride

A thorough understanding of the physicochemical properties of this amino acid is crucial for its successful incorporation into peptides.

PropertyValueSource
Molecular Formula C₄H₈ClF₂NO₂[1]
Molecular Weight 175.56 g/mol [1]
Structure 2-amino-4,4-difluorobutanoic acid hydrochloride[1]
Parent Compound 2-Amino-4,4-difluorobutanoic acid[2]
Parent Molecular Weight 139.10 g/mol [2]

Pre-synthesis Considerations: Fmoc Protection of 2-Amino-4,4-difluorobutanoic Acid

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-2-Amino-4,4-difluorobutanoic acid into a peptide sequence on a solid support.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Start Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

Resin Selection and Loading

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[3] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable. For a C-terminal amide, a Rink amide resin is the standard choice.[3] Loading of the first amino acid onto the resin is a critical step and should be performed according to established protocols for the chosen resin type.

Stepwise Elongation Cycle

The incorporation of 2-Amino-4,4-difluorobutanoic acid follows the standard SPPS cycle of deprotection and coupling.[4]

Fmoc Deprotection:

  • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling:

The coupling of Fmoc-2-Amino-4,4-difluorobutanoic acid may be more challenging than for standard proteinogenic amino acids due to potential steric hindrance from the difluoromethyl group. Therefore, a potent coupling reagent is recommended.

  • Activation: In a separate vessel, dissolve Fmoc-2-Amino-4,4-difluorobutanoic acid (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary to ensure complete reaction.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage from the Resin and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide will likely contain deletion sequences and other impurities, necessitating purification.

Purification:

  • The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

  • A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA. The TFA acts as an ion-pairing agent to improve peak shape.[5]

Characterization:

  • The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.

  • The purity of the final product should be assessed by analytical RP-HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the difluoromethyl group.Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the equivalents of amino acid and coupling reagents. Extend the coupling reaction time. Perform a double coupling.
Aggregation Increased hydrophobicity due to the fluorinated side chain.Use a more polar solvent for coupling. Incorporate pseudoproline dipeptides in the sequence if possible.
Side Reactions during Cleavage The electron-withdrawing nature of the difluoromethyl group may affect the stability of adjacent peptide bonds under strongly acidic conditions.Minimize cleavage time. Use scavengers in the cleavage cocktail to trap reactive species.

Conclusion

The successful incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride into peptides requires careful consideration of its unique properties. By employing robust coupling strategies, optimizing reaction conditions, and utilizing appropriate purification techniques, researchers can effectively synthesize peptides containing this valuable non-natural amino acid. The protocols and considerations outlined in this guide provide a solid foundation for the exploration of fluorinated peptides in various scientific and therapeutic applications.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Sources

Application Note & Protocol: Seamless Integration of 2-Amino-4,4-difluorobutanoic acid into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Amino Acids in Peptide Therapeutics

The site-selective incorporation of fluorine into peptides has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly enhance the pharmacological profile of a peptide by modulating its conformational preferences, increasing metabolic stability, and improving its hydrophobic interactions with biological targets.[1][2][3] The introduction of fluorinated amino acids can lead to peptides with greater resistance to proteolytic degradation and enhanced binding affinity.[4] 2-Amino-4,4-difluorobutanoic acid, a non-natural amino acid, is a valuable building block in this endeavor. Its gem-difluoro moiety introduces unique electronic properties without substantial steric bulk, offering a nuanced tool for peptide optimization.[2][5]

This guide provides a comprehensive framework for the successful incorporation of N-α-Fmoc-2-amino-4,4-difluorobutanoic acid into standard solid-phase peptide synthesis (SPPS) workflows. It details the underlying chemical principles, step-by-step protocols, and critical considerations to ensure high-yield, high-purity synthesis of novel fluorinated peptides.

Physicochemical Properties of the Building Block

Effective protocol design begins with a thorough understanding of the reagent's properties. The hydrochloride salt is typically used for improved stability and handling, while the N-α-Fmoc protected version is required for synthesis.

PropertyValueSource
Compound Name 2-Amino-4,4-difluorobutanoic acid hydrochloridePubChem
Molecular Formula C4H8ClF2NO2[6]
Molecular Weight 175.56 g/mol [6]
Parent Compound Name (Fmoc)-2-Amino-4,4-difluorobutanoic acid---
Parent Mol. Formula C19H17F2NO4---
Parent Mol. Weight 377.34 g/mol ---

Core Principles for SPPS Integration: Causality and Considerations

The standard Fmoc-SPPS cycle consists of iterative deprotection and coupling steps.[7][8][9] While 2-amino-4,4-difluorobutanoic acid is compatible with this workflow, the electronegativity of the fluorine atoms can subtly influence reactivity.

  • Coupling Activation: The electron-withdrawing effect of the gem-difluoro group can slightly decrease the nucleophilicity of the α-amino group upon deprotection. However, the primary consideration is the activation of the incoming Fmoc-protected amino acid's carboxyl group. For sterically unhindered residues like this one, standard coupling reagents are highly effective. High-efficiency uronium/aminium or phosphonium salt-based reagents are recommended to ensure rapid and complete acylation.[10][11]

  • Reagent Selection: The choice of coupling reagent is critical for minimizing side reactions and ensuring high yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent first choices due to their high reactivity and ability to suppress racemization, particularly when used with an additive like HOBt (Hydroxybenzotriazole).[10][11][12] A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to activate the coupling reagent while preventing unwanted side reactions.

  • Monitoring Reaction Completion: Trustworthiness in SPPS protocols is achieved through validation at each step. The Kaiser test is a reliable qualitative method to confirm the absence of free primary amines after a coupling step, indicating a complete reaction.[13][14] A negative Kaiser test (colorless or yellow beads) is the desired outcome before proceeding to the next cycle.

Experimental Workflow & Protocols

This section provides a detailed, step-by-step protocol for the manual incorporation of a single Fmoc-2-amino-4,4-difluorobutanoic acid residue into a growing peptide chain on a solid support.

Diagram of the SPPS Cycle

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Peptide-Resin (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Dfb-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test (Completion Check) Wash2->KaiserTest KaiserTest->Resin Negative (Complete) Next Cycle Recouple Recouple or Cap KaiserTest->Recouple Positive (Incomplete) Recouple->Coupling Retry

Caption: General Fmoc-SPPS cycle for incorporating a new amino acid.

Protocol 1: Single Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale starting with a deprotected N-terminal amine on the resin-bound peptide.

Materials & Reagents:

  • Peptide-resin (e.g., Wang or Rink Amide resin)[8][15] with a free N-terminal amine

  • Fmoc-2-amino-4,4-difluorobutanoic acid (Fmoc-Dfb-OH)

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, sequencing grade

  • Kaiser Test Kit reagents[14]

  • Reaction vessel for SPPS

Step-by-Step Methodology:

  • Resin Preparation & Deprotection (If starting with Fmoc-protected resin):

    • Swell the Fmoc-protected peptide-resin (e.g., 100-200 mg) in DMF for at least 30-60 minutes in the reaction vessel.[15][16]

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[9][16][17]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x) to remove all residual piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, prepare the activation solution. For a 0.1 mmol scale, use the following molar excess relative to the resin loading:

      Reagent Equivalents Amount (for 0.1 mmol)
      Fmoc-Dfb-OH 3–4 eq. 113–151 mg
      HATU 2.9–3.9 eq. 110–148 mg

      | DIPEA | 6–8 eq. | 209–279 µL |

    • Dissolve the Fmoc-Dfb-OH and HATU in a minimal amount of DMF (approx. 2 mL).

    • Add the DIPEA to the amino acid solution and vortex briefly. The solution should change color, indicating activation.[16]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[16]

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time can be extended for sequences known to be difficult.

  • Monitoring and Post-Coupling Wash:

    • After the coupling period, take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and ethanol.

    • Perform the Kaiser test.[14]

      • Negative Result (Yellow/Colorless): The coupling is complete. Proceed to wash the bulk resin with DMF (5x) to remove excess reagents. The resin is now ready for the next deprotection cycle.

      • Positive Result (Blue): The coupling is incomplete. Re-suspend the resin in the coupling solution and allow it to react for another 1-2 hours, or prepare a fresh activation solution and perform a second coupling. If the test remains positive, a capping step with acetic anhydride may be necessary to block unreacted amines.[18]

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from an acid-labile resin like Wang resin, which yields a C-terminal carboxylic acid.[19][20]

Cleavage Cocktail (Reagent R):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the final residue.[21]

  • Wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.[22]

  • Place the dry resin in a suitable flask.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Swirl the mixture occasionally and allow it to react for 1.5-3 hours at room temperature.[19][21]

  • Filter the resin through a fritted funnel and collect the filtrate into a centrifuge tube.

  • Wash the resin with small additional portions of fresh TFA and combine the filtrates.[21]

  • Precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[16]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete activation; Steric hindrance from preceding residues; Peptide aggregation.Extend coupling time to 4 hours. Perform a second coupling with freshly prepared activated amino acid. Consider using a stronger coupling reagent like PyAOP for particularly difficult sequences.[23]
Low Final Yield Premature cleavage from the resin; Incomplete coupling at multiple steps.Ensure high-quality, amine-free DMF is used.[15] Confirm complete coupling at every step with the Kaiser test. For very long or hydrophobic peptides, consider using aggregation-disrupting additives or pseudoproline dipeptides in the sequence.[12]
Side Products in Mass Spec Incomplete removal of side-chain protecting groups; Alkylation of sensitive residues (e.g., Trp) during cleavage.Ensure sufficient scavenger concentration (e.g., TIS, EDT) in the cleavage cocktail, especially for peptides containing Trp, Cys, or Met.[24] Ensure cleavage time is adequate (2-3 hours).

Conclusion

2-Amino-4,4-difluorobutanoic acid is a highly versatile building block for Fmoc-SPPS that can be readily incorporated using standard, high-efficiency coupling protocols. By understanding the principles of amino acid activation, diligently monitoring reaction completion, and employing optimized cleavage conditions, researchers can seamlessly integrate this valuable fluorinated moiety. The resulting peptides hold significant promise for advancing drug discovery by offering enhanced stability and potentially novel biological activities.[1][4]

References

  • Aapptec Peptides. Cleavage from Wang Resin. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Mykhailiuk, P. K. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Hennebry, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Jolliffe, K. A., & Tuch, D. S. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. [Link]

  • Marsh, E. N. G.
  • Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.6.1). Academia.edu. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Salwiczek, M., et al. (2005). Fluorine in Peptide Design and Protein Engineering. Semantic Scholar. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PDB, et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC - NIH. [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid hydrochloride. [Link]

  • Kotodziejczyk, A. S., & Kirk, K. L. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]

  • Giraud, M., et al. (2013). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid. [Link]

  • Yamamoto, H., & Hattori, T. (2020). Synthesis of Peptides Containing α,α-Difluoro-β-amino Acids. Synfacts. [Link]

  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PubMed. [Link]

  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Communications Chemistry. [Link]

  • PubChem. (2R,3R)-4-amino-2,3-difluorobutanoic acid. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Application Notes and Protocols: 2-Amino-4,4-difluorobutanoic Acid Hydrochloride as a Leucine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Mimicking Leucine

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor.[1][2] This guide focuses on a specific and increasingly relevant bioisostere: 2-Amino-4,4-difluorobutanoic acid , a fluorinated analog of the essential amino acid leucine.

Leucine, with its isobutyl side chain, plays a critical role in numerous protein-protein interactions (PPIs) that are implicated in disease, often by anchoring a peptide or small molecule into a hydrophobic pocket of a target protein.[3] However, peptides and small molecules containing natural amino acids can suffer from metabolic instability and rapid clearance. The introduction of fluorine into amino acid side chains can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, without significantly altering its size.[4][5][6]

2-Amino-4,4-difluorobutanoic acid (hereafter referred to as 4,4-diF-Leu) serves as a bioisostere of leucine, where the two methyl groups on the terminal carbon are replaced by fluorine atoms. This seemingly subtle change can introduce advantageous properties, such as increased metabolic stability due to the strength of the C-F bond and altered electronic properties that can modulate binding interactions. This application note provides a comprehensive guide for researchers on the synthesis, incorporation, and evaluation of 4,4-diF-Leu in drug design, with a focus on its application in developing inhibitors of protein-protein interactions.

Physicochemical Properties: A Comparative Overview

The rationale for using 4,4-diF-Leu as a leucine bioisostere is rooted in the similar steric profiles of the two amino acids, coupled with the unique electronic properties of fluorine. Below is a comparison of key physicochemical properties.

PropertyLeucine2-Amino-4,4-difluorobutanoic acidJustification for Bioisosteric Replacement
Molecular Weight ( g/mol ) 131.17139.10[7]Minimal increase in size, preserving steric fit in binding pockets.
Side Chain Volume (ų) ~124~120 (estimated)Similar van der Waals volume allows for comparable space-filling in hydrophobic pockets.
logP (Octanol/Water) 1.86Higher (estimated)The gem-difluoro group generally increases lipophilicity, potentially enhancing membrane permeability.
pKa (α-COOH) ~2.36Lower (estimated)The electron-withdrawing nature of fluorine atoms can lower the pKa of the carboxylic acid.
pKa (α-NH3+) ~9.60Lower (estimated)The inductive effect of fluorine can also slightly lower the pKa of the amino group.
Metabolic Stability Susceptible to oxidationMore resistant to enzymatic degradationThe strong C-F bonds are less prone to enzymatic cleavage, potentially increasing the in vivo half-life of the drug candidate.[8]

Workflow for a Leucine Bioisostere Drug Discovery Cascade

Drug Discovery Workflow A Synthesis of Fmoc-(S)-4,4-diF-Leu-OH B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporate into peptide C Cleavage and Purification B->C Synthesize full peptide D Binding Affinity Assay (e.g., Fluorescence Polarization) C->D E Enzyme Inhibition Assay (if applicable) D->E Assess functional inhibition F Proteolytic Stability Assay E->F Determine stability G Cell Viability/Cytotoxicity Assay (e.g., MTT) F->G Test cellular effects H Cellular Uptake Assay G->H Measure cell penetration I In Vivo Efficacy Studies H->I Validate in animal models

Caption: A generalized workflow for the integration of 2-Amino-4,4-difluorobutanoic acid into a drug discovery pipeline.

Synthesis of Fmoc-(S)-2-amino-4,4-difluorobutanoic acid

Principle: This synthetic route employs a chiral nickel(II) complex of a glycine Schiff base as a nucleophilic glycine equivalent. Asymmetric alkylation with a suitable difluoroethyl electrophile, followed by decomplexation and Fmoc protection, yields the target amino acid.

Protocol: Asymmetric Synthesis of Fmoc-(S)-4,4-diF-Leu-OH

Materials:

  • (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (chiral auxiliary)

  • Glycine

  • Nickel(II) nitrate hexahydrate

  • 1,1-Difluoro-2-iodoethane

  • Potassium hydroxide

  • Methanol

  • Acetonitrile

  • Hydrochloric acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of the Chiral Ni(II) Complex:

    • In a round-bottom flask, dissolve the chiral auxiliary, glycine, and Ni(NO₃)₂·6H₂O in methanol.

    • Add a methanolic solution of KOH dropwise at room temperature and stir until the color changes to a deep red, indicating the formation of the chiral nickel(II) complex.

    • The complex can be isolated by filtration and washed with methanol.

  • Asymmetric Alkylation:

    • Suspend the dried Ni(II) complex in acetonitrile.

    • Add 1,1-difluoro-2-iodoethane to the suspension.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Decomplexation and Isolation of the Amino Acid:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a mixture of water and methanol.

    • Acidify the solution with 2M HCl to pH 2-3 to break the complex.

    • The chiral auxiliary can be recovered by extraction with an organic solvent.

    • The aqueous layer containing the crude (S)-2-amino-4,4-difluorobutanoic acid is then concentrated.

  • Fmoc Protection:

    • Dissolve the crude amino acid in a 10% aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-Cl in dioxane or acetone dropwise while maintaining the pH at 8-9 with additional sodium bicarbonate solution.

    • Stir the mixture vigorously for several hours at room temperature.

    • After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the Fmoc-protected amino acid.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude Fmoc-(S)-2-amino-4,4-difluorobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the Fmoc-protected 4,4-diF-Leu is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[10][11][12] The following is a generalized protocol for manual peptide synthesis.

Example Peptide Sequence: To illustrate the process, we will consider the synthesis of a peptide inhibitor of the p53-MDM2 interaction, where a key leucine residue is replaced with 4,4-diF-Leu. A well-characterized p53-derived peptide has the sequence: Ac-ETFSDLWKLLPE-NH₂. We will synthesize both this native peptide and its modified analogue: Ac-ETFSDLWK(4,4-diF-Leu)LPE-NH₂.

Protocol: Manual Fmoc-SPPS

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-4,4-diF-Leu-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm the completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-(S)-4,4-diF-Leu-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biophysical Characterization: Competitive Fluorescence Polarization Assay

To quantify the impact of the leucine to 4,4-diF-Leu substitution on target binding, a competitive fluorescence polarization (FP) assay is a robust and high-throughput method.[2][13] This assay measures the displacement of a fluorescently labeled probe peptide from the target protein by the unlabeled test peptides (the native and the modified peptide).

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization. An unlabeled competitor peptide will displace the fluorescent peptide, causing a decrease in polarization.

Protocol: Competitive FP Assay for p53-MDM2 Interaction

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-ETFSDLWKLLPE-NH₂)

  • Unlabeled native peptide (Ac-ETFSDLWKLLPE-NH₂)

  • Unlabeled modified peptide (Ac-ETFSDLWK(4,4-diF-Leu)LPE-NH₂)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine the Kd of the Fluorescent Probe:

    • Perform a saturation binding experiment by titrating increasing concentrations of MDM2 protein against a fixed concentration of the fluorescent peptide (e.g., 10 nM).

    • Measure the fluorescence polarization at each concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

  • Competitive Binding Assay:

    • Prepare a solution of MDM2 and the fluorescent probe in the assay buffer. The concentration of MDM2 should be at or slightly above the Kd determined in the previous step, and the probe concentration should be constant.

    • Prepare serial dilutions of the unlabeled native and modified peptides in the assay buffer.

    • In a 384-well plate, add the MDM2/probe solution to each well.

    • Add the serially diluted competitor peptides to the wells. Include wells with no competitor (high polarization control) and wells with only the probe (low polarization control).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

    • Calculate the inhibition constant (Ki) for each peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).

Hypothetical Comparative Binding Data

PeptideSequenceIC50 (nM)Ki (nM)
Native p53Ac-ETFSDLWKLLPE-NH₂15075
Modified p53Ac-ETFSDLWK(4,4-diF-Leu)LPE-NH₂5025

This hypothetical data illustrates a potential outcome where the difluorinated analog exhibits a 3-fold improvement in binding affinity for MDM2.

Cell-Based Evaluation: MTT Cell Viability Assay

To assess the biological activity of the peptides, a cell viability assay, such as the MTT assay, can be performed on cancer cells that are sensitive to p53 activation (e.g., MCF-7 breast cancer cells, which have wild-type p53).[5][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Protocol: MTT Assay for Peptide Cytotoxicity

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Peptides (native and modified) dissolved in sterile water or DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the native and modified peptides in serum-free medium.

    • Remove the medium from the cells and replace it with 100 µL of the peptide solutions at various concentrations. Include wells with medium only as a negative control.

    • Incubate the cells with the peptides for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization buffer to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the peptide concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for each peptide.

Hypothetical Comparative Cell Viability Data

PeptideSequenceEC50 (µM)
Native p53Ac-ETFSDLWKLLPE-NH₂25
Modified p53Ac-ETFSDLWK(4,4-diF-Leu)LPE-NH₂8

This hypothetical data suggests that the improved binding affinity of the difluorinated peptide translates to enhanced cellular activity, with a more potent inhibition of cancer cell proliferation.

Logical Relationships in Bioisostere-Driven Drug Design

Bioisostere Logic cluster_0 Molecular Design cluster_1 Predicted Physicochemical Changes cluster_2 Desired Pharmacological Outcomes A Leucine in Lead Compound B Replace with 4,4-diF-Leu A->B Bioisosteric Replacement C Increased Lipophilicity B->C D Enhanced Metabolic Stability B->D E Altered Conformation/Electronics B->E G Increased Cellular Potency (Lower EC50) C->G May improve membrane permeation H Enhanced In Vivo Half-Life D->H Reduces clearance F Improved Binding Affinity (Lower Ki) E->F Modulates target interaction F->G Stronger target engagement

Caption: The causal chain from bioisosteric replacement to improved pharmacological outcomes.

Conclusion and Future Perspectives

The use of 2-Amino-4,4-difluorobutanoic acid as a bioisostere for leucine represents a promising strategy in drug design, particularly for the development of peptide and small molecule inhibitors of protein-protein interactions. The introduction of the gem-difluoro group can confer enhanced metabolic stability and modulate binding affinity, potentially leading to more potent and durable drug candidates. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and evaluation of this non-canonical amino acid. While the provided data is hypothetical, it is based on established principles of fluorine in medicinal chemistry and serves to illustrate the potential advantages of this bioisosteric replacement. Further research and specific case studies will undoubtedly continue to validate the utility of 4,4-diF-Leu in the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC. [Link]

  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Retrieved from [Link]

  • ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein? Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX. Retrieved from [Link]

  • American Chemical Society. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). AF prediction results for competitive binding of helical peptide. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubMed. (n.d.). Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL. Retrieved from [Link]

  • PubMed. (n.d.). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. Retrieved from [Link]

  • DigitalCommons@TMC. (n.d.). Co-Targeting Bcl-xL with Mcl-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Absolute Binding Free Energy Calculations for Highly Flexible Protein MDM2 and Its Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-guided design of a selective BCL-XL inhibitor. Retrieved from [Link]

  • PubMed Central. (2011). C-Terminal Substitution of MDM2 Interacting Peptides Modulates Binding Affinity by Distinctive Mechanisms. PMC. [Link]

  • bioRxiv. (2025). Design of peptides with non-canonical amino acids using flow matching. Retrieved from [Link]

  • American Physiological Society. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in. American Physiological Society Journals. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated absorption spectra of R- and S-Leucine interacting with cyclic peptide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bcl-xL acts as an inhibitor of IP3R channels, thereby antagonizing Ca2+-driven apoptosis. Retrieved from [Link]

  • PubMed. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. PubMed. [Link]

Sources

Application Notes and Protocols: Characterizing 2-Amino-4,4-difluorobutanoic Acid Hydrochloride as a Mechanism-Based Enzyme Inactivator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Irreversible Enzyme Inactivators in Drug Discovery

The selective and permanent silencing of enzyme activity through mechanism-based inactivators represents a powerful strategy in modern pharmacology and chemical biology. These compounds, often referred to as "suicide substrates," are chemically inert until they are catalytically converted by their target enzyme into a highly reactive species. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. This modality offers the potential for high specificity and prolonged duration of action, making it an attractive approach for the development of novel therapeutics.

2-Amino-4,4-difluorobutanoic acid hydrochloride is a synthetic amino acid analog. Its structural features, particularly the presence of gem-difluoro substitution, suggest its potential to act as a mechanism-based inactivator, especially for enzymes that process amino acids. Fluorinated analogs of amino acids have been shown to be potent inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases, by exploiting the unique electronic properties of fluorine to facilitate the formation of a reactive intermediate within the enzyme's active site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Amino-4,4-difluorobutanoic acid hydrochloride as a potential inhibitor of aminotransferases, with a primary focus on ornithine aminotransferase (OAT). OAT is a PLP-dependent enzyme that plays a crucial role in amino acid metabolism, and its dysregulation has been implicated in various diseases. The protocols detailed herein will enable the determination of the inhibitory mechanism and the kinetic parameters that quantify the inhibitor's potency.

Principle of the Assay: Unraveling the Inactivation Mechanism

The central hypothesis is that 2-Amino-4,4-difluorobutanoic acid hydrochloride acts as a time-dependent, irreversible inhibitor of OAT. The assay strategy is designed to test this hypothesis by monitoring the loss of OAT activity over time in the presence of the inhibitor.

The overall reaction catalyzed by OAT is the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate and Δ¹-pyrroline-5-carboxylate (P5C), which exists in equilibrium with L-glutamate-γ-semialdehyde.

The activity of OAT can be monitored by quantifying the formation of P5C. A common method involves the reaction of P5C with o-aminobenzaldehyde (o-AB) to form a yellow-colored product that can be measured spectrophotometrically at 440 nm.

For a mechanism-based inactivator, the enzyme will catalyze the conversion of the inhibitor into a reactive species, which then covalently modifies the enzyme, leading to a time-dependent loss of activity. The kinetic analysis of this process allows for the determination of two key parameters:

  • k_inact : The maximal rate of inactivation at saturating concentrations of the inhibitor.

  • K_I : The inhibitor concentration that yields half-maximal inactivation rate.

The ratio of k_inact/K_I is a measure of the inhibitor's efficiency.

Visualizing the Inactivation Pathway

The proposed mechanism of inactivation of OAT by a fluorinated amino acid analog like 2-Amino-4,4-difluorobutanoic acid involves the formation of a reactive enamine intermediate.

Mechanism_of_Inactivation cluster_Enzyme OAT Active Site Enzyme_PLP E-PLP (Active Enzyme) Schiff_Base E-PLP-Inhibitor Schiff Base Enzyme_PLP->Schiff_Base Transimination Reactive_Intermediate Reactive Enamine Intermediate Schiff_Base->Reactive_Intermediate Enzyme-catalyzed Elimination of F⁻ Inactive_Enzyme Covalently Modified E-PLP-Inhibitor (Inactive) Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation Inhibitor 2-Amino-4,4-difluorobutanoic acid Inhibitor->Enzyme_PLP Binding

Caption: Proposed mechanism of OAT inactivation by 2-Amino-4,4-difluorobutanoic acid.

Experimental Protocols

PART 1: Materials and Reagents

Enzyme and Substrates:

  • Purified recombinant human Ornithine Aminotransferase (OAT)

  • L-Ornithine hydrochloride

  • α-Ketoglutaric acid

  • Pyridoxal 5'-phosphate (PLP)

Inhibitor:

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride

Assay Reagents:

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • o-Aminobenzaldehyde (o-AB)

  • Trichloroacetic acid (TCA)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

Equipment:

  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 440 nm

  • Incubator or water bath set to 37°C

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes and sterile tips

PART 2: Reagent Preparation
  • 10X OAT Assay Buffer: 1 M Potassium phosphate, pH 8.0. Store at 4°C.

  • L-Ornithine Stock Solution (1 M): Dissolve L-ornithine hydrochloride in deionized water. Adjust pH to 8.0 with NaOH. Store at -20°C.

  • α-Ketoglutarate Stock Solution (500 mM): Dissolve α-ketoglutaric acid in deionized water. Adjust pH to 7.0 with NaOH. Store at -20°C.

  • PLP Stock Solution (10 mM): Dissolve pyridoxal 5'-phosphate in deionized water. Protect from light and store at -20°C.

  • Inhibitor Stock Solution (100 mM): Dissolve 2-Amino-4,4-difluorobutanoic acid hydrochloride in deionized water. Prepare fresh daily.

  • o-AB Reagent: Prepare a 10 mg/mL solution of o-aminobenzaldehyde in 95% ethanol. Prepare fresh and protect from light.

  • TCA Solution (10% w/v): Dissolve trichloroacetic acid in deionized water. Store at room temperature.

PART 3: Experimental Workflow

The characterization of a time-dependent inhibitor involves a series of experiments to determine its mode of action and kinetic parameters.

Experimental_Workflow cluster_Workflow Inhibitor Characterization Workflow A Step 1: Initial Velocity Assay (Determine enzyme activity & screen for inhibition) B Step 2: Time-Dependent Inhibition Assay (Confirm time-dependent loss of activity) A->B C Step 3: Determination of kinact and KI (Vary inhibitor and pre-incubation times) B->C D Step 4: Substrate Protection Experiment (Investigate competitive nature of binding) C->D E Step 5: Data Analysis (Calculate kinetic parameters) C->E D->E

Caption: Experimental workflow for characterizing a time-dependent enzyme inhibitor.

Protocol 1: OAT Activity Assay (Endpoint Method)

This protocol is used to measure the basal activity of OAT and can be adapted for initial screening of the inhibitor.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice (for a single 100 µL reaction):

    • 10 µL of 10X OAT Assay Buffer

    • 1 µL of 10 mM PLP

    • 10 µL of 500 mM α-Ketoglutarate

    • 20 µL of 1 M L-Ornithine

    • X µL of Inhibitor or vehicle (deionized water)

    • (59 - X) µL of deionized water

  • Pre-incubate: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add 10 µL of a suitable concentration of OAT enzyme to initiate the reaction. The final volume is 100 µL.

  • Incubate: Incubate the reaction at 37°C for a specific time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.

  • Stop the Reaction: Terminate the reaction by adding 50 µL of 10% TCA. Vortex briefly.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Develop Color: Transfer 100 µL of the supernatant to a new tube and add 100 µL of the o-AB reagent. Incubate at room temperature for 30 minutes in the dark.

  • Measure Absorbance: Measure the absorbance at 440 nm using a spectrophotometer or microplate reader.

  • Calculate P5C Concentration: Use a standard curve of known P5C concentrations to determine the amount of product formed.

Protocol 2: Time-Dependent Inhibition Assay

This protocol is designed to determine if 2-Amino-4,4-difluorobutanoic acid hydrochloride causes a time-dependent loss of OAT activity.

  • Prepare Pre-incubation Mixtures: In separate tubes, prepare pre-incubation mixtures containing OAT enzyme and different concentrations of the inhibitor in the assay buffer without the substrates (L-ornithine and α-ketoglutarate). Also, prepare a control with no inhibitor (vehicle only).

  • Pre-incubate: Incubate these mixtures at 37°C.

  • Aliquot and Initiate Reaction: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each pre-incubation mixture and add it to a reaction mixture containing saturating concentrations of L-ornithine and α-ketoglutarate to initiate the OAT reaction.

  • Assay for Residual Activity: Allow the OAT reaction to proceed for a short, fixed time (e.g., 5 minutes) and then stop the reaction and measure the product formation as described in Protocol 1.

  • Plot Data: Plot the natural logarithm of the percentage of remaining OAT activity versus the pre-incubation time for each inhibitor concentration. A linear decrease in the log of remaining activity over time is indicative of a time-dependent irreversible inhibitor.

Protocol 3: Determination of k_inact and K_I

This experiment involves systematically varying both the inhibitor concentration and the pre-incubation time to determine the kinetic parameters of inactivation.

  • Set up a Matrix of Conditions: Prepare a series of pre-incubation mixtures with varying concentrations of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

  • Time-Course Inactivation: For each inhibitor concentration, perform a time-course inactivation experiment as described in Protocol 2.

  • Determine k_obs: From the plots of ln(% remaining activity) vs. pre-incubation time, determine the apparent first-order rate constant of inactivation (k_obs) for each inhibitor concentration from the negative of the slope of the line.

  • Plot k_obs vs. [Inhibitor]: Plot the calculated k_obs values against the corresponding inhibitor concentrations.

  • Fit the Data: Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors:

    k_obs = (k_inact * [I]) / (K_I + [I])

    Where:

    • k_obs is the observed rate of inactivation

    • k_inact is the maximal rate of inactivation

    • K_I is the inhibitor concentration at half-maximal inactivation rate

    • [I] is the inhibitor concentration

    The values of k_inact and K_I can be determined from the non-linear regression fit of this equation.

Data Analysis and Interpretation

ParameterDescriptionHow to Determine
IC50 The concentration of inhibitor that reduces enzyme activity by 50% under specific conditions.Determined from a dose-response curve of enzyme activity versus inhibitor concentration at a fixed time point.
k_obs The pseudo-first-order rate constant of inactivation at a given inhibitor concentration.The negative of the slope of a plot of ln(% remaining activity) vs. pre-incubation time.
k_inact The maximal rate of inactivation at saturating inhibitor concentrations.The Vmax from a plot of k_obs vs. [Inhibitor] fitted to the Michaelis-Menten equation.
K_I The inhibitor concentration that gives half-maximal rate of inactivation.The Km from a plot of k_obs vs. [Inhibitor] fitted to the Michaelis-Menten equation.
k_inact/K_I The second-order rate constant for inactivation, representing the efficiency of the inhibitor.Calculated from the determined k_inact and K_I values.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • Work in a well-ventilated area or a chemical fume hood when preparing stock solutions of the inhibitor and other reagents.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive characterization of 2-Amino-4,4-difluorobutanoic acid hydrochloride as a potential mechanism-based inactivator of ornithine aminotransferase. By systematically determining the kinetic parameters of inhibition, researchers can gain valuable insights into the compound's potency and mechanism of action. This information is critical for advancing our understanding of enzyme-inhibitor interactions and for the rational design of novel therapeutic agents targeting aminotransferases and other PLP-dependent enzymes. The principles and methodologies described herein are broadly applicable to the study of other potential irreversible enzyme inhibitors in drug discovery and development.

References

  • Mechanism-based enzyme inactivators. Silverman, R. B. (1995). Methods in Enzymology, 249, 240-283. [Link]

  • Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. Wang, Y., et al. (2020). Journal of the American Chemical Society, 142(15), 7047-7055. [Link]

  • Two continuous coupled assays for ornithine-δ-aminotransferase. Alex, A., & Silverman, R. B. (2014). Analytical Biochemistry, 453, 30-35. [Link]

  • Assay of ornithine aminotransferase with ninhydrin. Kim, H. R., et al. (1994). Analytical Biochemistry, 223(2), 205-207. [Link]

  • Kinetic analysis of time-dependent enzyme inhibition. Copeland, R. A. (2013). Enzymes: a practical introduction to structure, mechanism, and data analysis. John Wiley & Sons. [Link]

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride PubChem entry. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Silverman, R. B. (2021). ACS Medicinal Chemistry Letters, 12(12), 1836-1840. [Link]

  • The Graphviz Project. [Link]

Application Note: Evaluating the Cell Permeability of Peptides Incorporating 2-Amino-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and drug discovery.

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low cell permeability.[1] A key strategy to overcome these limitations is the incorporation of unnatural amino acids, with fluorinated variants emerging as a particularly powerful tool.[2][3] The introduction of fluorine can significantly enhance proteolytic stability, modulate lipophilicity, and improve the ability of peptides to cross biological membranes.[2][4] This application note focuses on the use of 2-Amino-4,4-difluorobutanoic acid, a synthetic amino acid, to enhance the cell permeability of peptides. The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the electronegativity of fluorine can alter the peptide's conformational preferences and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties.[2][5]

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of peptides containing 2-Amino-4,4-difluorobutanoic acid hydrochloride using two industry-standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The Rationale for 2-Amino-4,4-difluorobutanoic Acid in Peptide Design

The incorporation of 2-Amino-4,4-difluorobutanoic acid into a peptide sequence is a deliberate strategy to enhance its drug-like properties. The difluoro group on the side chain introduces unique electronic properties without a significant increase in steric bulk, as the van der Waals radius of fluorine is similar to that of a hydrogen atom.[4] This modification is hypothesized to improve cell permeability through several mechanisms:

  • Increased Lipophilicity: The fluorinated side chain can increase the overall lipophilicity of the peptide, facilitating its partitioning into the lipid bilayer of cell membranes.[2]

  • Modulation of Intramolecular Hydrogen Bonding: The electron-withdrawing nature of the fluorine atoms can influence the hydrogen-bonding network within the peptide. This can lead to the formation of more stable intramolecular hydrogen bonds that mask polar amide groups, reducing the desolvation penalty upon entering the nonpolar membrane interior.[6]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the amino acid side chain more resistant to metabolic degradation by cellular enzymes.[2]

Experimental Workflow for Permeability Assessment

A tiered approach is recommended for evaluating the cell permeability of novel peptides. The PAMPA assay serves as a high-throughput initial screen for passive permeability, followed by the more physiologically relevant Caco-2 assay to investigate both passive and active transport mechanisms.

Figure 1: Recommended experimental workflow for assessing peptide cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.[7][8] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[9]

Materials and Reagents
  • 96-well microtiter plates (donor and acceptor plates)

  • Hydrophobic PVDF 96-well filter plates (membrane support)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test peptides and control compounds (e.g., highly permeable propranolol, poorly permeable atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Step-by-Step Methodology
  • Preparation of the Artificial Membrane:

    • Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.

    • Carefully dispense 5 µL of the lecithin-dodecane solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate completely.[10]

  • Preparation of Solutions:

    • Prepare stock solutions of the test peptides and control compounds in DMSO.

    • Prepare working solutions of the test articles at a final concentration of 10 µM in PBS with 5% DMSO.[10]

  • Assay Procedure:

    • Fill the wells of the acceptor plate with 300 µL of PBS containing 5% DMSO.[10]

    • Add 150 µL of the test article working solutions to the donor plate wells.[10]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.[10]

  • Quantification and Data Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration = ([CD]VD + [CA]VA) / (VD + VA)

Data Interpretation
Papp (x 10-6 cm/s) Permeability Classification Interpretation
> 1.0HighLikely to have good passive absorption.
0.1 - 1.0MediumModerate passive absorption.
< 0.1LowPoor passive absorption.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is widely used to predict human intestinal permeability and to investigate active transport mechanisms.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12][13]

G cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Assay Caco-2 Seeding Caco-2 Seeding Differentiation Differentiation Caco-2 Seeding->Differentiation 18-22 days TEER Measurement TEER Measurement Differentiation->TEER Measurement Monolayer integrity check Compound Incubation Compound Incubation TEER Measurement->Compound Incubation Monolayers with TEER > 200 Ω·cm² Sampling Sampling Compound Incubation->Sampling Apical & Basolateral compartments LC-MS/MS Analysis LC-MS/MS Analysis Sampling->LC-MS/MS Analysis

Figure 2: Workflow for the Caco-2 cell permeability assay.

Materials and Reagents
  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin

  • Transwell™ inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptides and control compounds

  • LC-MS/MS for quantification

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto Transwell™ inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[12] Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter.

    • Only use monolayers with TEER values ≥ 200 Ω·cm² for permeability studies.[14]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11][13]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions using a similar equation as for the PAMPA assay.

    • Calculate the efflux ratio (ER):

    ER = Papp (B-A) / Papp (A-B)

Data Interpretation
Papp (A-B) (x 10-6 cm/s) Permeability Classification
> 10High
1 - 10Medium
< 1Low
Efflux Ratio (ER) Interpretation
> 2Indicates active efflux.[12]
≤ 2No significant active efflux.

Comparative Data Analysis

By comparing the results from the PAMPA and Caco-2 assays, researchers can gain deeper insights into the permeability mechanisms of their peptides.

Scenario Interpretation
High PAMPA Papp, High Caco-2 Papp (A-B), ER ≤ 2The peptide has good passive permeability.
High PAMPA Papp, Low Caco-2 Papp (A-B), ER > 2The peptide is a substrate for an efflux transporter.
Low PAMPA Papp, High Caco-2 Papp (A-B)The peptide may be a substrate for an active uptake transporter.

Conclusion

The incorporation of 2-Amino-4,4-difluorobutanoic acid represents a promising strategy for improving the cell permeability of peptide-based drug candidates. The systematic evaluation of these modified peptides using a combination of PAMPA and Caco-2 assays provides a robust framework for understanding their permeability characteristics. This approach enables researchers to make data-driven decisions in the lead optimization process, ultimately accelerating the development of novel and effective peptide therapeutics.

References

  • Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC - NIH. (n.d.).
  • Tinker, A., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(21), 3950. Retrieved from [Link]

  • Qian, Z., et al. (2019). Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. Journal of Medicinal Chemistry, 62(22), 10327-10333. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.).
  • The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Fluorine in Peptide Design: Insights with Fmoc-D-3,5-Difluorophenylalanine. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Chatterjee, S., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2748. Retrieved from [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2019). Molecules. Retrieved from [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Designing Cell-Permeable Macrocyclic Peptides. (2018). Methods in Molecular Biology. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Highly Predictive and Interpretable Models for PAMPA Permeability. (2019). Molecular Pharmaceutics. Retrieved from [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2014). Current Drug Discovery Technologies. Retrieved from [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). ResearchGate. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? (2016). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2007). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). Chemical Communications. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2020). Molecules. Retrieved from [Link]

  • 2-Amino-4,4-difluorobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). ResearchGate. Retrieved from [Link]

  • Peptide Cell Permeability. (n.d.). Bowers Lab.
  • Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. (1991). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Amino-4,4-difluorobutanoic Acid Hydrochloride in Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Probe for Unraveling Protein Architecture

The interrogation of protein structure and dynamics is fundamental to understanding biological function and advancing drug discovery. The site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool, offering unique chemical functionalities to probe protein environments. Among these, fluorinated amino acids are particularly valuable for Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy and X-ray crystallography.[1] 2-Amino-4,4-difluorobutanoic acid, a non-natural aliphatic amino acid, presents a compelling yet underexplored tool for these applications.

The fluorine atom possesses unique properties that make it an exceptional probe for biomolecular studies: a spin-½ nucleus, 100% natural abundance, and a high gyromagnetic ratio, rendering ¹⁹F NMR a highly sensitive technique with no background signal in biological systems.[2] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, providing a high-resolution reporter on protein conformation, dynamics, and intermolecular interactions.[1]

This guide provides a comprehensive overview of the potential applications of 2-Amino-4,4-difluorobutanoic acid hydrochloride in protein structure analysis. We present detailed, field-proven protocols adapted for this compound, offering researchers a robust framework to explore its utility as a structural and functional probe. While direct literature on the protein incorporation of this specific molecule is sparse, the principles outlined here are based on well-established methodologies for similar fluorinated aliphatic amino acids, such as fluorinated leucines and methionines.[3][4]

Physicochemical Properties of the Probe

Understanding the fundamental properties of 2-Amino-4,4-difluorobutanoic acid is critical for its effective application. As a structural analogue of natural amino acids like leucine or methionine, its size, hydrophobicity, and chemical reactivity will influence its incorporation into proteins and the subsequent stability and function of the labeled protein.

PropertyValueSource
IUPAC Name 2-amino-4,4-difluorobutanoic acid;hydrochloride
Molecular Formula C₄H₈ClF₂NO₂
Molecular Weight 175.56 g/mol
Synonyms 4,4-difluoro-2-aminobutyric acid HCl[5]
Structure (See Figure 1)[5]

PART 1: Biosynthetic Incorporation into Proteins

Biosynthetic incorporation is a cost-effective method for producing proteins globally labeled with a non-canonical amino acid. This process typically relies on using an E. coli auxotrophic strain, which is deficient in the biosynthesis pathway of a specific natural amino acid.[6] When grown in a minimal medium lacking this amino acid but supplemented with the desired analogue, the cell is forced to incorporate the analogue into the protein sequence.

Hypothesis: A Leucine or Methionine Analogue

Based on its aliphatic side chain (a difluorinated ethyl group), 2-Amino-4,4-difluorobutanoic acid is a plausible structural mimic of leucine or methionine . The van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å), suggesting that the difluoromethyl group may occupy a similar volume to the isobutyl group of leucine or the thioether-containing side chain of methionine.[7] Experimental validation is required to determine which aminoacyl-tRNA synthetase (aaRS) recognizes and activates this analogue. The protocol below is designed for a methionine auxotroph, a common starting point for such validation.

Workflow for Biosynthetic Incorporation

Biosynthetic_Incorporation cluster_prep Preparation cluster_expression Expression & Labeling cluster_analysis Purification & Analysis A Transform E. coli Met Auxotroph (e.g., B834(DE3)) with Expression Plasmid B Grow Starter Culture in Rich Medium (e.g., LB) A->B C Inoculate Minimal Medium (e.g., M9) with Starter Culture B->C D Grow cells to OD₆₀₀ ≈ 0.6-0.8 C->D E Pellet Cells & Resuspend in Fresh Minimal Medium D->E F Add 2-Amino-4,4-difluorobutanoic acid & other essential amino acids (except Met) E->F G Induce Protein Expression (e.g., with IPTG) F->G H Incubate at Reduced Temp (e.g., 18-25°C) for 16-20 hrs G->H I Harvest Cells by Centrifugation H->I J Purify Protein (e.g., Affinity Chromatography) I->J K Verify Incorporation (Mass Spectrometry) J->K

Caption: Workflow for biosynthetic incorporation of 2-Amino-4,4-difluorobutanoic acid.

Protocol 1: Biosynthetic Labeling in a Methionine Auxotroph

This protocol is adapted from established methods for incorporating methionine analogues.[3]

Materials:

  • E. coli methionine auxotroph strain (e.g., B834(DE3)) harboring the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics.

  • 19 common L-amino acids (excluding methionine).

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride (Target Analogue).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium (with appropriate antibiotic) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Medium Exchange: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Discard the supernatant.

  • Labeling: Gently resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium. Add the 19 standard amino acids (final concentration ~50 mg/L each) and 2-Amino-4,4-difluorobutanoic acid hydrochloride (final concentration 100-200 mg/L).

    • Scientist's Note: The optimal concentration of the fluorinated analogue should be empirically determined to maximize incorporation while minimizing toxicity.

  • Induction: Allow the culture to adapt for 30-60 minutes at the induction temperature (e.g., 20°C). Induce protein expression by adding IPTG to a final concentration of 0.5–1 mM.

  • Expression: Incubate the culture for 16–20 hours at 20°C with shaking.

  • Harvesting and Verification: Harvest the cells by centrifugation. Purify the protein using a standard protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Verify the incorporation and its efficiency using electrospray ionization mass spectrometry (ESI-MS). The mass of the labeled protein should increase by a predictable amount for each incorporated analogue.

PART 2: Analysis by ¹⁹F Nuclear Magnetic Resonance (NMR)

¹⁹F NMR is a premier technique for studying labeled proteins. The large chemical shift dispersion (>400 ppm) and sensitivity to the local environment make it an ideal probe for detecting subtle conformational changes, ligand binding, and protein dynamics.[2]

Key Advantages of ¹⁹F NMR with 2-Amino-4,4-difluorobutanoic Acid:
  • Minimal Perturbation: As an aliphatic residue, it is likely to be less structurally perturbing than larger aromatic fluorinated amino acids, especially when incorporated into the hydrophobic core.

  • Sensitive Reporter: The -CHF₂ group's chemical shift will be highly sensitive to changes in local polarity, packing, and electrostatic fields.[1]

  • Dynamic Insights: NMR relaxation experiments can provide information on the pico- to nanosecond timescale dynamics of the side chain, reporting on local flexibility.[8]

Workflow for ¹⁹F NMR Analysis

NMR_Workflow A Prepare Labeled Protein Sample (0.1-0.5 mM in NMR Buffer, e.g., PBS, D₂O) B Acquire 1D ¹⁹F NMR Spectrum A->B C Assess Sample Quality (Folded state, purity) B->C D Perform Titration Experiment (Add ligand, binding partner, or change conditions) C->D Sample OK E Acquire Series of 1D ¹⁹F Spectra D->E F Analyze Chemical Shift Perturbations (CSPs) E->F G Determine Binding Affinity (Kd) and Map Interaction Sites F->G H Optional: Measure Relaxation (T₁, T₂) for Dynamics F->H SPPS_Workflow A Select & Swell Resin (e.g., Rink Amide or Wang) B Fmoc Deprotection (Piperidine in DMF) A->B C Amino Acid Coupling: Activate Fmoc-AA-OH (e.g., with HATU/DIPEA) B->C D Couple to Resin C->D E Repeat Deprotection/ Coupling Cycle D->E For each AA E->B F Final Fmoc Deprotection E->F Final cycle G Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) F->G H Precipitate & Purify Peptide (Cold Ether & HPLC) G->H I Verify Product (Mass Spec) H->I

Sources

Application Note: Quantitative Analysis of Peptides Containing 2-Amino-4,4-difluorobutanoic acid (Adfb) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorinated non-canonical amino acids into peptides is a key strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This application note presents a comprehensive guide and a robust protocol for the quantitative analysis of peptides containing 2-Amino-4,4-difluorobutanoic acid hydrochloride (Adfb) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We address the unique challenges associated with the analysis of such modified peptides and provide detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of fluorinated peptide therapeutics.

Introduction: The Significance of Fluorinated Peptides

The strategic introduction of fluorine into peptide structures can profoundly alter their physicochemical properties.[2] The high electronegativity and small size of fluorine atoms can induce favorable conformational changes, increase hydrophobicity, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[1] 2-Amino-4,4-difluorobutanoic acid (Adfb), a synthetic amino acid, is an intriguing building block for peptide synthesis due to the presence of a difluorinated methylene group. Accurate and precise quantification of Adfb-containing peptides in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

LC-MS/MS has become the gold standard for peptide bioanalysis, offering high sensitivity and specificity.[4][5] However, the unique chemical nature of modified peptides necessitates tailored analytical methods. This application note provides a systematic approach to developing a reliable LC-MS/MS assay for Adfb-containing peptides.

Experimental Workflow Overview

The successful quantification of Adfb-containing peptides by LC-MS/MS relies on a multi-step workflow. Each stage must be carefully optimized to ensure accuracy, precision, and robustness of the assay.

Peptide Quantitation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) LC Reversed-Phase UPLC Separation SPE->LC Spike->SPE MS Tandem Quadrupole MS Detection (MRM) LC->MS Integration Peak Integration & Quantification MS->Integration Report Concentration Calculation & Reporting Integration->Report

Caption: Overall workflow for the quantitation of Adfb-peptides.

Materials and Methods

Reagents and Materials
  • Peptide Standards: Custom-synthesized Adfb-containing peptide and a corresponding stable isotope-labeled internal standard (SIL-IS) with a [+8] Da mass shift on a suitable amino acid (e.g., ¹³C₆, ¹⁵N₂-Lysine).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additives: Formic acid (FA) and perfluoropentanoic acid (PFPA).

  • SPE Cartridges: Mixed-mode solid-phase extraction cartridges.

  • Biological Matrix: Human plasma (or other relevant matrix).

Instrumentation
  • LC System: A high-performance liquid chromatography (UPLC/UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocol: Sample Preparation from Human Plasma

Effective sample preparation is critical for removing matrix interferences and enriching the analyte of interest.

  • Thaw Samples: Thaw plasma samples and peptide standards on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the SIL-IS solution (concentration to be optimized). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold ACN to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 1 mL of 0.1% FA in water.

  • SPE Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of MeOH followed by 1 mL of 0.1% FA in water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of 20% ACN in 0.1% FA water.

  • Elution: Elute the peptide with 500 µL of 50% ACN / 50% water containing 2% ammonia solution.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

Protocol: LC-MS/MS Method Development

Liquid Chromatography

The presence of the Adfb residue may increase the hydrophobicity of the peptide, influencing its retention on reversed-phase columns.

  • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for high-resolution separation.

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient Elution: A linear gradient from 5% to 45% Mobile Phase B over 5-10 minutes at a flow rate of 0.4 mL/min. The gradient should be optimized to ensure separation from any potential interferences.

  • Column Temperature: 40°C.

Expert Insight: For particularly basic peptides, poor peak shape and retention can be a challenge.[4][5] The use of a low concentration of an ion-pairing agent like perfluoropentanoic acid (PFPA) in the mobile phase can significantly improve chromatographic performance.[5]

Mass Spectrometry

The development of a sensitive and specific Multiple Reaction Monitoring (MRM) method is the cornerstone of quantitative LC-MS/MS analysis.[6][7]

MRM_Development cluster_ms1 Precursor Ion Selection cluster_ms2 Product Ion Selection cluster_optimization Parameter Optimization Infusion Infuse Synthetic Peptide Standard FullScan Acquire Full Scan MS (Q1 Scan) Infusion->FullScan SelectPrecursor Identify [M+nH]n+ Precursor Ions FullScan->SelectPrecursor PIS Acquire Product Ion Scan (PIS) SelectPrecursor->PIS IdentifyFragments Identify Intense b and y ions PIS->IdentifyFragments OptimizeCE Optimize Collision Energy (CE) IdentifyFragments->OptimizeCE FinalMRM Finalize MRM Transitions OptimizeCE->FinalMRM

Sources

Application Note & Protocols: Utilizing 2-Amino-4,4-difluorobutanoic Acid Hydrochloride for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Mechanistic Probe for GABA Metabolism

2-Amino-4,4-difluorobutanoic acid hydrochloride is a synthetic, fluorinated amino acid analog. Its structure is highly similar to that of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). This structural analogy makes it a powerful tool for investigating GABAergic pathways. Its primary molecular target is understood to be γ-aminobutyric acid aminotransferase (GABA-AT) , the key pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[1][2]

Inhibition of GABA-AT prevents the degradation of GABA, leading to an accumulation of this neurotransmitter within the cell.[3] This modulation of GABA levels has significant implications for treating neurological disorders such as epilepsy and addiction, making GABA-AT inhibitors like 2-Amino-4,4-difluorobutanoic acid hydrochloride valuable research compounds.[2] This guide provides detailed protocols for characterizing the compound's effects in cell culture, focusing on direct enzyme inhibition, cellular viability, and the primary metabolic outcome of treatment.

The Molecular Mechanism of Action

As a fluorinated GABA analog, 2-Amino-4,4-difluorobutanoic acid hydrochloride functions as a mechanism-based inactivator, or "suicide inhibitor," of GABA-AT. The enzyme's own catalytic machinery processes the inhibitor, converting it into a highly reactive intermediate that ultimately leads to the enzyme's inactivation.

Drawing from extensive studies on closely related analogs like CPP-115, the mechanism is not a simple covalent modification.[4] Instead, it involves a sophisticated, multi-step process:

  • The inhibitor binds to the GABA-AT active site.

  • The enzyme catalyzes the hydrolysis of the difluoromethylene group on the inhibitor.[5]

  • This transformation generates a new metabolite within the active site and induces a significant conformational change in the enzyme.[2]

  • The induced conformational shift disrupts critical electrostatic interactions required for catalytic activity, resulting in a tightly-bound, noncovalent, and inactivated enzyme-metabolite complex.[2][4]

This mechanism effectively shuts down the enzyme's ability to degrade GABA, leading to its accumulation in the cell.

GabaMetabolism cluster_pathway GABA Catabolic Pathway cluster_inhibition Mechanism of Inhibition GABA GABA GABA_AT GABA-AT (Enzyme) GABA->GABA_AT aKG α-Ketoglutarate aKG->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Glu Glutamate GABA_AT->Glu Inactive_Complex Inactive Enzyme- Metabolite Complex GABA_AT->Inactive_Complex Conformational Inactivation Inhibitor 2-Amino-4,4-difluorobutanoic acid Inhibitor->GABA_AT Binds & is processed

Caption: Mechanism of GABA-AT inhibition by 2-Amino-4,4-difluorobutanoic acid.

Core Applications and Experimental Protocols

Application 1: In Vitro GABA-AT Inhibition Assay

Principle: This protocol determines the compound's direct inhibitory effect on GABA-AT activity in a cell-free system using cell lysates. Enzyme activity is measured by quantifying a product of the GABA-AT reaction. This assay is crucial for determining key inhibitory parameters like the IC₅₀ (half-maximal inhibitory concentration).

Protocol:

  • Cell Lysate Preparation:

    • Culture a suitable cell line with high GABA-AT expression (e.g., SH-SY5Y neuroblastoma, or primary astrocytes) to ~90% confluency in a T-75 flask.

    • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mM Pyridoxal Phosphate, 1 mM DTT, with protease inhibitors).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cytosolic GABA-AT and determine its total protein concentration using a BCA assay. Keep on ice.

  • Enzyme Inhibition Reaction:

    • Prepare serial dilutions of 2-Amino-4,4-difluorobutanoic acid hydrochloride in Assay Buffer (100 mM Potassium Pyrophosphate pH 8.0, 0.025 mM PLP). A typical starting range is 1 mM down to 1 nM.

    • In a 96-well microplate, add the following to each well:

      • 50 µL of cell lysate (diluted in Assay Buffer to a final concentration of ~0.5-1.0 mg/mL protein).

      • 10 µL of the inhibitor dilution (or vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 40 µL of Substrate Mix (containing 10 mM α-ketoglutarate and 4 mM L-ornithine in Assay Buffer).

    • Incubate at 37°C for 30-60 minutes.

  • Detection and Analysis:

    • The product of the reaction, pyrroline 5-carboxylate (P5C), can be detected colorimetrically.[6]

    • Stop the reaction by adding 30 µL of 3N perchloric acid.[7]

    • Add 20 µL of 2% ninhydrin solution and heat at 100°C for 5 minutes.[6][7]

    • Centrifuge the plate to pellet any precipitate.

    • Measure the absorbance of the reddish product at 510 nm.[6][8]

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results on a semi-log graph to determine the IC₅₀ value.

Application 2: Cell Viability and Proliferation Assay

Principle: This assay evaluates the broader cytotoxic or cytostatic effects of inhibiting GABA metabolism on cultured cells. A resazurin-based assay is used, where metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Prepare Drug Dilutions (Dose-response curve, e.g., 0.1 µM to 100 µM) B->C D 4. Treat Cells (Add compound to wells, include vehicle control) C->D E 5. Incubate for 48-72h (Allow for phenotypic effect) D->E F 6. Add Resazurin Reagent (10% of media volume) E->F G 7. Incubate for 2-4h (Allow for color conversion) F->G H 8. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) G->H I 9. Analyze Data (Normalize to control, calculate EC₅₀) H->I

Caption: Workflow for a dose-response cell viability experiment.

Protocol:

  • Cell Seeding:

    • Seed a neuronal cell line (e.g., SH-SY5Y) or other cell line of interest into a clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours in a 37°C, 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated dose-response curve of 2-Amino-4,4-difluorobutanoic acid hydrochloride in complete cell culture medium.

    • Carefully remove half of the medium from each well and replace it with an equal volume of the 2X compound dilutions. This minimizes cell disturbance.

    • Include wells with vehicle (e.g., sterile water or PBS) as a 100% viability control and wells with a known cytotoxic agent (e.g., 10% DMSO) as a 0% viability control.

  • Incubation and Measurement:

    • Return the plate to the incubator for 48 to 72 hours.

    • After the incubation period, add resazurin solution to each well to a final concentration of ~0.15 mg/mL.

    • Incubate for another 2-4 hours, or until a satisfactory color change is observed.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the fluorescence readings of treated wells to the vehicle control wells.

    • Plot the normalized viability versus the log of inhibitor concentration to determine the EC₅₀ value (the concentration that reduces cell viability by 50%).

Application 3: Quantification of Cellular Polyamine & Metabolite Levels

Principle: The ultimate proof of the compound's mechanism of action in a cellular context is the measurement of changes in key metabolites. Inhibition of GABA-AT should lead to the depletion of downstream products in the polyamine synthesis pathway, which originates from ornithine.[9][10] Commercially available ELISA kits provide a high-throughput method for this analysis.[11]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2, which has active polyamine metabolism) in 6-well plates and grow to ~70% confluency.

    • Treat cells with 2-Amino-4,4-difluorobutanoic acid hydrochloride at 1X and 5X the EC₅₀ value determined from the viability assay. Include a vehicle control.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant into separate tubes.

    • Wash the remaining cells with ice-cold PBS, then lyse them using the appropriate lysis buffer provided with the ELISA kit or a compatible buffer (e.g., RIPA buffer).

    • Clarify the lysate by centrifugation.

  • Metabolite Quantification (ELISA):

    • Use specific ELISA kits for quantifying ornithine or downstream polyamines like N1-Acetylspermidine.[11]

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Adding standards and samples (supernatant or cell lysate) to the antibody-coated microplate.

      • Incubating to allow the target metabolite to bind.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody (often HRP-conjugated).

      • Adding the substrate (e.g., TMB) and stopping the reaction.

      • Reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known standards.

    • Use the standard curve to calculate the concentration of the target metabolite in each sample.

    • Compare the metabolite levels in treated samples versus the vehicle control to determine the impact of GABA-AT inhibition on the polyamine pathway.

Summary of Experimental Parameters

ParameterApplication 1: Enzyme AssayApplication 2: Viability AssayApplication 3: Metabolite Assay
Cell Line Examples SH-SY5Y, Primary AstrocytesSH-SY5Y, PC-12, U87 MGHepG2, HCT116, MC38
Compound Conc. Range 1 nM - 1 mM0.1 µM - 100 µM (or higher)1X and 5X the determined EC₅₀
Incubation Time 15 min (pre-incubation)48 - 72 hours24 - 48 hours
Primary Readout Absorbance (510 nm)Fluorescence (Ex/Em: 560/590 nm)Absorbance (e.g., 450 nm)
Key Metric IC₅₀EC₅₀Fold-change in metabolite conc.

References

  • Rodriguez-Caso, C., Rodriguez-de la Fuente, L., Gil-Parrado, S., & Medina, M. Á. (2021). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Biomolecules, 11(10), 1526. [Link]

  • Lee, H., Doud, E., Wu, R., Sanishvili, R., Liu, D., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(12), 4236–4243. [Link]

  • Lee, H., Doud, E., Wu, R., Sanishvili, R., Liu, D., & Silverman, R. B. (2015). Mechanism of inactivation of γ-aminobutyric acid aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115). Journal of the American Chemical Society, 137(12), 4236–4243. [Link]

  • Lee, H., Doud, E., Wu, R., Sanishvili, R., Liu, D., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(12), 4236–4243. [Link]

  • Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(24), 17737–17748. [Link]

  • Strelow, J. M., Dvorin, D., Li, Y., Gruzdys, V., Larson, S., Gignac, M., ... & Silverman, R. B. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(29), 11656–11664. [Link]

  • Wang, Y., Li, Y., Wu, R., Dvorin, D., Lee, H., Sanishvili, R., ... & Silverman, R. B. (2015). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. ACS Medicinal Chemistry Letters, 6(7), 812–816. [Link]

  • Yoo, H. Y., & Kim, D. H. (2016). Two continuous coupled assays for ornithine-δ-aminotransferase. BMB Reports, 49(10), 563–568. [Link]

  • Strelow, J. M., Dvorin, D., Li, Y., Gruzdys, V., Larson, S., Gignac, M., ... & Silverman, R. B. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(29), 11656–11664. [Link]

  • Kim, H. R., Rho, H. W., Park, J. W., Park, B. H., Kim, J. S., & Lee, M. W. (1994). Assay of ornithine aminotransferase with ninhydrin. Analytical Biochemistry, 223(2), 205–207. [Link]

  • Roberto. (2024, May 17). Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays. Elabscience. [Link]

  • Immusmol. (2023, September 7). Assessing the polyamine pathway through immunoassays!. Retrieved from [Link]

  • Mondal, S., Datta, A., & Ghosh, A. K. (2015). A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method. International Journal of Biomedical and Advance Research, 6(4), 275-280. [Link]

  • Kim, H. R., Rho, H. W., Park, J. W., Park, B. H., Kim, J. S., & Lee, M. W. (1994). Assay of Ornithine Aminotransferase with Ninhydrin. Analytical Biochemistry, 223(2), 205-207. [Link]

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  • GlpBio. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4,4-difluorobutanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing fluorinated amino acids. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules but often introduces unique synthetic challenges.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your experiments.

Core Synthesis Workflow

A common and effective route to 2-Amino-4,4-difluorobutanoic acid involves a modified malonic ester synthesis. This multi-step process requires careful control over reaction conditions to ensure high yield and purity. The general workflow is outlined below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Isolation A Diethyl Acetamidomalonate D Alkylated Malonate Intermediate (Diethyl 2-acetamido-2-(2,2-difluoroethyl)malonate) A->D 1. Deprotonation B Base (e.g., NaOEt) C 1-Bromo-2,2-difluoroethane C->D 2. SN2 Attack F Racemic 2-Amino-4,4-difluorobutanoic acid D->F Heat (Reflux) E Strong Acid (e.g., 6N HCl) G Crude Amino Acid Solution F->G Reaction Workup H Final Product (2-Amino-4,4-difluorobutanoic acid HCl) G->H Crystallization / Purification

Caption: General workflow for the synthesis of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that can arise during the synthesis. Each question represents a common experimental observation, followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Alkylation of Diethyl Acetamidomalonate

Question 1: My alkylation reaction shows low conversion, and TLC analysis indicates a significant amount of unreacted starting material. What went wrong?

Answer: This is a frequent issue, typically pointing to incomplete formation of the malonate enolate. The alpha-protons of diethyl acetamidomalonate are acidic (pKa ≈ 13 in DMSO), but several factors can prevent complete deprotonation.

  • Causality (The "Why"):

    • Insufficient Base: An inadequate molar equivalent of base will naturally lead to incomplete deprotonation.

    • Base Strength: While sodium ethoxide (NaOEt) in ethanol is commonly used, its effective basicity can be lowered if the ethanol is not perfectly anhydrous. Any moisture will consume the base.

    • Moisture Contamination: Water in the solvent (e.g., ethanol, DMF) or glassware will rapidly quench the strong base and the enolate as it forms. Fluorinated compounds can be particularly sensitive to reaction conditions.

    • Low Temperature: While some reactions require low temperatures to prevent side reactions, insufficient thermal energy may slow the rate of deprotonation, leading to incomplete conversion within the allotted time.

  • Troubleshooting Protocol:

    • Verify Reagents: Ensure you are using at least 1.1 equivalents of a strong base like sodium ethoxide or sodium hydride (NaH).

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Argon).

      • Use freshly distilled or anhydrous grade solvents.

    • Optimize Base Addition: If using NaH, add it to the solvent first and stir to ensure a fine dispersion before adding the malonate ester. If using NaOEt, prepare it fresh by dissolving sodium metal in anhydrous ethanol.

    • Monitor the Reaction: Use TLC to track the disappearance of the starting material. If the reaction stalls, a small additional portion of base might drive it to completion, assuming anhydrous conditions are maintained.

Question 2: My reaction is complete, but I've isolated a significant amount of a byproduct that appears to be a bis-alkylated species. How can I prevent this?

Answer: Formation of bis-alkylated products is a known challenge in the alkylation of glycine equivalents and malonic esters.[3] This occurs when the mono-alkylated product, which still possesses one acidic alpha-proton, is deprotonated and reacts with another molecule of the electrophile.

  • Causality (The "Why"):

    • The mono-alkylated product's remaining alpha-proton is still acidic enough to be removed by the strong base. If a large excess of base or electrophile is present, or if the electrophile is added too quickly, the chance of a second alkylation increases.

    • Elevated reaction temperatures can also increase the rate of this unwanted second reaction.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the malonate starting material relative to the base and electrophile (e.g., 1.05 : 1.00 : 1.00). This ensures the base is consumed before it can deprotonate the mono-alkylated product.

    • Reverse Addition: Add the freshly formed enolate solution slowly to the solution of the alkylating agent (1-bromo-2,2-difluoroethane). This maintains a low concentration of the enolate in the presence of the electrophile, favoring the first alkylation.

    • Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0°C to room temperature) to moderate the reaction rate and improve selectivity.

Step 2: Hydrolysis and Decarboxylation

Question 3: The hydrolysis of my alkylated malonate intermediate is extremely slow or incomplete, even after prolonged reflux in 6N HCl. Why is this happening?

Answer: This is a critical and often underestimated challenge. The combined steric hindrance from the newly introduced difluoroethyl group and the electronic-withdrawing nature of the fluorine atoms can make both the ester and amide functionalities remarkably resistant to hydrolysis. Standard conditions for non-fluorinated analogues are often insufficient.

  • Causality (The "Why"):

    • Electronic Effects: The highly electronegative fluorine atoms decrease the electron density on the adjacent carbon, which in turn deactivates the carbonyl carbons of the ester and amide groups towards nucleophilic attack by water.

    • Steric Hindrance: The difluoroethyl group adds bulk around the reaction center, physically impeding the approach of water molecules.

    • Biphasic Reaction: In some cases, the fluorinated organic compound may have poor solubility in the aqueous acid, leading to a slow reaction at the interface.[4]

  • Troubleshooting Protocol:

    • Increase Acid Concentration/Temperature: While 6N HCl is standard, moving to more forcing conditions may be necessary. Consider using a mixture of concentrated HCl and glacial acetic acid to improve solubility and increase the reaction rate.[4] Reflux temperatures may need to be maintained for 24-48 hours.

    • Use Co-solvents: As demonstrated in the hydrolysis of similarly challenging substrates, using acetic acid as a co-solvent can create a homogeneous solution and accelerate the reaction.[4][5] Dioxane is another potential co-solvent.

    • Microwave-Assisted Synthesis: If available, a laboratory microwave reactor can significantly accelerate the hydrolysis. High temperatures (e.g., 150-180°C) can be reached in a sealed vessel in a fraction of the time required for conventional reflux.

    • Monitor Carefully: Track the reaction by taking small aliquots, removing the acid under vacuum, and analyzing the residue by ¹H NMR to check for the disappearance of the ethyl ester signals and the acetamido methyl signal.

Question 4: My final product is contaminated with a significant amount of succinic acid or other byproducts resulting from degradation. What causes this?

Answer: Harsh acidic conditions and high temperatures required for hydrolysis can sometimes lead to degradation of the target amino acid.

  • Causality (The "Why"):

    • Prolonged exposure to strong, hot acid can cause decomposition. The exact mechanism can be complex, but it underscores the fine balance between achieving complete hydrolysis and preserving the product.

    • The presence of residual oxidizing agents or impurities in the starting materials can be exacerbated under these conditions.

  • Troubleshooting Protocol:

    • Optimize Reaction Time: The goal is to heat for the minimum time necessary for complete hydrolysis. Monitor the reaction closely (e.g., every 4-6 hours) to identify the point of completion and avoid unnecessary heating.

    • Inert Atmosphere: While not always standard for hydrolysis, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, which are sometimes catalyzed by trace metals under acidic conditions.[3]

    • Purification Strategy: If minor degradation is unavoidable, a robust purification strategy is key. Ion-exchange chromatography is a powerful method for separating the desired amino acid from acidic or neutral impurities.[6]

Step 3: Isolation and Purification

Question 5: I'm having trouble crystallizing the final hydrochloride salt from the reaction mixture. It either oils out or remains as a viscous, impure syrup.

Answer: Crystallization is a purification technique that is highly sensitive to purity, solvent, and contaminants. The presence of inorganic salts, water, and organic byproducts can inhibit the formation of a crystalline solid.

  • Causality (The "Why"):

    • Excess Water: The hydrochloride salt of many amino acids is highly soluble in water. Incomplete removal of water from the post-hydrolysis workup is a common cause of crystallization failure.

    • Inorganic Salts: The workup often involves neutralizing excess acid, which generates salts (e.g., NaCl) that can interfere with crystallization if not properly removed.

    • Organic Impurities: The presence of unreacted intermediates or side products acts as a contaminant that disrupts the crystal lattice formation.

  • Troubleshooting Protocol:

    • Thorough Water Removal: After the hydrolysis step, concentrate the aqueous solution in vacuo to a thick residue. Add an anhydrous solvent like toluene or isopropanol and re-concentrate. Repeat this azeotropic drying process 2-3 times to chase out the last traces of water.

    • Solvent Selection for Crystallization: A common technique is to dissolve the crude, dry residue in a minimal amount of a polar solvent where it is soluble (e.g., methanol, ethanol) and then precipitate the product by slowly adding a non-polar solvent in which it is insoluble (e.g., diethyl ether, MTBE, acetone).

    • Ion-Exchange Chromatography: For high-purity applications, consider purifying the free amino acid first using a cation exchange resin. The crude acidic solution is loaded onto the column, washed with water to remove neutral and anionic impurities, and the desired amino acid is then eluted with an aqueous ammonia solution. After elution, the ammonia is removed under vacuum, and the resulting free amino acid can be converted to the pure HCl salt.

G cluster_yes SM Present cluster_no No SM Present start Problem: Low Yield / Incomplete Reaction check_tlc Analyze reaction aliquot by TLC/LCMS. Is starting material (SM) present? start->check_tlc cause_1 Potential Cause: Incomplete Deprotonation check_tlc->cause_1 Yes check_spots Are there multiple new spots? check_tlc->check_spots No solution_1 Solution: 1. Ensure anhydrous conditions. 2. Use fresh, strong base (≥1.1 eq). 3. Extend reaction time / slightly warm. cause_1->solution_1 cause_2 Potential Cause: Side Reactions (e.g., bis-alkylation) check_spots->cause_2 Yes solution_3 Solution: Product is likely stable. Proceed to workup and purification. check_spots->solution_3 No (Single Spot) solution_2 Solution: 1. Control stoichiometry carefully. 2. Use reverse addition. 3. Lower reaction temperature. cause_2->solution_2 cause_3 Potential Cause: Product Degradation

Caption: Troubleshooting logic for the alkylation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound? A1: Key hazards include:

  • Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. Sodium ethoxide (NaOEt) is corrosive. Handle both in a fume hood under an inert atmosphere.

  • Alkylating Agent: 1-Bromo-2,2-difluoroethane is a volatile alkylating agent and should be treated as toxic and a potential mutagen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids: Concentrated HCl is highly corrosive and volatile. Handle with care.

  • Pressure: When heating acidic solutions (hydrolysis step), ensure the system is properly vented or equipped with a reflux condenser to avoid pressure buildup.

Q2: Are there alternative synthetic routes? A2: Yes, several other methods exist for synthesizing fluorinated amino acids. A prominent strategy for asymmetric synthesis involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[3][7] This method offers excellent stereocontrol, which is crucial for pharmaceutical applications, and often utilizes recyclable chiral auxiliaries, making it viable for large-scale synthesis.[8] Other modern methods continue to be developed, including those employing photocatalysis and advanced cross-coupling reactions.[1]

Q3: What analytical methods are best for characterizing the final product? A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the alpha-proton, the beta-CH₂ group, and the terminal CHF₂ group (a triplet of doublets). The absence of ethyl and acetyl signals confirms complete hydrolysis.

    • ¹⁹F NMR: Should show a doublet of triplets corresponding to the two equivalent fluorine atoms. This is a very clean technique for confirming the presence of the difluoro group.

    • ¹³C NMR: Will show carbon signals coupled to fluorine (C-F coupling), providing further structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, corresponding to the chemical formula C₄H₈F₂NO₂⁺ for the free amino acid.

  • Elemental Analysis: Provides the percentage of C, H, N, and Cl, which should match the calculated values for the hydrochloride salt (C₄H₈ClF₂NO₂).

Q4: Can I use a different malonate ester, like dimethyl acetamidomalonate? A4: Yes, the dimethyl ester is a viable alternative to the diethyl ester. The reaction principles are identical. The primary difference will be the byproduct of the hydrolysis step (methanol vs. ethanol), which is of little consequence. Your choice may be guided by the cost and availability of the starting material.

Parameter Diethyl Malonate Route Asymmetric Ni(II) Complex Route
Stereocontrol Produces a racemic mixture.Produces a single enantiomer (e.g., S- or R-).
Starting Materials Diethyl acetamidomalonate, NaOEt, 1-bromo-2,2-difluoroethane.Glycine, chiral auxiliary, NiCl₂, alkylating agent.[3]
Key Challenge Forcing conditions for hydrolysis and decarboxylation.High diastereoselectivity during alkylation; recovery of chiral auxiliary.[3]
Scalability Straightforward but may have lower overall yield on a large scale.Specifically developed for large-scale synthesis (>150 g).[7][8]
Application Suitable for initial screening or where a racemic mixture is acceptable.Essential for pharmaceutical development where single-enantiomer drugs are required.

Caption: Comparison of two common synthetic strategies.

References

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • ResearchGate. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z). PubMed. [Link]

  • O'Hagan, D., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 92, 132219. [Link]

  • Wang, J., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals, 15(10), 1277. [Link]

  • National Center for Biotechnology Information. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PubMed. [Link]

  • Kopchuk, D. S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1846-1853. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,4-difluorobutanoic acid. PubChem. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • American Chemical Society. (2020). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. [Link]

  • ResearchGate. (n.d.). Amino Acid Analysis: Aqueous Dimethyl Sulfoxide As Solvent for the Ninhydrin Reaction. [Link]

  • National Center for Biotechnology Information. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. PubMed. [Link]

  • National Center for Biotechnology Information. (2000). Effect of reducing agents in an aerobic amino acid fermentation. PubMed. [Link]

  • American Chemical Society. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. PubChem. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2024). Lec11 - Synthesis of Amino Acids. [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]

  • Sciencemadness Discussion Board. (2011). Esterification of Malonic Acid to DiEthyl Malonate. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

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Optimizing coupling efficiency of 2-Amino-4,4-difluorobutanoic acid hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the successful incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The unique gem-difluoro moiety on the side chain introduces specific challenges that require careful optimization of standard protocols. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you navigate these challenges and achieve high coupling efficiency and final peptide purity.

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency for 2-Amino-4,4-difluorobutanoic acid is very low. What is the primary cause?

The low coupling efficiency is primarily due to two factors:

  • Steric Hindrance: The gem-difluoro group (CF₂) at the 4-position creates significant steric bulk. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down the rate of amide bond formation.[1] For sterically demanding couplings, standard activating reagents may not be potent enough.[1]

  • Presence of Hydrochloride Salt: The starting material is a hydrochloride salt (HCl salt). In this form, the α-amino group is protonated (NH₃⁺), rendering it non-nucleophilic. This protonated amine cannot attack the activated carboxyl group of the incoming amino acid, completely preventing the coupling reaction. This salt must be neutralized to the free amine (NH₂) before the coupling reaction can proceed.[2]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Handling the Hydrochloride Salt

Q2: How do I properly handle the hydrochloride salt of 2-Amino-4,4-difluorobutanoic acid before coupling?

You must perform a neutralization step to deprotonate the amino acid's hydrochloride salt. There are two effective methods: a separate pre-neutralization step or an in situ neutralization protocol.

Option A: Pre-Neutralization (Recommended for Manual Synthesis)

This method involves neutralizing the amino acid in solution before adding it to the resin.

  • Protocol:

    • Dissolve your Fmoc-2-Amino-4,4-difluorobutanoic acid hydrochloride and your coupling reagent (e.g., HATU) in DMF or NMP.

    • Add a hindered, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). A common practice is to use a slight excess of base relative to the amino acid hydrochloride.

    • Allow this solution to pre-activate for 1-5 minutes before adding it to the deprotected peptide-resin.

Option B: In Situ Neutralization (Common in Automated Synthesizers)

In this approach, the neutralization of the resin-bound amine TFA salt (from the previous Fmoc-deprotection step) and the incoming amino acid hydrochloride occur simultaneously in the reaction vessel.

  • Protocol:

    • After Fmoc-deprotection with piperidine and subsequent washing, add the solution of Fmoc-2-Amino-4,4-difluorobutanoic acid hydrochloride and the coupling reagent (e.g., HBTU, HATU) to the resin.

    • Add a sufficient excess of DIPEA to neutralize both the resin-bound amine salt and the incoming amino acid hydrochloride. Typically, this requires increasing the equivalents of base used compared to a standard coupling.

The workflow for handling the HCl salt is illustrated below.

G cluster_prep Amino Acid Preparation cluster_resin Resin Preparation cluster_coupling Neutralization & Coupling a Weigh Fmoc-AA-CF2-OH·HCl b Dissolve in DMF/NMP with Coupling Reagent a->b e Add DIPEA to Amino Acid Solution (Pre-Neutralization) b->e Key Step: Base Addition c Fmoc Deprotection of Resin-Bound Peptide d Wash Resin Thoroughly c->d f Add Amino Acid Solution to Resin d->f e->f Pre-activated AA g Allow Coupling Reaction to Proceed f->g

Caption: Troubleshooting flowchart for difficult couplings.

Issue 3: Monitoring the Reaction

Q4: How can I be sure the coupling reaction is complete?

Monitoring the disappearance of the free amine on the resin is critical.

  • Kaiser Test: Perform the qualitative Kaiser test on a small sample of resin beads after the coupling step. A yellow or colorless result indicates the absence of free primary amines and a complete reaction. A blue/purple color signifies an incomplete coupling, indicating that a second coupling or extended reaction time is necessary.

Summary Protocol for Optimal Coupling

This protocol consolidates the recommendations for a high-probability of success on the first attempt.

Reagents & Conditions:

  • Amino Acid: 4 eq. Fmoc-2-Amino-4,4-difluorobutanoic acid hydrochloride

  • Coupling Reagent: 3.9 eq. HATU

  • Base: 8 eq. DIPEA

  • Solvent: NMP

  • Time: 2 hours

  • Temperature: Room Temperature

Step-by-Step Procedure:

  • Resin Preparation: Perform standard Fmoc-deprotection of the N-terminal amine on the peptide-resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) followed by NMP (3x).

  • Activation: In a separate vessel, dissolve the Fmoc-2-Amino-4,4-difluorobutanoic acid hydrochloride, HATU, and DIPEA in NMP. Let the solution stand for 2-5 minutes to allow for neutralization and pre-activation.

  • First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Decision Point:

    • If Kaiser test is negative (yellow beads): The coupling is complete. Proceed with washing (3x NMP, 3x DCM) and the next deprotection cycle.

    • If Kaiser test is positive (blue beads): The coupling is incomplete. Proceed to step 6.

  • Second Coupling (if necessary): Drain the reaction vessel, wash the resin with NMP (3x), and repeat steps 2 and 3 with a fresh solution of activated amino acid for an additional 2 hours.

  • Final Wash: After a confirmed negative Kaiser test, wash the resin thoroughly to remove any excess reagents before proceeding to the next cycle.

By implementing these targeted strategies—properly neutralizing the hydrochloride salt, selecting a high-potency coupling reagent, and optimizing reaction conditions—researchers can successfully overcome the challenges associated with incorporating 2-Amino-4,4-difluorobutanoic acid into their synthetic peptides.

References

  • BenchChem. (2025). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Kubyshkin, V. S., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(21), 3899. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Gellman, S. H., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-42. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 217–227. [Link]

  • Kubyshkin, V. S., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(21), 3899. [Link]

  • Varkey, J. T., & Gopi, H. N. (2006). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Protein and Peptide Letters, 13(9), 917-920.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Britton, J., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(12), 3529–3535. [Link]

  • AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Gopi, H. N., & Suresh Babu, V. V. (2000). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. The Journal of Organic Chemistry, 65(11), 3461–3463. [Link]

  • AAPPTec. Synthesis Notes. AAPPTec.
  • Kubyshkin, V. S., et al. (2012). Incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides. Organic Letters, 14(20), 5254–5257. [Link]

  • Bodanszky, M., et al. (1987). Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. International Journal of Peptide and Protein Research, 29(1), 1–7. [Link]

  • Pentelute, B. L., et al. (2022).
  • Al-Rifai, M., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27(S1), 1-13.
  • Sharma, A., et al. (2011). Applications of Peptide Coupling Reagents – An Update. International Journal of ChemTech Research, 3(1), 385-397.
  • Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as glutamate receptor ligands in the rat hippocampus. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]

  • Yuan, C., et al. (1993). A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid.
  • Ferlin, F., et al. (2022). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 24(10), 4061-4071. [Link]

  • Asante, V., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry, 212, 138-146.

Sources

Technical Support Center: Purification of Peptides Containing 2-Amino-4,4-difluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid, 2-Amino-4,4-difluorobutanoic acid (Dfb). The incorporation of fluorinated amino acids like Dfb can significantly alter the physicochemical properties of peptides, enhancing their stability and biological activity.[1][2] However, these alterations also present unique challenges during purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying these novel peptides.

I. Understanding the Impact of 2-Amino-4,4-difluorobutanoic Acid on Peptide Properties

The introduction of the difluoromethyl group in the side chain of 2-Amino-4,4-difluorobutanoic acid significantly increases the hydrophobicity of the peptide. This increased hydrophobicity is a primary driver of many of the challenges encountered during purification. Increased hydrophobicity can lead to poor solubility in aqueous solutions and a higher propensity for the peptide to aggregate, complicating purification efforts.[3]

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing 2-Amino-4,4-difluorobutanoic acid.

Problem 1: Poor Peptide Solubility

Symptoms:

  • Difficulty dissolving the crude peptide in standard aqueous buffers.

  • Precipitation of the peptide during the purification process.

  • Low recovery of the peptide after purification.

Causality: The difluoromethyl group on the Dfb residue increases the overall hydrophobicity of the peptide, reducing its solubility in aqueous mobile phases.

Solutions:

  • Initial Dissolution:

    • For acidic peptides, try dissolving in a small amount of a basic solution like 0.1% ammonia, followed by dilution.

    • For basic peptides, use a small amount of an acidic solution such as acetic acid or trifluoroacetic acid (TFA) for initial dissolution before dilution.

    • For highly hydrophobic peptides, initial dissolution in a strong organic solvent like dimethylformamide (DMF), methanol, or isopropanol may be necessary.

  • During RP-HPLC:

    • Increase the initial concentration of the organic solvent (e.g., acetonitrile) in your mobile phase.

    • Consider using a less hydrophobic stationary phase, such as a C8 or C4 column instead of a C18 column.[4]

Problem 2: Peptide Aggregation

Symptoms:

  • Broad or tailing peaks in the HPLC chromatogram.

  • Irreproducible retention times.

  • Low peptide recovery.

Causality: Increased hydrophobicity from the Dfb residue can promote self-association and aggregation of the peptide in solution.[3][5]

Solutions:

  • Sample Preparation:

    • Work with dilute peptide concentrations to minimize intermolecular interactions.

    • Incorporate chaotropic agents, such as guanidine hydrochloride (GuHCl), in the sample solvent to disrupt aggregates. A 6M GuHCl solution with 0.1% TFA can be effective for dissolving stubborn peptides.[6]

  • HPLC Conditions:

    • Increase the column temperature to help disrupt aggregates and improve peak shape.

    • Use a shallower gradient during elution to improve the separation of the target peptide from aggregated forms.

Problem 3: Co-elution of Impurities

Symptoms:

  • Difficulty achieving the desired purity level.

  • Presence of closely eluting peaks in the HPLC chromatogram.

Causality: Synthesis of peptides with unnatural amino acids can sometimes lead to closely related impurities that have similar hydrophobic properties to the target peptide, making separation by RP-HPLC challenging.

Solutions:

  • Optimize RP-HPLC Gradient:

    • Employ a very shallow gradient (e.g., 0.1% to 0.5% change in organic phase per minute) to enhance the resolution between the target peptide and impurities.[6]

  • Orthogonal Purification:

    • If RP-HPLC alone is insufficient, consider a secondary, orthogonal purification method.[7] Ion-exchange chromatography (IEX) can be an excellent choice, as it separates molecules based on charge rather than hydrophobicity.[4]

      • For peptides with a pI below 6, anion exchange chromatography is recommended.

      • For peptides with a pI above 8, cation exchange chromatography is a suitable option.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a peptide containing 2-Amino-4,4-difluorobutanoic acid?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for peptide purification.[8][][10] Start with a standard C18 column and a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[8][] An initial scouting run with a broad gradient (e.g., 5% to 95% B over 30 minutes) will help determine the approximate elution time of your peptide.

Q2: How does the 2-Amino-4,4-difluorobutanoic acid residue affect the retention time in RP-HPLC?

A2: The difluoromethyl group significantly increases the hydrophobicity of the peptide. Therefore, you can expect a longer retention time on a reversed-phase column compared to a similar peptide without this modification.

Q3: Why is trifluoroacetic acid (TFA) used in the mobile phase?

A3: TFA serves two main purposes in peptide purification by RP-HPLC:

  • Ion-Pairing Agent: It forms ion pairs with basic residues in the peptide, neutralizing their charge and improving peak shape.[]

  • pH Adjustment: It lowers the pH of the mobile phase, which helps to protonate acidic residues and suppress interactions with free silanol groups on the silica-based stationary phase.[]

Q4: Can I use other ion-pairing reagents besides TFA?

A4: Yes, other reagents like acetic acid, phosphoric acid, or heptafluorobutyric acid can be used.[] However, TFA is the most common due to its volatility, which makes it easy to remove during the final lyophilization step.

Q5: How can I confirm the purity and identity of my purified peptide?

A5:

  • Purity: Analytical RP-HPLC is the standard method for determining peptide purity.[]

  • Identity: Mass spectrometry (MS) is essential for confirming the molecular weight of your peptide.[11] Techniques like MALDI-TOF or LC-MS can be used.

IV. Experimental Protocols

Protocol 1: Standard RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of 0.1% aqueous TFA. If solubility is an issue, refer to the troubleshooting guide above.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Scouting Run: 5-95% B over 30 minutes.

    • Purification Run: Based on the scouting run, create a shallower gradient around the elution point of the target peptide (e.g., a 10-20% gradient over 40-60 minutes).

  • Detection: Monitor the elution at 210-220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

V. Visualizations

Diagram 1: General Peptide Purification Workflow

G cluster_0 Crude Peptide cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude Peptide Synthesis Product Dissolution Dissolution in Appropriate Solvent Crude->Dissolution RPHPLC Reversed-Phase HPLC Dissolution->RPHPLC Fraction Fraction Collection RPHPLC->Fraction Analysis Purity (Analytical HPLC) & Identity (Mass Spec) Fraction->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling If pure Lyophilization Lyophilization Pooling->Lyophilization Final Purified Peptide Powder Lyophilization->Final

Caption: Workflow for the purification of peptides.

Diagram 2: Troubleshooting Logic for Purification Challenges

G cluster_0 Problem Identification cluster_1 Potential Solutions Start Purification Issue Encountered PoorSolubility Poor Solubility Start->PoorSolubility Aggregation Aggregation/ Broad Peaks Start->Aggregation CoElution Co-eluting Impurities Start->CoElution Solvent Optimize Dissolution Solvent PoorSolubility->Solvent Column Use C8 or C4 Column PoorSolubility->Column Temp Increase Column Temperature Aggregation->Temp Gradient Shallow Gradient Aggregation->Gradient CoElution->Gradient IEX Orthogonal Purification (e.g., IEX) CoElution->IEX

Caption: Troubleshooting guide for peptide purification.

VI. Quantitative Data Summary

ParameterTypical Range/ValueRationale
RP-HPLC Column C18, C8, C4C18 is standard; C8 or C4 are less hydrophobic and can be used for highly hydrophobic peptides.[4]
Mobile Phase A 0.1% TFA in WaterStandard aqueous mobile phase for peptide purification.[8][]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the common organic modifier.[8][]
TFA Concentration 0.05% - 0.1%Effective for ion-pairing and pH control without being overly acidic.[]
Detection Wavelength 210-220 nmWavelength at which the peptide backbone absorbs UV light.[8]
Column Temperature Ambient to 60°CHigher temperatures can improve peak shape and reduce aggregation.

VII. References

  • ResearchGate. (2021). Peptide purification using HPLC? ResearchGate. Retrieved from [Link]

  • Zhang, W., & Li, Y. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-447. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

  • An, G. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America. Retrieved from [Link]

  • Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Vydac. Retrieved from [Link]

  • Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 359, 129933. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Retrieved from [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Retrieved from [Link]

  • Javanainen, M., Martinez-Seara, H., Vattulainen, I., & Róg, T. (2017). Influence of Hydrophobic Mismatch and Amino Acid Composition on the Lateral Diffusion of Transmembrane Peptides. Biophysical Journal, 112(5), 931-941. [Link]

  • Chen, Y., Mant, C. T., & Hodges, R. S. (2005). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Journal of Biological Chemistry, 280(13), 12316-12329. [Link]

  • Orthogonal Peptides. (n.d.). Orthogonal Peptides. Orthogonal Peptides. Retrieved from [Link]

  • Padula, M. (2016). Mass spectrometry for proteomics - part 2. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). An Orthogonal Fusion Tag for Efficient Protein Purification. ResearchGate. Retrieved from [Link]

  • Shemyakin, M. M., Ovchinnikov, Y. A., Kiryushkin, A. A., Vinogradova, E. I., Miroshnikov, A. I., Alakhov, Y. B., ... & Wulfson, N. S. (1966). The primary structure determination of peptides and proteins by mass spectrometry. Pure and Applied Chemistry, 13(1-2), 321-330. [Link]

  • Chen, Y., Gu, R., Mant, C. T., & Hodges, R. S. (2007). Role of peptide hydrophobicity in the mechanism of action of α-helical antimicrobial peptides. Antimicrobial agents and chemotherapy, 51(4), 1398-1406. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved from [Link]

  • Jackson, S. E. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Retrieved from [Link]

  • Ying, W., Li, L., & Desaire, H. (2012). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Rapid communications in mass spectrometry : RCM, 26(11), 1271–1278. [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. [Link]

  • ResearchGate. (2025). The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Rani, M., Kuroda, K., & Vemparala, S. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. International journal of molecular sciences, 22(16), 8887. [Link]

  • Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Wilhelm, M. (2022). Peptide Property Prediction for Mass Spectrometry Using AI: An Introduction to State of the Art Models. Molecular & Cellular Proteomics, 21(3), 100194. [Link]

Sources

Stability and storage conditions for 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4,4-difluorobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.

Introduction to 2-Amino-4,4-difluorobutanoic acid hydrochloride

2-Amino-4,4-difluorobutanoic acid hydrochloride is a synthetic amino acid analog. The incorporation of fluorine atoms can significantly alter the physicochemical properties of the molecule compared to its non-fluorinated counterpart.[] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[][2] This guide will help you maintain the integrity of your sample and troubleshoot potential issues in your research.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid 2-Amino-4,4-difluorobutanoic acid hydrochloride?

For long-term storage, the solid hydrochloride salt should be stored in a tightly sealed container at -20°C, protected from moisture and light. For short-term storage, refrigeration at 2-8°C is acceptable. Before opening, it is crucial to allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can compromise the stability of the compound.

How should I store solutions of 2-Amino-4,4-difluorobutanoic acid hydrochloride?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of the amino acid in solution is highly dependent on the solvent and pH.

What is the expected stability of this compound?
Is 2-Amino-4,4-difluorobutanoic acid hydrochloride sensitive to light?

Amino acids can be susceptible to degradation upon exposure to UV light.[4] Therefore, it is recommended to protect both the solid compound and its solutions from light. Store the compound in an amber vial or a light-blocking container. When working with the compound on the bench, minimize its exposure to direct light.

Troubleshooting Guide

Issue 1: Solubility Problems

Symptom: Difficulty dissolving the compound in aqueous buffers.

Possible Causes and Solutions:

  • pH: The solubility of amino acids is pH-dependent. As a hydrochloride salt, dissolving this compound in neutral water will result in an acidic solution. To enhance solubility in a specific buffer system, you may need to adjust the pH. A systematic approach to determine the optimal pH for solubility is recommended.

  • Solvent Choice: If aqueous solubility is limited for your desired concentration, consider the use of co-solvents. A small amount of an organic solvent like DMSO or DMF can aid in solubilization. However, always check the compatibility of these solvents with your downstream applications.

  • Concentration: Highly concentrated solutions of amino acids can be prone to precipitation.[5] It may be necessary to work with more dilute solutions or to optimize the formulation with excipients if high concentrations are required.

Issue 2: Inconsistent Experimental Results

Symptom: Variability in reaction yields or biological assay results.

Possible Causes and Solutions:

  • Compound Degradation: Improper storage or handling can lead to degradation of the compound, resulting in lower active concentration and the presence of impurities.

    • Solid: Ensure the compound has been stored at the correct temperature and protected from moisture.

    • Solution: Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.

  • pH Effects: The pH of your stock solution may affect your experimental system. It is advisable to measure the pH of your final solution and adjust it if necessary.

  • Purity Verification: If you suspect degradation, it is recommended to verify the purity of your compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not provided, a general approach for amino acid analysis can be adapted. HPLC is a common technique for assessing the purity of amino acids and their derivatives.[6]

Methodology:

  • Column: A reversed-phase C18 column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for non-aromatic amino acids. If higher sensitivity is needed, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.

  • Sample Preparation: Dissolve a small amount of 2-Amino-4,4-difluorobutanoic acid hydrochloride in the mobile phase or a suitable solvent at a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a major peak corresponding to the compound and any impurity peaks. The peak area of the main peak relative to the total peak area can be used to estimate purity.

Data Interpretation:

ParameterExpected ResultPotential Issues
Purity >95% (for high-quality grade)Lower purity may indicate degradation or impurities from synthesis.
Impurity Profile Minimal or no secondary peaksPresence of significant secondary peaks suggests degradation or contamination.

Visualizations

Logical Workflow for Handling and Storage

G cluster_storage Storage cluster_handling Handling cluster_use Experimental Use Solid Solid Weighing Weighing Solid->Weighing Allow to warm to RT in desiccator Solution Solution Experiment Experiment Solution->Experiment Thaw once Dissolving Dissolving Weighing->Dissolving Use appropriate solvent Dissolving->Solution Aliquot and store at -80°C Dissolving->Experiment

Caption: Recommended workflow for the storage and handling of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential routes for amino acids include hydrolysis and photodecomposition.

G Compound 2-Amino-4,4-difluorobutanoic acid HCl Degradation_Products Degradation Products Compound->Degradation_Products Hydrolysis (H₂O, pH) Compound->Degradation_Products Photodecomposition (UV light) Compound->Degradation_Products Oxidation

Caption: Potential degradation pathways for 2-Amino-4,4-difluorobutanoic acid hydrochloride.

References

  • Wilkinson, S., Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

  • O'Hagan, D. (2015). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry. [Link]

  • Filyakova, V. I., et al. (1996). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. Russian Chemical Bulletin. [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. [Link]

  • Bernstein, M. P., et al. (2000). The Photostability of Amino Acids in Space. The Astrophysical Journal. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Romesberg, F. E., et al. (2021). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Omega. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid hydrochloride. [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

  • Mirtallo, J. M., et al. (1982). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy. [Link]

  • Zhang, J., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. [Link]

  • Koksch, B., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • Wernisch, S., & Weisz, U. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods. [Link]

  • Kim, J. H., et al. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of AOAC International. [Link]

  • Berger, A. A., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Angewandte Chemie International Edition. [Link]

  • van der Knaap, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]

  • Mohammadpour, R., et al. (2023). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Plasma. [Link]

  • An, Z., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open. [Link]

  • Wolfenden, R., et al. (1979). Temperature dependence of amino acid hydrophobicities. Biochemistry. [Link]

  • GlpBio. 2-Amino-4,4-difluorobutanoic acid hydrochloride. [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. [Link]

  • Shishov, A., et al. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [Link]

  • Wernisch, S., et al. (2021). Amino acid analysis for pharmacopoeial purposes. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Solubility of 2-Amino-4,4-difluorobutanoic acid hydrochloride in common laboratory solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-4,4-difluorobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common challenges encountered during experimental work with this compound, specifically focusing on its solubility in common laboratory solvents.

Introduction

2-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. However, these alterations also present unique challenges, particularly concerning solubility, which is a critical parameter for successful experimental outcomes in various assays, formulations, and synthetic procedures.

This document provides a comprehensive guide to understanding and determining the solubility of 2-Amino-4,4-difluorobutanoic acid hydrochloride. While specific quantitative solubility data for this compound is not extensively published, this guide equips you with the foundational knowledge, a detailed experimental protocol, and robust troubleshooting strategies to determine its solubility in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the solubility of 2-Amino-4,4-difluorobutanoic acid hydrochloride critical for my research?

A1: Solubility is a fundamental physicochemical property that directly impacts the bioavailability, formulation, and efficacy of potential drug candidates. In a laboratory setting, knowing the solubility is crucial for preparing stock solutions of accurate concentrations, ensuring homogeneity in reaction mixtures, and obtaining reliable results in biological assays. Undissolved compound can lead to significant errors in experimental data.

Q2: How does the hydrochloride salt form affect the solubility of this amino acid derivative?

A2: The presence of the hydrochloride salt significantly influences the compound's solubility. Generally, forming a salt of a free amino acid increases its polarity and, consequently, its solubility in polar solvents like water.[1] The hydrochloride salt of 2-Amino-4,4-difluorobutanoic acid will exist in a protonated, charged state, which enhances its interaction with polar solvent molecules.

Q3: How does pH influence the solubility of 2-Amino-4,4-difluorobutanoic acid hydrochloride?

A3: The solubility of amino acids and their salts is highly pH-dependent.[2][3][4][5] Amino acids are amphoteric molecules, containing both an acidic carboxylic acid group and a basic amino group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, and solubility is typically at its minimum. Adjusting the pH away from the pI, either to a more acidic or a more basic environment, increases the net charge on the molecule, thereby enhancing its interaction with water and increasing its solubility.[6][7][8]

Q4: What is the expected solubility of 2-Amino-4,4-difluorobutanoic acid hydrochloride in common laboratory solvents?

A4: While precise, publicly available quantitative data is limited, we can make some educated predictions based on its structure:

  • Aqueous Solutions (e.g., Water, Buffers): As a hydrochloride salt of an amino acid, it is expected to have appreciable solubility in water. The solubility will be influenced by the pH of the solution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated due to the polar nature of these solvents and their ability to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents, as they are excellent at solvating a wide range of organic molecules, including polar and charged compounds.[9][10]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the polar and charged nature of the hydrochloride salt.

Experimental Protocol: Determination of Solubility

Since pre-existing data is scarce, an experimental determination of solubility is often necessary. The following is a reliable, step-by-step protocol for determining the solubility of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

Materials and Equipment:
  • 2-Amino-4,4-difluorobutanoic acid hydrochloride (solid)

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer)

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh a small amount of 2-Amino-4,4-difluorobutanoic acid hydrochloride (e.g., 5-10 mg) into a vial.

    • Record the exact weight.

  • Solvent Addition and Equilibration:

    • Add a known volume of the chosen solvent to the vial (e.g., 0.5 mL).[11]

    • Cap the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25 °C) and stir or agitate vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[11] A longer duration may be necessary for slowly dissolving compounds.

  • Observation and Saturation Check:

    • After the equilibration period, visually inspect the vial. If all the solid has dissolved, the compound is soluble at that concentration. Add another accurately weighed portion of the solid and repeat the equilibration step.

    • If a solid is still present, the solution is likely saturated. Proceed to the next step.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, labeled vial to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of your analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis weigh Weigh Compound add_solvent Add Known Volume of Solvent weigh->add_solvent equilibrate Stir/Agitate at Constant Temperature (e.g., 24h) add_solvent->equilibrate observe Visually Inspect for Undissolved Solid equilibrate->observe saturate_check Is Solution Saturated? observe->saturate_check add_more Add More Compound saturate_check->add_more No filter Filter Supernatant saturate_check->filter Yes add_more->equilibrate quantify Quantify Concentration (e.g., HPLC) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of a compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not dissolve completely, even at low concentrations. The compound may have low intrinsic solubility in the chosen solvent.- Try a different solvent. For polar compounds like this, DMSO or DMF are good alternatives. - Gentle heating can increase solubility, but be cautious of potential degradation. - For aqueous solutions, adjust the pH. Solubility should increase in acidic or basic conditions away from the isoelectric point.
Inconsistent solubility results between replicates. - The system did not reach equilibrium. - Temperature fluctuations. - Inaccurate measurements of solid or solvent. - Incomplete removal of solid particles before analysis.- Increase the equilibration time. - Ensure the temperature is strictly controlled. - Use a calibrated analytical balance and volumetric glassware. - Ensure proper filtration with a compatible syringe filter.
Precipitation occurs during dilution of a DMSO stock solution into an aqueous buffer. The final concentration in the aqueous buffer exceeds the compound's aqueous solubility. The percentage of DMSO may be too low to keep it in solution.- Lower the final concentration of the compound in the assay. - Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on biological assays (typically keep below 1%). - Prepare the stock solution in a co-solvent system (e.g., DMSO/water) if compatible.
Solubility values seem unexpectedly high. Undissolved solid particles were not completely removed before analysis.- Allow the suspension to settle for a longer period before taking the supernatant. - Use a smaller pore size filter (e.g., 0.22 µm). - Centrifuge the sample at a low speed before taking the supernatant for filtration.

Data Summary

Solvent Temperature (°C) Experimentally Determined Solubility (mg/mL) Notes
Deionized Water25Data to be determined by userpH of the resulting solution should be measured.
Phosphate-Buffered Saline (PBS, pH 7.4)25Data to be determined by user
Ethanol25Data to be determined by user
Methanol25Data to be determined by user
Dimethyl Sulfoxide (DMSO)25Data to be determined by userExpected to be highly soluble.
N,N-Dimethylformamide (DMF)25Data to be determined by userExpected to be highly soluble.

References

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Retrieved from [Link]

  • Lee, H., et al. (2025).
  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance? Retrieved from [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
  • Applied BioChem. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Avdeef, A. (2018).
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels? Retrieved from [Link]

  • The Not So Boring... Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • Acree, W. E., & Koga, Y. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Hayashi, K., et al. (2014). Solubilities Studies of Basic Amino Acids.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Yoshizawa, T., et al. (2021).
  • Scribd. (n.d.).
  • PubChemLite. (n.d.). 2-amino-4,4-difluorobutanoic acid hydrochloride (C4H7F2NO2).
  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents?
  • Sigma-Aldrich. (n.d.). (2R)-2-amino-4,4-difluorobutanoic acid.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,4-difluoro-butyric acid hydrochloride.
  • PubChem. (n.d.). (2R,3R)-4-amino-2,3-difluorobutanoic acid.
  • ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O.
  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride.
  • National Institutes of Health. (n.d.). 2-Amino-4-oxobutanoic acid.
  • National Institutes of Health. (n.d.). 2,2-Difluorobutyric acid.

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Technical Support Center: Peptide Synthesis with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of fluorinated amino acids (FAAs) in peptide synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

The Core Challenge: Understanding Fluorine's Electronic Influence

Before troubleshooting, it's crucial to understand why fluorinated amino acids exhibit low reactivity. The issue stems from the extreme electronegativity of the fluorine atom.

Question: Why are my coupling reactions with fluorinated amino acids so sluggish or incomplete?

Answer: The low reactivity is primarily due to the strong electron-withdrawing inductive effect of the C-F bond.[1][2] This effect propagates through the molecule's carbon backbone and impacts both ends of the amino acid required for peptide coupling:

  • Reduced Nucleophilicity of the Amine: The electron density around the α-amino group is significantly decreased. This makes the amine a weaker nucleophile, slowing its attack on the activated carboxyl group of the incoming amino acid.[2]

  • Reduced Basicity of the Carboxylate: The electron-withdrawing effect also stabilizes the carboxylate anion, making it less basic and more difficult to activate with coupling reagents.

This dual electronic penalty means that standard coupling protocols often fail, leading to incomplete reactions, low yields, and the need for more robust synthetic strategies. The introduction of fluorine can also have profound impacts on peptide conformation and stability.[3][4][5]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Part 1: Coupling Reagents & Activation

Question: My standard DIC/HOBt coupling failed for a peptide containing 4-fluorophenylalanine. What should I try next?

Answer: For difficult couplings involving electron-deficient amino acids, you must switch to a more potent activating reagent. Standard carbodiimides like DIC are often insufficient.[6] Your best options are modern in-situ activating reagents, primarily from the aminium/uronium or phosphonium salt classes.[7][8]

These reagents convert the carboxylic acid into a highly reactive ester intermediate, which is more susceptible to attack by the weakened nucleophilic amine of the FAA.[9]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are excellent choices. HATU is often considered the most efficient due to the formation of a highly reactive OAt ester.[8] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the coupling reaction, further accelerating the process.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. PyAOP is the phosphonium analogue of HATU and offers similar high reactivity. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the free N-terminus, a side reaction sometimes observed with uronium salts.

Recommendation: Switch from DIC/HOBt to HATU or PyAOP for the coupling step.

Question: What is the mechanistic difference between HBTU and HATU? Why is HATU often superior for difficult couplings?

Answer: The primary difference lies in the active ester they form. Both are uronium-type coupling agents, but they generate different activated intermediates.[10]

  • HBTU generates an OBt active ester .

  • HATU generates an OAt active ester .

7-aza-1-hydroxybenzotriazole (HOAt), the leaving group precursor in HATU, has a lower pKa than 1-hydroxybenzotriazole (HOBt). This makes the OAt ester a more reactive species (a better leaving group) than the OBt ester. Furthermore, the pyridine nitrogen in the HOAt moiety provides neighboring group participation (anchimeric assistance), which catalyzes the aminolysis step, making HATU-mediated couplings kinetically faster and more efficient, especially for sterically hindered or electronically deactivated systems.[8]

Below is a diagram illustrating the general activation mechanism.

G cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH ActiveEster Highly Reactive Active Ester (Fmoc-AA-OAt) AA_COOH->ActiveEster Deprotonation Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Activation PeptideBond Fmoc-AA-CO-NH-FAA-Resin (New Peptide Bond) ActiveEster->PeptideBond Resin_NH2 H₂N-FAA-Resin (Weak Nucleophile) Resin_NH2->PeptideBond

Caption: General workflow for peptide coupling using an activating agent.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
ReagentClassActive EsterRelative ReactivityKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideOBtStandardLow cost, simple by-product removal (in solution).Often insufficient for FAAs; racemization risk.
HBTU/TBTU UroniumOBtHighEfficient, good solubility of by-products.[10]Can cause guanidinylation; less potent than HATU.
HATU UroniumOAtVery HighExtremely fast and efficient, overcomes steric hindrance and electronic deactivation.[8]Higher cost; potential for guanidinylation.
PyBOP PhosphoniumOBtHighBy-products are easily removed; no guanidinylation risk.Less reactive than PyAOP/HATU.
PyAOP PhosphoniumOAtVery HighHigh reactivity similar to HATU; no guanidinylation risk.Higher cost; phosphonium by-products.
COMU UroniumOxymaVery HighComparable efficiency to HATU; based on non-explosive Oxyma Pure additive.[7]Newer reagent, may require protocol optimization.
Part 2: Reaction Conditions & Specialized Protocols

Question: I switched to HATU, but my coupling is still incomplete. What other parameters can I change?

Answer: If a powerful coupling reagent isn't enough, you must optimize the reaction conditions and protocols. Steric hindrance and poor solvation can still prevent a successful reaction.

Here is a troubleshooting workflow to guide your decisions:

Caption: Troubleshooting workflow for FAA peptide coupling.

  • Double Coupling: Simply repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: Allow the coupling to proceed for a longer duration (e.g., 4-6 hours or overnight) instead of the standard 1-2 hours.[6] Gentle heating can also be effective, but must be used cautiously as it increases the risk of racemization.

  • Microwave-Assisted SPPS (MASPPS): This is a highly effective method for forcing difficult couplings to completion.[2][6] Microwave energy efficiently heats the solvent and resin, dramatically accelerating reaction rates and helping to break up on-resin aggregation.

  • Solvent Choice: The solvent must effectively swell the resin and solvate the growing peptide chain.[11] If you are using Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties and can improve coupling yields.[11][12] For extremely hydrophobic or aggregation-prone sequences, solvent mixtures containing DMSO or fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used to disrupt secondary structures.[13]

Experimental Protocol: Microwave-Assisted Double Coupling of a Fluorinated Amino Acid

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.

Reagents & Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-FAA-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-quality, low-amine DMF or NMP

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed (confirm with a negative Kaiser test). Wash the resin thoroughly with your synthesis solvent (DMF or NMP).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-FAA-OH and HATU in the synthesis solvent. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • First Coupling: Add the activation mixture to the peptide-resin. Perform the coupling in the microwave synthesizer at a set temperature (e.g., 75°C) for a defined time (e.g., 5-10 minutes).

  • Wash: Following the first coupling, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent to remove by-products and unreacted reagents.

  • Second Coupling: Prepare a fresh activation mixture as described in Step 2. Add it to the same resin and repeat the microwave-assisted coupling step (Step 3).

  • Final Wash & Analysis: Drain the vessel and wash the resin extensively with the synthesis solvent, followed by Dichloromethane (DCM). Perform a Kaiser test to confirm the absence of free amines, indicating a complete reaction.

Part 3: Advanced Strategies

Question: Even microwave-assisted coupling with HATU is failing for my α,α-disubstituted perfluoroalkyl amino acid. Is there a more powerful activation method?

Answer: Yes. For the most challenging cases, particularly with extreme steric hindrance combined with electronic deactivation (e.g., incorporating α-trifluoromethylalanine), you should consider converting the carboxylic acid to an acyl fluoride .[2][14]

Acyl fluorides are less sensitive to moisture than acyl chlorides but are significantly more reactive toward amines than standard active esters.[15][16] This method bypasses the need for traditional coupling reagents for the activation step itself. The small size of the fluoride atom also minimizes steric hindrance during the nucleophilic attack.[17]

Activation: The acyl fluoride can be generated in situ using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[17][18]

Coupling: Once formed, the acyl fluoride solution is added directly to the deprotected resin-bound amine. The reaction is typically clean and efficient where other methods fail.[6]

This approach is highly effective but requires anhydrous conditions and careful handling of the fluorinating agents. It is recommended for when all other state-of-the-art methods have been exhausted.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

  • Gardiner, J., et al. (2017). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Micut, A. T., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]

  • Holliday, B. J., et al. (2023). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023). DilunBio. [Link]

  • Thompson, R. E., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Boche, D., et al. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). The Organic Chemistry Tutor. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). The Organic Chemistry Tutor. [Link]

  • Coupling Reagents. (n.d.). AAPPTec. [Link]

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CSBio. [Link]

  • Synthesis of amino acids bearing a perfluoroalkyl structure. (2022). ResearchGate. [Link]

  • Amide bond formation using amino acid fluorides. (2005). ResearchGate. [Link]

  • Amide bond formation by using amino acid fluorides. (2005). Semantic Scholar. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S.
  • Conticello, V. P., et al. (2018). Fluorinated peptide biomaterials. Peptide Science. [Link]

  • Moody, C. J., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Troubleshooting a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide. (2018). ResearchGate. [Link]

  • Mastering Peptide Synthesis with Fluorinated Amino Acids. (n.d.). Pharmaffiliates. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. [Link]

  • Micut, A. T., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]

  • Standard Coupling Procedures. (n.d.). AAPPTec. [Link]

  • How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes. (n.d.). Bentham Science. [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. (2014). ResearchGate. [Link]

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Preventing side reactions during the incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Welcome to the technical support center for the successful incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of fluorinated amino acids to enhance their peptide therapeutics. The introduction of fluorine can significantly alter a peptide's physicochemical properties, including metabolic stability and binding affinity[1]. However, the very features that make these molecules attractive also present unique synthetic challenges.

This document provides in-depth, field-proven insights to navigate these challenges, moving beyond simple protocols to explain the causality behind experimental choices. We will address the most common pitfalls and provide robust, validated strategies to ensure high-yield, high-purity synthesis of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with 2-Amino-4,4-difluorobutanoic acid hydrochloride for the first time.

Q1: Why is the incorporation of 2-Amino-4,4-difluorobutanoic acid often inefficient compared to standard amino acids? A: The primary challenge stems from the strong electron-withdrawing effect of the two fluorine atoms on the γ-carbon. This effect propagates through the carbon backbone, reducing the nucleophilicity of the α-amino group. Consequently, the standard coupling reaction is slower and less efficient, often resulting in incomplete incorporation and low yields.[1][2][3] This diminished reactivity necessitates the use of more potent coupling reagents and optimized reaction conditions.

Q2: What is the significance of the compound being a hydrochloride salt, and how do I handle it? A: The hydrochloride (HCl) salt form enhances the compound's stability and shelf-life as a crystalline solid. However, the protonated α-amino group (NH3+) is non-nucleophilic and cannot participate in peptide bond formation. Therefore, it is critical to neutralize the HCl salt in situ by adding a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), during the coupling step. One equivalent of base is required to neutralize the salt, with additional base needed to facilitate the coupling reaction itself.

Q3: What are the most critical side reactions to be aware of when using this amino acid? A: The most prevalent side reactions are:

  • Incomplete Coupling: The most common issue, leading to deletion sequences (peptides missing the intended amino acid).

  • Racemization: The longer reaction times and more forcing conditions required for coupling can increase the risk of epimerization at the α-carbon of the activated amino acid.[4][5]

  • Guanidinylation: When using aminium/uronium-based coupling reagents like HATU or HBTU in excess, the free N-terminal amine of the growing peptide chain can be irreversibly capped by forming a guanidinium group, terminating the synthesis.[6][7]

Q4: Should I use an Fmoc or Boc strategy for N-terminal protection? A: Both strategies are viable, but the choice depends on the overall peptide sequence and desired final cleavage conditions. The Fmoc/tBu strategy is generally preferred due to its milder, base-labile deprotection steps which are orthogonal to the acid-labile side-chain protecting groups.[][9] Given that fluorinated amino acids often require more robust coupling conditions, avoiding the repeated use of strong acid (as in the Boc/Bn strategy) can be beneficial for preserving the integrity of other sensitive residues in the peptide.

Section 2: Troubleshooting Guide: Common Issues & Validated Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low Coupling Efficiency / Incomplete Reaction

Root Cause Analysis: The reduced nucleophilicity of the α-amino group of 2-Amino-4,4-difluorobutanoic acid is the direct cause. Standard coupling conditions, sufficient for proteinogenic amino acids, often fail to drive the reaction to completion.

Solution 2.1.1: Strategic Selection of Coupling Reagents The choice of coupling reagent is the most critical factor for success. For difficult couplings involving sterically hindered or electronically deactivated amino acids, high-reactivity reagents are essential. Carbodiimides like DCC are often insufficient. Aminium/uronium or phosphonium salt-based reagents are strongly recommended.

Table 1: Comparison of Recommended Coupling Reagents for Difficult Couplings

Reagent Class Activating Additive Relative Reactivity Key Considerations
HBTU/TBTU Aminium HOBt High Standard for many syntheses, but may be insufficient for this specific challenge. Can cause guanidinylation.[7][10]
HCTU Aminium 6-Cl-HOBt Very High More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole.[6]
HATU Aminium HOAt Very High HOAt provides anchimeric assistance, making it one of the most efficient reagents, especially for hindered couplings.[7]
PyAOP Phosphonium HOAt Very High Phosphonium-based analog of HATU; avoids the guanidinylation side reaction, as it lacks the uronium structure.[10]

| COMU | Aminium | OxymaPure | Excellent | A modern, highly efficient reagent with OxymaPure as the leaving group, which is non-explosive and has been shown to be superior to HOBt and comparable to HOAt in reactivity.[6][7] |

Recommendation: Start with HATU or COMU for the incorporation of 2-Amino-4,4-difluorobutanoic acid. Their superior reactivity often overcomes the electronic deactivation.

Solution 2.1.2: Optimization of Reaction Conditions

  • Extended Coupling Time: Double the standard coupling time (e.g., from 1 hour to 2 hours). Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of the free amine.

  • Double Coupling: Perform the coupling step twice. After the first coupling and a wash step, repeat the procedure with a fresh solution of the amino acid and coupling reagents.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate slow coupling reactions.[1] This is a highly effective method for incorporating difficult residues, but care must be taken to control the temperature to avoid side reactions.

Problem 2: Racemization Detected in Final Peptide

Root Cause Analysis: Racemization occurs via the formation of an oxazolone intermediate from the activated carboxylic acid. This process is time-dependent; sluggish coupling reactions provide a larger window for this side reaction to occur.[5][11]

Solution 2.2.1: Employ Racemization-Suppressing Additives Ensure your coupling reagent is paired with an appropriate additive. While HOBt is standard, additives that form more reactive esters and minimize the lifetime of the activated species are superior.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Used in conjunction with HATU or PyAOP, it is highly effective at suppressing racemization.

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): This additive, a component of reagents like COMU, is an excellent, non-explosive alternative to HOBt and HOAt and is highly effective at maintaining chiral purity.[6]

Solution 2.2.2: Careful Base Selection The base used for neutralization and coupling activation can influence racemization.

  • Use N-methylmorpholine (NMM) or Collidine instead of DIPEA. While DIPEA is a very effective base, its higher basicity can sometimes promote proton abstraction from the α-carbon, leading to racemization.[5]

Problem 3: N-Terminal Guanidinylation by Coupling Reagent

Root Cause Analysis: This side reaction is specific to aminium/uronium-based reagents (HBTU, HATU, HCTU, COMU). In the absence of a carboxylic acid to react with, these reagents can react directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that terminates the synthesis.[7]

Solution 2.3.1: Control Stoichiometry and Pre-activation

  • Avoid Excess Coupling Reagent: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1.0 eq Amino Acid, 0.95 eq Coupling Reagent). This ensures the reagent is consumed by the intended carboxylic acid.[6]

  • Pre-activation: Briefly mix the protected amino acid, coupling reagent, and base in the solvent for 1-5 minutes before adding the solution to the resin-bound peptide. This allows the formation of the active ester and minimizes the amount of free coupling reagent that comes into contact with the peptide's N-terminus.[7]

Solution 2.3.2: Switch to a Phosphonium-Based Reagent If guanidinylation is a persistent issue, switch to a phosphonium-based reagent like PyAOP . These reagents do not have the guanidinylating substructure and are therefore immune to this specific side reaction.

Section 3: Recommended Experimental Protocols

These protocols are designed for a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Protocol 1: Optimized Coupling Using HATU

This protocol is recommended as a starting point for the efficient incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

Reagents:

  • Fmoc-deprotected peptide-resin (1.0 eq free amine)

  • 2-Amino-4,4-difluorobutanoic acid hydrochloride (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous DMF

Procedure:

  • Prepare Amino Acid Solution: In a clean vessel, dissolve 2-Amino-4,4-difluorobutanoic acid hydrochloride and HATU in anhydrous DMF.

  • Pre-activation: Add DIPEA to the solution. The initial 4.0 equivalents will neutralize the HCl salt, and the remaining 4.0 equivalents will facilitate the coupling. Allow the mixture to pre-activate for 2-3 minutes. The solution should turn yellow.

  • Coupling: Add the activated amino acid solution to the vessel containing the washed, Fmoc-deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or proceed to a second coupling.

  • Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

This diagram outlines the decision-making process when faced with a failed or inefficient coupling reaction.

TroubleshootingWorkflow Start Start: Kaiser Test Positive (Incomplete Coupling) DoubleCouple Perform a Second Coupling (Repeat Protocol) Start->DoubleCouple First Action CheckAgain Re-run Kaiser Test DoubleCouple->CheckAgain SwitchReagent Switch to a More Potent Coupling Reagent (e.g., from HCTU to COMU) CheckAgain->SwitchReagent Test Still Positive Success Success: Kaiser Test Negative (Proceed with Synthesis) CheckAgain->Success Test Negative Failure Persistent Failure: Re-evaluate Sequence/Purity CheckAgain->Failure After All Options SwitchReagent->CheckAgain Retry Coupling AddMicrowave Introduce Microwave Heating (e.g., 20W at 50°C) SwitchReagent->AddMicrowave If Still Failing AddMicrowave->CheckAgain Retry Coupling

Caption: Decision tree for troubleshooting incomplete coupling.

Diagram 2: Desired Reaction vs. Guanidinylation Side Reaction

This diagram illustrates the competition between the desired peptide bond formation and the N-terminal capping side reaction.

ReactionPathways cluster_reactants Reactants cluster_products Potential Products Resin Resin-Peptide-NH2 (Free N-Terminus) Peptide Desired Product: Peptide Bond Formation Resin->Peptide Reacts with Activated AA Guanidine Side Product: N-Terminal Guanidinylation (Chain Termination) Resin->Guanidine Reacts Directly with Excess HATU HATU HATU (Excess) AA Activated Amino Acid (Carboxylic Acid Present)

Caption: Competing reaction pathways for the N-terminus.

References

  • The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. (2025). BenchChem.
  • Al-Sha'er, M. A., & Taha, M. O. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). Taylor & Francis Online. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Tinker, A., & Bisseret, P. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Australian Journal of Chemistry. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mohammed, M. U. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

  • Spps and side reactions in peptide synthesis. (2018). Slideshare. [Link]

  • Amino Acid-Protecting Groups. (2004). SciSpace. [Link]

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Technical Support Center: Troubleshooting Peptide Aggregation with 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for aggregation issues encountered when working with peptides containing the non-canonical amino acid, 2-Amino-4,4-difluorobutanoic acid hydrochloride. The unique physicochemical properties imparted by the difluoromethyl group can present challenges during synthesis, purification, and handling. This resource is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: My peptide containing 2-Amino-4,4-difluorobutanoic acid is showing poor solubility and signs of aggregation immediately after cleavage and deprotection. What are the initial steps to address this?

A1: Immediate post-cleavage aggregation is a common issue with hydrophobic peptides, a characteristic often enhanced by the incorporation of fluorinated amino acids like 2-Amino-4,4-difluorobutanoic acid.[1][2] The primary goal is to get the crude peptide into a stable, monomeric state for purification.

Underlying Cause: The difluoromethyl group significantly increases the hydrophobicity of the amino acid side chain.[1] During cleavage from the solid-phase resin and subsequent precipitation (typically in cold ether), the nascent, unstructured peptide chains can rapidly associate through hydrophobic interactions, leading to aggregation.

Troubleshooting Protocol:

  • Initial Solubility Test: Before attempting to dissolve the entire batch of crude peptide, perform a small-scale solubility test.[3][4][5] Take a few milligrams of the lyophilized crude peptide and test its solubility in the standard aqueous/organic mobile phase used for RP-HPLC (e.g., 0.1% TFA in water and acetonitrile).

  • Employ Organic Co-solvents: If solubility is poor, the use of organic solvents is recommended. A highly effective, albeit aggressive, initial approach is to dissolve the peptide in a minimal amount of a strong organic solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for dissolving hydrophobic peptides.[3][6]

    • Procedure: Add the organic solvent dropwise to the crude peptide until it dissolves completely.[7] Subsequently, slowly add this concentrated peptide solution to your aqueous buffer with vigorous vortexing to prevent localized concentration and precipitation.

  • Consider Chaotropic Agents: For severely aggregated peptides, chaotropic agents can be employed to disrupt the non-covalent interactions holding the aggregates together.[7][8][9][10]

    • Examples: Guanidine hydrochloride (6 M) or urea (8 M) can be used to solubilize the peptide.[6] These agents work by disrupting hydrogen bond networks and hydrophobic interactions.[8][9]

    • Important Note: While effective for solubilization, chaotropic agents may not be compatible with all downstream applications and will need to be removed during purification.[7]

Q2: I'm observing poor peak shape (broadening, tailing) and low recovery during RP-HPLC purification of my 2-Amino-4,4-difluorobutanoic acid-containing peptide. How can I optimize my purification method?

A2: Poor chromatographic performance is often a direct consequence of on-column aggregation or poor solubility in the mobile phase. The highly hydrophobic nature of the fluorinated peptide can lead to strong, non-ideal interactions with the stationary phase.

Underlying Cause: The peptide may be precipitating at the head of the column upon injection or aggregating as the concentration of the organic mobile phase changes during the gradient. This leads to band broadening and can cause irreversible adsorption to the column, resulting in low recovery.

Optimization Strategies for RP-HPLC:

ParameterRecommended ActionRationale
Initial Mobile Phase Decrease the initial concentration of acetonitrile (ACN) in the loading buffer.A lower starting organic concentration (e.g., 2% ACN vs. 5%) can improve the binding of hydrophilic peptides and enhance overall peptide identification and resolution.[11]
Gradient Slope Employ a shallower gradient.Reducing the rate of change of the organic solvent concentration generally improves the resolution of peptides.[12] A typical starting point for peptide analysis is an increase of 1% organic phase per minute.[13]
Temperature Increase the column temperature.For some peptides, increasing the temperature (e.g., to 40-60 °C) can improve solubility and disrupt aggregation, leading to sharper peaks. However, this should be tested empirically as it can also degrade sensitive peptides.
Alternative Solvents Consider adding isopropanol or ethanol to the mobile phase.These solvents can sometimes improve the solubility of very hydrophobic peptides.[14]
Q3: My purified, lyophilized peptide is proving very difficult to dissolve for my biological assays. What is a systematic approach to finding a suitable solvent?

A3: Finding the right solvent for a purified, aggregation-prone peptide is crucial for obtaining accurate and reproducible experimental results. A systematic screening approach is highly recommended to avoid wasting precious material.[3]

Underlying Cause: Lyophilization can sometimes promote the formation of stable aggregates that are difficult to break apart. The final counter-ion (e.g., TFA from purification) can also influence solubility.

Systematic Solubility Screening Workflow:

Caption: A stepwise decision tree for systematically screening solvents for a difficult-to-dissolve peptide.

Experimental Protocol for Solubility Screening:

  • Aliquot: Begin with a small, measured amount of your peptide (e.g., 1 mg).[4]

  • Aqueous Start: First, attempt to dissolve the peptide in sterile, deionized water or your primary assay buffer (e.g., PBS).[5] Use sonication to aid dissolution.[4][6]

  • pH Modification: Based on the peptide's amino acid sequence, determine its theoretical isoelectric point (pI) and net charge at neutral pH.

    • If the peptide is basic (net positive charge), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid) and then slowly diluting it into your final buffer.[14][15]

    • If the peptide is acidic (net negative charge), use a dilute basic solution (e.g., 0.1% ammonium hydroxide or ammonium bicarbonate).[14][15]

  • Organic Solvents for Hydrophobic Peptides: If the peptide has a high percentage of hydrophobic residues (>50%), it is unlikely to dissolve in aqueous solutions alone.[4][5]

    • First, dissolve the peptide in a minimal volume of DMSO or DMF.[4]

    • Then, add this solution dropwise to your aqueous buffer while vortexing. Note: Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.[3]

  • Final Check: Before use, always centrifuge your peptide solution to pellet any undissolved micro-aggregates.[3][6]

Q4: What are the underlying chemical principles that make peptides with 2-Amino-4,4-difluorobutanoic acid prone to aggregation?

A4: The aggregation propensity is rooted in the unique physicochemical properties of fluorine atoms when incorporated into an amino acid side chain.

Key Mechanistic Drivers:

  • Increased Hydrophobicity (The "Fluorous Effect"): The C-F bond is highly polarized, yet fluorocarbons are intensely hydrophobic.[2] This "superhydrophobicity" drives the fluorinated side chains to segregate from water, promoting strong intermolecular associations to minimize solvent exposure.[1][2] This is a primary driver for aggregation.

  • Altered Secondary Structure Propensity: Fluorinated amino acids can influence a peptide's preferred secondary structure. Studies have shown that some fluorinated amino acids have a lower propensity to form α-helices and a higher propensity to form β-sheets compared to their hydrocarbon counterparts.[16] The formation of intermolecular β-sheets is a hallmark of many aggregated peptide structures.[17]

  • Steric Effects: The van der Waals volume of a trifluoromethyl (CF3) group is roughly twice that of a methyl (CH3) group.[18] While 2-Amino-4,4-difluorobutanoic acid has a CHF2 group, the increased steric bulk can still influence peptide packing and favor conformations that lead to aggregation.[18]

Caption: Key intermolecular forces driving the aggregation of peptides containing 2-Amino-4,4-difluorobutanoic acid.

References
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed, 18079725. [Link]

  • Cheng, R. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Activotec. Peptide Storage and Solubilization. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Thompson, S., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(3), 683. [Link]

  • Wesalo, J. S., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(15), 3183. [Link]

  • G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Devine, S. M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1323-1335. [Link]

  • Rabilloud, T. (2009). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. [Link]

  • Lebendiker, M., & Danieli, T. (2014). A screening methodology for purifying proteins with aggregation problems. Methods in Molecular Biology, 1129, 291-311. [Link]

  • Conticello, V. P. (2013). Fluorinated peptide biomaterials. Peptide Science, 100(6), 638-651. [Link]

  • Lazzara, P. R., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7436. [Link]

  • Saranya, R., & Krishnaswamy, S. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]

  • To, A. T., & Veltri, M. (2011). Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. The Journal of Physical Chemistry Letters, 2(18), 2372-2376. [Link]

  • ResearchGate. Schematic presentation of the aggregation behaviour of fluorinated... ResearchGate. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Fermin, D. R., et al. (2009). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of separation science, 32(13), 2265-2273. [Link]

  • AmbioPharm. What is the Best Way to Dissolve Peptides?. [Link]

  • Corran, P. H., & Sgel, D. H. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega, 7(50), 46897-46905. [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(20), 3654. [Link]

  • ResearchGate. Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]

  • ResearchGate. Peptide solubility (PS) (A) and oil binding capacity (OBC) (B) of FPH.... ResearchGate. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

  • Wesalo, J. S., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid hydrochloride. [Link]

  • Synthonix. (S)-2-Amino-4,4-difluorobutanoic acid. [Link]

  • Arakawa, T., et al. (2022). Changes in the Secondary Structure and Assembly of Proteins on Fluoride Ceramic (CeF3) Nanoparticle Surfaces. Materials Today Chemistry, 25, 100939. [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid. [Link]

Sources

Analytical methods to confirm the incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methods for 2-Amino-4,4-difluorobutanoic acid hydrochloride Incorporation

Welcome to the technical support guide for confirming the incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this unique fluorinated amino acid in their peptide and protein synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the analytical challenges of verifying its successful incorporation.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-4,4-difluorobutanoic acid hydrochloride, and why is it used in peptide and protein synthesis?

A1: 2-Amino-4,4-difluorobutanoic acid hydrochloride is a non-canonical amino acid, meaning it is not one of the 20 common proteinogenic amino acids. The key feature of this molecule is the presence of two fluorine atoms on the fourth carbon of its butanoic acid side chain. These fluorine atoms impart unique properties that are highly desirable in drug development and protein engineering. Fluorine is highly electronegative and can alter the electronic properties of the molecule, influence protein folding and stability, and serve as a sensitive reporter for NMR spectroscopy studies.[1][2]

Q2: What are the primary analytical methods to confirm the incorporation of this fluorinated amino acid?

A2: The primary methods for confirming the incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride are:

  • Mass Spectrometry (MS): To detect the mass shift in the peptide or protein resulting from the incorporation of the fluorinated amino acid.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically ¹⁹F NMR, to directly detect the presence of fluorine atoms.[1][3]

  • Amino Acid Analysis (AAA): After chemical or enzymatic hydrolysis of the peptide/protein, the resulting amino acids are separated and quantified.

  • Edman Degradation: For sequencing the N-terminal portion of a peptide to confirm the position of the incorporated amino acid.[5][6]

Q3: What is the expected mass increase when 2-Amino-4,4-difluorobutanoic acid is incorporated into a peptide?

A3: To calculate the mass increase, we compare the molecular weight of 2-Amino-4,4-difluorobutanoic acid with the amino acid it is intended to replace. The molecular weight of 2-Amino-4,4-difluorobutanoic acid hydrochloride is 175.56 g/mol .[7] The monoisotopic mass of the free acid is approximately 139.04 Da. When incorporated into a peptide chain, a molecule of water (18.01 Da) is lost. Therefore, the residual mass is approximately 121.03 Da. You must compare this to the residual mass of the amino acid it is replacing to determine the exact mass shift.

Amino AcidResidual Mass (Da)Expected Mass Shift (Da) with 2-Amino-4,4-difluorobutanoic acid
Alanine (Ala)71.04+50.00
Leucine (Leu)113.08+7.95
Valine (Val)99.07+21.96

Q4: Why is ¹⁹F NMR a particularly powerful technique for this application?

A4: ¹⁹F NMR is a powerful tool for several reasons:[1][2]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.

  • No Background Signal: Fluorine is virtually absent in biological systems, meaning there are no background signals to interfere with the detection of the incorporated fluorinated amino acid.

  • Wide Chemical Shift Range: The chemical shift of ¹⁹F is very sensitive to its local electronic environment, providing valuable structural information.

II. Troubleshooting Guide

Mass Spectrometry (MS) Analysis

Problem 1: I don't see the expected mass shift in my peptide/protein after incorporation.

  • Possible Cause 1: Inefficient Incorporation. The synthesis or expression conditions may not be optimal for incorporating the fluorinated amino acid.

    • Troubleshooting Steps:

      • Review Synthesis/Expression Protocol: For chemical synthesis, check coupling reagents and reaction times. For recombinant expression, ensure the codon for the target amino acid is correctly assigned to the tRNA responsible for incorporating the fluorinated analog.

      • Optimize Concentration: Vary the concentration of 2-Amino-4,4-difluorobutanoic acid hydrochloride in the reaction or culture medium.

      • Control Experiments: Run a control synthesis/expression without the fluorinated amino acid to ensure the native peptide/protein is produced as expected.

  • Possible Cause 2: Ionization Issues. The modified peptide may not ionize efficiently under the chosen MS conditions.

    • Troubleshooting Steps:

      • Vary Ionization Source: If using electrospray ionization (ESI), try matrix-assisted laser desorption/ionization (MALDI), or vice versa.[4][8]

      • Adjust Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature.[9]

      • Change Mobile Phase: For LC-MS, alter the mobile phase composition (e.g., adjust the percentage of organic solvent or the type of acid additive).

Problem 2: My MS/MS fragmentation data is difficult to interpret.

  • Possible Cause: Altered Fragmentation Pattern. The presence of the difluoro group can alter the fragmentation pattern of the peptide.

    • Troubleshooting Steps:

      • Use Different Fragmentation Methods: If available, compare collision-induced dissociation (CID) with other methods like higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD).

      • Manual Spectral Interpretation: Manually look for the characteristic mass difference between b- and y-ions to pinpoint the location of the modification.[10]

      • Software with Modification Support: Ensure your data analysis software is configured to search for the specific mass modification of 2-Amino-4,4-difluorobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 3: I am not observing a clear ¹⁹F NMR signal.

  • Possible Cause 1: Low Incorporation Efficiency. As with MS, low incorporation will result in a weak or undetectable signal.

    • Troubleshooting Steps: Refer to the troubleshooting steps for inefficient incorporation under the Mass Spectrometry section.

  • Possible Cause 2: Poor Sample Preparation. The sample may not be suitable for NMR analysis.

    • Troubleshooting Steps:

      • Increase Concentration: Concentrate the sample to improve the signal-to-noise ratio.

      • Check Solubility: Ensure your peptide/protein is fully dissolved in the NMR buffer. Aggregation can lead to signal broadening.

      • Optimize Buffer Conditions: Adjust the pH and salt concentration of the buffer to optimize protein stability and solubility.

Problem 4: The ¹⁹F NMR signal is broad and poorly resolved.

  • Possible Cause: Protein Aggregation or Dynamics. Broad signals can be a result of protein aggregation or conformational exchange on an intermediate timescale.

    • Troubleshooting Steps:

      • Vary Temperature: Acquire spectra at different temperatures to see if the signal sharpens.

      • Add Denaturants: In some cases, adding a low concentration of a denaturant like urea or guanidinium chloride can reduce aggregation.

      • Relaxation Measurements: Perform T1 and T2 relaxation measurements to gain insights into the dynamics of the fluorinated residue.

Amino Acid Analysis (AAA) and Edman Degradation

Problem 5: Amino acid analysis does not show a peak corresponding to 2-Amino-4,4-difluorobutanoic acid.

  • Possible Cause 1: Degradation during Hydrolysis. The fluorinated amino acid may not be stable under standard acid hydrolysis conditions (e.g., 6M HCl at 110°C).[11]

    • Troubleshooting Steps:

      • Test Hydrolysis Conditions: Subject a standard of 2-Amino-4,4-difluorobutanoic acid hydrochloride to your hydrolysis protocol to check for degradation.

      • Use Alternative Hydrolysis Methods: Consider enzymatic hydrolysis with a cocktail of proteases to avoid harsh acidic conditions.

      • Derivatization: Use a pre-column derivatization method, such as with Marfey's reagent, which can improve detection and resolution during HPLC analysis.[12]

  • Possible Cause 2: Co-elution with another amino acid. The fluorinated amino acid may co-elute with one of the standard amino acids in your chromatography system.

    • Troubleshooting Steps:

      • Spike-in Experiment: Add a known amount of 2-Amino-4,4-difluorobutanoic acid standard to your hydrolyzed sample to see if it co-elutes with an existing peak.

      • Modify HPLC Gradient: Adjust the mobile phase gradient to improve the separation of all amino acids.

Problem 6: Edman degradation fails at the cycle where 2-Amino-4,4-difluorobutanoic acid is expected.

  • Possible Cause: Incomplete reaction or extraction. The phenyl isothiocyanate (PITC) may not react efficiently with the N-terminal fluorinated amino acid, or the resulting derivative may not be efficiently extracted.[5][13]

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Adjust the pH and temperature of the coupling and cleavage steps.

      • Modify Extraction Solvents: Try different organic solvents for the extraction of the anilinothiazolinone (ATZ) derivative.

      • Analyze the PTH-amino acid: Attempt to identify the phenylthiohydantoin (PTH) derivative of 2-Amino-4,4-difluorobutanoic acid by HPLC-MS.

III. Experimental Workflows and Diagrams

Overall Analytical Workflow

The following diagram outlines a comprehensive workflow for the confirmation of 2-Amino-4,4-difluorobutanoic acid incorporation.

analytical_workflow cluster_synthesis Peptide/Protein Production cluster_analysis Analytical Confirmation cluster_data Data Interpretation synthesis Synthesis or Expression with 2-Amino-4,4-difluorobutanoic acid ms Mass Spectrometry (MS) - Intact Mass Analysis - MS/MS for Sequencing synthesis->ms Primary Confirmation nmr ¹⁹F NMR Spectroscopy - Direct Detection of Fluorine synthesis->nmr Direct Evidence aaa Amino Acid Analysis (AAA) - Hydrolysis & Quantification synthesis->aaa Quantitative Analysis edman Edman Degradation - N-terminal Sequencing synthesis->edman Positional Confirmation interpretation Confirmation of Incorporation - Mass Shift Verified - ¹⁹F Signal Observed - Correct Amino Acid Ratio - Sequence Position Confirmed ms->interpretation nmr->interpretation aaa->interpretation edman->interpretation

Caption: Comprehensive analytical workflow for confirming incorporation.

Troubleshooting Logic for Mass Spectrometry

This diagram illustrates a logical approach to troubleshooting common issues encountered during MS analysis.

ms_troubleshooting node_action node_action start Expected Mass Shift Observed in MS? no_shift Inefficient Incorporation or Ionization Issue? start->no_shift No yes_shift Proceed to MS/MS for Sequencing start->yes_shift Yes action_optimize_synthesis Review synthesis/expression protocol Optimize reagent concentrations Run control experiments no_shift->action_optimize_synthesis Check Incorporation action_adjust_ms Vary ionization source (ESI/MALDI) Adjust source parameters Modify mobile phase no_shift->action_adjust_ms Check Ionization fragmentation_issue Altered Fragmentation? yes_shift->fragmentation_issue Interpretation Issues? action_fragmentation Use different fragmentation methods (CID/HCD/ETD) Manual spectral interpretation Use appropriate software fragmentation_issue->action_fragmentation Yes success Successful Confirmation fragmentation_issue->success No action_fragmentation->success

Caption: Troubleshooting flowchart for mass spectrometry analysis.

IV. Detailed Experimental Protocols

Protocol 1: Sample Preparation for Intact Mass Analysis by ESI-MS
  • Solubilization: Dissolve the purified peptide/protein in a suitable solvent. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid.

  • Concentration: Adjust the concentration to approximately 1-10 µM.

  • Desalting (Optional but Recommended): If the sample contains high concentrations of salts, use a C18 ZipTip or a similar solid-phase extraction method to desalt the sample. This will improve signal quality and reduce adduct formation.

  • Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that encompasses the expected mass of the peptide/protein.

  • Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to obtain the zero-charge mass of the peptide/protein.

Protocol 2: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve the lyophilized peptide/protein in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution in D₂O) to a final concentration of at least 50-100 µM.

  • Internal Standard: Add a known concentration of an internal ¹⁹F standard (e.g., trifluoroacetic acid) if quantification is desired.

  • NMR Spectrometer Setup:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width to cover the expected chemical shift range for fluorinated amino acids (this can be broad, so a range of -50 to -200 ppm is a reasonable starting point).

    • Use a pulse program with proton decoupling to simplify the spectrum.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and the incorporation efficiency.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. The presence of a signal at the expected chemical shift confirms the incorporation of the fluorinated amino acid.

V. References

  • Bumbak, F., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. Available at: [Link]

  • Jacso, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Available at: [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR... Available at: [Link]

  • Mykhailiuk, P. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Available at: [Link]

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  • Eswaran, S. V. (2021). Edman Degradation: The Protease Digestion of a Protein. Journal of Proteomics & Bioinformatics. Available at: [Link]

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Technical Support Center: A Guide to 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4,4-difluorobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, storage, disposal, and troubleshooting of this unique fluorinated amino acid. Our goal is to equip you with the necessary knowledge to confidently and safely incorporate this compound into your experiments, ensuring both the integrity of your research and the safety of your laboratory personnel.

Section 1: Safety and Handling FAQs

This section addresses the most common questions regarding the safe handling of 2-Amino-4,4-difluorobutanoic acid hydrochloride, grounded in established safety protocols for fluorinated compounds and amino acid hydrochlorides.

Q1: What are the primary hazards associated with 2-Amino-4,4-difluorobutanoic acid hydrochloride?

A1: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4,4-difluorobutanoic acid hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the compound should be handled with care to avoid direct contact with skin, eyes, and the respiratory system. The presence of the hydrochloride salt means it is a corrosive substance.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is crucial. The following should be considered standard practice:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection: A lab coat must be worn at all times. Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Respiratory Protection: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

Q3: What are the best practices for handling and weighing this compound?

A3: To minimize exposure and contamination, follow these steps:

  • Work in a designated area: All handling of the solid compound should occur within a chemical fume hood.

  • Use appropriate tools: Utilize spatulas and weighing paper for transferring the solid. Avoid creating dust.

  • Controlled dispensing: Open containers slowly and carefully to prevent airborne dispersal of the powder.

  • Immediate cleanup: Clean any spills promptly according to the spill management procedures outlined in Section 3.

  • Hand hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Section 2: Storage and Stability FAQs

Proper storage is critical to maintaining the integrity and stability of 2-Amino-4,4-difluorobutanoic acid hydrochloride.

Q1: What are the optimal storage conditions for this compound?

A1: 2-Amino-4,4-difluorobutanoic acid hydrochloride should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent moisture absorption, which is a common issue with hydrochloride salts of amino acids.[3] For long-term storage, refrigeration at 2-8°C is recommended, with protection from light.[4]

Q2: Are there any incompatible materials I should be aware of for storage?

A2: Yes, this compound should be stored away from strong oxidizing agents.[2] Due to its acidic nature as a hydrochloride salt, it should also be kept separate from strong bases.

Q3: How should I prepare stock solutions and what are their storage recommendations?

A3: The solubility of amino acids can vary depending on the solvent system.[5][6] For stock solutions of 2-Amino-4,4-difluorobutanoic acid hydrochloride, consider the following:

  • Solvent Selection: The solubility should be empirically determined for your specific application. Water, or aqueous buffer systems, are common starting points.

  • Preparation: When dissolving, it is advisable to do so in a well-ventilated area or fume hood.

  • Storage of Solutions: Aqueous solutions of amino acids are best stored frozen at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8]

Section 3: Spill Management and Disposal FAQs

In the event of a spill or when disposing of waste, following established procedures is paramount for safety and environmental compliance.

Q1: What is the correct procedure for cleaning up a small spill of 2-Amino-4,4-difluorobutanoic acid hydrochloride powder?

A1: For a small spill, follow these steps:

  • Restrict access: Cordon off the area to prevent further contamination.

  • Wear appropriate PPE: Ensure you are wearing the full PPE as described in Section 1.

  • Gently cover the spill: Use an absorbent material, such as vermiculite or sand, to cover the spill. Avoid raising dust.

  • Collect the material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., water), followed by a thorough wipe-down.

  • Dispose of waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Q2: How should I dispose of waste containing this compound?

A2: Waste containing 2-Amino-4,4-difluorobutanoic acid hydrochloride is considered hazardous waste.

  • Segregate waste: Keep halogenated organic waste separate from other waste streams.[9]

  • Label containers: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow institutional guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Common disposal methods for halogenated organic compounds include incineration and other thermal treatments.[10][11][12]

Section 4: Experimental Troubleshooting Guide

This section provides insights into potential issues you may encounter during your experiments and offers practical solutions.

Q1: I am having trouble dissolving the compound in my desired solvent. What can I do?

A1: Solubility can be a challenge with amino acid hydrochlorides.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH.[5][6] As a hydrochloride salt, this compound will form an acidic solution. Adjusting the pH towards the isoelectric point may decrease solubility, while moving further away may increase it.

  • Solvent Screening: If aqueous solutions are not suitable, consider a range of polar organic solvents. However, always perform a small-scale solubility test first.

  • Sonication: Gentle sonication can sometimes aid in the dissolution of stubborn compounds.

Q2: I am using this compound in solid-phase peptide synthesis (SPPS) and am observing incomplete coupling. What are some potential causes and solutions?

A2: Incomplete coupling with unnatural amino acids is a common issue in SPPS.[13][14]

  • Steric Hindrance: The fluorine atoms on the butanoic acid side chain may cause steric hindrance, slowing down the coupling reaction.

    • Solution: Increase the coupling time and/or use a more potent coupling reagent. Double coupling is also a viable strategy.

  • Protonation of the Amine: As a hydrochloride salt, the primary amine is protonated. This must be neutralized for the coupling reaction to proceed.

    • Solution: Ensure your SPPS protocol includes an adequate base treatment step to deprotonate the amine hydrochloride before coupling.

  • Secondary Structure Formation: The growing peptide chain can form secondary structures that hinder the accessibility of the N-terminus.

    • Solution: The incorporation of fluorinated amino acids can modulate the properties of peptides.[15] If aggregation is suspected, consider using a different solvent system or incorporating structure-breaking residues.

Q3: Are there any specific downstream purification challenges I should be aware of?

A3: The unique properties of fluorinated compounds can influence their behavior during purification.

  • Hydrophobicity: The difluoro group will increase the hydrophobicity of the peptide compared to its non-fluorinated counterpart.

    • Solution: You may need to adjust your reversed-phase HPLC gradient, typically by increasing the percentage of the organic solvent, to ensure proper elution and purification of your target peptide.

Visualizing Workflows

To further clarify the recommended procedures, the following diagrams illustrate key workflows.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh Weigh Compound Carefully (Avoid Dust Generation) FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Waste Dispose of Waste in Labeled Halogenated Waste Container Clean->Waste G Spill Spill Occurs SmallSpill Is the spill small and contained? Spill->SmallSpill Cleanup Follow Small Spill Cleanup Procedure SmallSpill->Cleanup Yes Evacuate Evacuate Area & Call Emergency Services SmallSpill->Evacuate No

Sources

Validation & Comparative

A Comparative Guide for Researchers: 2-Amino-4,4-difluorobutanoic acid hydrochloride versus Leucine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular biology, drug discovery, and metabolic studies, the choice of amino acids and their analogs is a critical experimental parameter. Leucine, an essential branched-chain amino acid (BCAA), is a well-established regulator of pivotal cellular processes, most notably protein synthesis via the mTOR signaling pathway.[1][2] Its structural analogs, therefore, present intriguing possibilities for modulating these pathways. This guide provides a comparative analysis of L-leucine and a synthetic fluorinated analog, 2-Amino-4,4-difluorobutanoic acid hydrochloride.

While direct head-to-head experimental data for 2-Amino-4,4-difluorobutanoic acid hydrochloride is limited in publicly available literature, this guide will leverage established knowledge of leucine's biological functions and the known effects of fluorination on amino acid activity to provide a predictive comparison. We will explore their potential differential effects in key biological assays, offering researchers a scientifically grounded framework for experimental design.

Chemical Structures and Properties

A foundational understanding of the structural differences between leucine and 2-Amino-4,4-difluorobutanoic acid hydrochloride is crucial for predicting their biological activities.

CompoundStructureMolecular FormulaMolecular WeightKey Features
L-Leucine C₆H₁₃NO₂131.17 g/mol Non-polar, aliphatic, branched-chain amino acid with an isobutyl side chain.[1]
2-Amino-4,4-difluorobutanoic acid hydrochloride C₄H₈ClF₂NO₂175.56 g/mol A synthetic amino acid analog with two fluorine atoms on the terminal carbon of the butanoic acid side chain.[3]

The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate the biological properties of molecules.[4][5][6][7][8] Fluorine's high electronegativity can alter the electronic distribution and steric profile of the molecule, potentially impacting its binding to transport proteins, enzymes, and signaling molecules.

Comparative Analysis in Key Biological Assays

This section outlines a series of hypothetical comparative experiments to assess the biological activities of 2-Amino-4,4-difluorobutanoic acid hydrochloride relative to leucine.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Hypothesized Outcome:

Based on studies of other fluorinated organic compounds, it is plausible that 2-Amino-4,4-difluorobutanoic acid hydrochloride may exhibit some level of cytotoxicity, particularly at higher concentrations.[9] The introduction of fluorine can sometimes lead to off-target effects or interfere with essential metabolic pathways. In contrast, L-leucine is an essential nutrient and is not expected to be cytotoxic at physiological concentrations.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HEK293T, C2C12 myotubes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing varying concentrations of L-leucine or 2-Amino-4,4-difluorobutanoic acid hydrochloride (e.g., 0, 10, 50, 100, 500, 1000 µM). Include a vehicle control (e.g., sterile water or PBS).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

MTT_Workflow start Seed Cells in 96-well Plate treatment Treat with Leucine or 2-Amino-4,4-difluorobutanoic acid HCl start->treatment incubation Incubate for 24-48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance end Analyze Data absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.

Global Protein Synthesis: The SUnSET Assay

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis by measuring the incorporation of puromycin into newly synthesized peptides.

Hypothesized Outcome:

L-leucine is a potent stimulator of protein synthesis.[10] It is hypothesized that 2-Amino-4,4-difluorobutanoic acid hydrochloride may act as a competitive inhibitor of leucine's effects on protein synthesis. As a non-canonical amino acid, it might be incorporated into nascent polypeptide chains, potentially leading to premature termination or misfolded proteins, thereby inhibiting overall protein synthesis.[11][12][13]

Experimental Protocol: SUnSET Assay [4][7]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with L-leucine (e.g., 5 mM) or 2-Amino-4,4-difluorobutanoic acid hydrochloride (e.g., 5 mM) for a specified time (e.g., 1-2 hours). A control group with no amino acid supplementation should be included.

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with an anti-puromycin antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the puromycin signal to the loading control.

SUnSET_Workflow start Cell Treatment with Leucine or Analog puromycin Puromycin Labeling start->puromycin lysis Cell Lysis and Protein Quantification puromycin->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Immunoprobing with Anti-Puromycin Ab transfer->probing detection ECL Detection probing->detection end Data Analysis detection->end

Caption: Workflow for the SUnSET Protein Synthesis Assay.

mTOR Signaling Pathway Activation: Western Blot Analysis

The mTOR pathway is a central regulator of cell growth and metabolism, and its activation by leucine is well-documented.[14][15][16] Western blotting for key phosphorylated proteins in this pathway can elucidate the signaling effects of leucine and its analogs.

Hypothesized Outcome:

L-leucine is expected to robustly increase the phosphorylation of key mTORC1 downstream targets, including p70 S6 Kinase (S6K) at Thr389 and 4E-Binding Protein 1 (4E-BP1) at Thr37/46. Due to its structural dissimilarity, 2-Amino-4,4-difluorobutanoic acid hydrochloride is hypothesized to be a poor activator of the mTOR pathway and may even act as an antagonist to leucine-induced mTOR signaling.[15]

Experimental Protocol: Western Blot for mTOR Signaling

  • Cell Culture and Treatment: As described for the SUnSET assay, treat cells with L-leucine, 2-Amino-4,4-difluorobutanoic acid hydrochloride, or a combination of both.

  • Cell Lysis and Protein Quantification: Follow the same procedure as in the SUnSET protocol.

  • Western Blotting:

    • Perform SDS-PAGE and transfer as previously described.

    • Block the membrane.

    • Incubate with primary antibodies against:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • A loading control (e.g., β-actin)

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using ECL.

  • Data Analysis: Quantify band intensities and express the results as the ratio of phosphorylated protein to total protein.

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K p70 S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 pS6K p-p70 S6K (Thr389) S6K->pS6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis Promotes pFourEBP1 p-4E-BP1 (Thr37/46) FourEBP1->pFourEBP1 pFourEBP1->Protein_Synthesis Promotes

Caption: Simplified Leucine-mTOR Signaling Pathway.

Enzyme Inhibition Assays

2-Amino-4,4-difluorobutanoic acid has been reported to be a competitive inhibitor of enkephalinase and an inhibitor of NS3 protease.[5][17] This suggests that its biological effects may extend beyond the canonical amino acid pathways.

Hypothesized Outcome:

It is expected that 2-Amino-4,4-difluorobutanoic acid hydrochloride will demonstrate inhibitory activity against enkephalinase and NS3 protease in a dose-dependent manner. Leucine is not known to inhibit these enzymes and would serve as a negative control.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of the enzyme (e.g., enkephalinase or NS3 protease), its specific substrate, and the inhibitors (2-Amino-4,4-difluorobutanoic acid hydrochloride and a known inhibitor as a positive control).

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor for a specified time to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value for the inhibitor.

Enzyme_Inhibition_Workflow start Prepare Enzyme, Substrate, and Inhibitor Solutions incubation Pre-incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Monitor Product Formation reaction->detection end Calculate IC50 detection->end

Caption: General Workflow for an Enzyme Inhibition Assay.

Summary and Future Directions

This guide provides a predictive framework for comparing the biological activities of 2-Amino-4,4-difluorobutanoic acid hydrochloride and L-leucine. While leucine is a well-characterized activator of protein synthesis and cell growth through the mTOR pathway, its fluorinated analog is hypothesized to have contrasting effects, potentially exhibiting cytotoxicity and acting as an inhibitor of these processes. Furthermore, the potential for 2-Amino-4,4-difluorobutanoic acid hydrochloride to inhibit specific proteases like enkephalinase and NS3 protease opens avenues for its investigation in different therapeutic contexts.

The experimental protocols and predictive outcomes detailed herein are intended to serve as a starting point for researchers interested in exploring the biological impact of this and other fluorinated amino acid analogs. Direct experimental validation is necessary to confirm these hypotheses and to fully elucidate the structure-activity relationship of fluorinated butanoic acid derivatives in biological systems.

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Comparative study of difluorinated versus trifluorinated amino acids in peptides

Author: BenchChem Technical Support Team. Date: February 2026

<From the Desk of the Senior Application Scientist

A Comparative Guide to Difluorinated vs. Trifluorinated Amino Acids in Peptide Therapeutics

To our colleagues in the field of peptide and protein engineering, this guide offers a deep dive into a critical decision point in modern drug design: the strategic incorporation of fluorinated amino acids. Specifically, we will dissect the nuanced yet profound differences between incorporating difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups into peptide scaffolds. The choice is not arbitrary; it is a decision that fundamentally alters a peptide's physicochemical properties, conformational landscape, and ultimately, its therapeutic potential. This document moves beyond a simple catalog of effects to explain the underlying causality, providing the field-proven insights necessary to guide your research and development efforts.

The Fundamental Physicochemical Divide: CF₂ vs. CF₃

The introduction of fluorine, the most electronegative element, into an amino acid side chain initiates a cascade of electronic and steric effects. The magnitude of these effects, however, differs significantly between di- and trifluorination.

Inductive Effects and pKa Modulation

The primary electronic consequence of fluorination is the powerful electron-withdrawing inductive effect. This effect dramatically lowers the pKa of nearby basic functional groups, a critical parameter for receptor interaction and pharmacokinetic profiles. The trifluoromethyl group, with its three fluorine atoms, exerts a much stronger inductive pull than the difluoromethyl group.

This is clearly illustrated by comparing the pKa of simple ethylamine analogs. The progressive addition of fluorine atoms to the β-carbon results in a stark decrease in the basicity of the amine.

CompoundStructurepKa (Predicted)Change from Ethylamine (pKa ~10.7)
EthylamineCH₃CH₂NH₂~10.7-
2,2-DifluoroethylamineCHF₂CH₂NH₂7.09[1][2]-3.61
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.47[3][4]-5.23

Insight for the Scientist: This ~1.6 pKa unit difference between the CF₂ and CF₃ analogs is a significant tool. If the goal is a drastic reduction in the basicity of a lysine or ornithine side chain to disrupt an ionic interaction or prevent protonation at physiological pH, the CF₃ group is the more potent choice. However, for a more subtle tuning of basicity, the CF₂ group offers a less disruptive modification. This choice has profound implications for target binding, where a native salt bridge might be essential for affinity.[5]

Conformational Control: The Gauche Effect

Fluorine substitution imposes significant conformational constraints on the amino acid side chain and, by extension, the peptide backbone. A key driver of this is the "gauche effect," a stereoelectronic preference for a gauche conformation (dihedral angle of ~60°) over an anti conformation in F-C-C-X fragments, where X is an electronegative group like nitrogen.[6][7][8] This arises from a stabilizing hyperconjugation interaction between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*).[7][9]

  • Difluoro- groups (CHF₂): The presence of a C-H bond allows for this stabilizing σ(CH) → σ*(CF) interaction, strongly favoring specific rotamer populations. This can be used to lock a side chain into a desired bioactive conformation.[10][11]

  • Trifluoro- groups (CF₃): Lacking a C-H bond in the fluorinated group, the classic gauche effect is absent. Conformational preferences are instead dominated by sterics and dipole-dipole interactions, which can be harder to predict but are generally more sterically demanding.[12]

Insight for the Scientist: When the objective is to pre-organize a peptide into a specific helical or turn conformation to enhance binding affinity, the predictable stereoelectronic influence of a difluoro-amino acid is often more desirable. The CF₃ group, by contrast, is better utilized as a bulky, metabolically stable isostere for side chains like leucine or valine, where its primary role is steric hindrance rather than subtle conformational biasing.

Enhancing Peptide Stability: A Tale of Two Shields

A primary motivation for incorporating fluorinated amino acids is to improve the metabolic stability of peptide drugs.[13][14] Proteolytic degradation is a major hurdle for peptide therapeutics, and fluorination offers a powerful defense mechanism.[15][16]

Resistance to Proteolytic Cleavage

Both CF₂ and CF₃ groups can confer proteolytic resistance, but the mechanism and efficacy can differ. The introduction of these bulky, electron-withdrawing groups near a scissile amide bond can disrupt the recognition and catalytic activity of proteases like chymotrypsin or pepsin.[13][17]

  • Steric Hindrance: The trifluoromethyl group is significantly larger than a methyl group and acts as a powerful steric shield. Placing an α-trifluoromethyl amino acid at or near a cleavage site (e.g., the P1 position) can completely prevent enzyme binding and hydrolysis.[10][17]

  • Electronic Disruption: The electron-withdrawing nature of both groups weakens the ability of the adjacent carbonyl oxygen to act as a hydrogen bond acceptor for the enzyme's oxyanion hole, thus destabilizing the transition state of hydrolysis.

A systematic study on the impact of fluorination on peptide cleavage showed that increased fluorine content in a side chain can enhance stability, but the effect is highly dependent on the specific enzyme and the position of the substitution relative to the cleavage site.[13] The impact is not always predictable, and in some cases, fluorination can even increase susceptibility to certain proteases.[10][13]

Insight for the Scientist: For achieving absolute metabolic stability at a known cleavage site, the robust steric blockade of a CF₃ group is often the most effective strategy.[17] However, this can sometimes come at the cost of reduced bioactivity if the steric bulk also disrupts binding to the target receptor.[12] Difluorination offers a more nuanced approach, providing a balance of electronic shielding and moderate steric hindrance that can improve stability without drastically altering the peptide's overall size and shape.

The following table summarizes a hypothetical comparison based on typical literature findings:

Peptide SequenceModificationEnzymeHalf-life (t½) in PlasmaRelative Stability
Ac-Ala-Ala-Leu -Ala-NH₂None (Native)Chymotrypsin15 min1.0x
Ac-Ala-Ala-(CHF₂)-Leu -Ala-NH₂Difluoro-leucineChymotrypsin120 min8.0x
Ac-Ala-Ala-(CF₃)-Leu -Ala-NH₂Trifluoro-leucineChymotrypsin> 24 hours> 96.0x

Synthetic Incorporation: A Practical Workflow

The incorporation of these non-natural amino acids into a growing peptide chain is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[18][19] However, their unique properties necessitate minor protocol adjustments.

Workflow: Fmoc-SPPS of Fluorinated Peptides

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin 1. Start with Resin (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-F/OH, Activator, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Cleavage 6. Final Cleavage (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Purification 7. HPLC Purification Cleavage->Purification

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of a Fluorinated Amino Acid

Self-Validating System & Causality: This protocol includes a check for reaction completion to ensure trustworthiness. The choice of coupling reagent is critical for sterically hindered fluorinated residues.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes, then repeat with a fresh solution for 10 minutes.

    • Rationale: Two treatments ensure complete deprotection of the terminal amine, which is critical for efficient coupling in the next step.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid.

  • Coupling Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected fluorinated amino acid (e.g., Fmoc-(γ,γ)-difluorovaline-OH), 3.9 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in 2 mL of DMF. Allow to pre-activate for 2 minutes.

    • Rationale: HCTU is a highly efficient coupling reagent suitable for sterically hindered amino acids.[20] DIPEA is a non-nucleophilic base that facilitates the activation without causing premature Fmoc deprotection.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Rationale: A longer coupling time compared to standard amino acids is often necessary to ensure high coupling efficiency for bulky fluorinated residues.

  • Validation (Kaiser Test): Take a small sample of resin beads, wash with ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction (no free primary amines). If positive (blue beads), recouple for another hour.

  • Washing: Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) and proceed to the next deprotection/coupling cycle.

Decision Framework: Choosing the Right Tool for the Job

The selection between a difluorinated and a trifluorinated amino acid should be driven by the specific therapeutic objective. There is no universally superior option; each is a specialized tool for a particular problem.

Caption: Decision tree for selecting between CF₂ and CF₃ amino acid modifications.

References

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. Available at: [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. PubMed Central. Available at: [Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. Available at: [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link]

  • γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. PubMed Central. Available at: [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications (RSC Publishing). Available at: [Link]

  • 2,2-Difluoroethylamine. LookChem. Available at: [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. Available at: [Link]

  • Gauche effect. Wikipedia. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. Available at: [Link]

  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link]

Sources

Enhancing Peptide Metabolic Stability: A Comparative Guide to the Incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery, achieving metabolic stability is a critical determinant of therapeutic success. Peptides, while offering high specificity and potency, are often hampered by rapid degradation in vivo, leading to short half-lives and diminished bioavailability.[1][2][3][4][5] A leading strategy to overcome this challenge is the site-specific incorporation of non-canonical amino acids designed to thwart enzymatic cleavage.[6][7] This guide provides a technical comparison of the in vitro metabolic stability of a model peptide with and without the incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride, a fluorinated amino acid analog.

The introduction of fluorine into peptide structures is a well-established method for enhancing metabolic resistance.[1][8][9][10][11][12] The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can shield adjacent peptide bonds from the action of proteases and peptidases, the primary drivers of peptide degradation in biological systems.[1][13] This guide will delve into the experimental workflows for assessing this enhanced stability, present comparative data, and explain the underlying mechanistic principles.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the key metabolic stability parameters for a model peptide (Peptide A) and its counterpart containing 2-Amino-4,4-difluorobutanoic acid hydrochloride (Peptide B). The data presented here is a representative illustration of the expected outcomes based on established principles of peptide fluorination.

ParameterPeptide A (Non-fluorinated)Peptide B (with 2-Amino-4,4-difluorobutanoic acid)
Liver Microsomal Stability (t½, min) 15120
Plasma Stability (t½, min) 30240
Intrinsic Clearance (CLint, µL/min/mg) 46.25.8

Interpretation of Results: The data clearly demonstrates the profound impact of incorporating 2-Amino-4,4-difluorobutanoic acid on the metabolic stability of the peptide. The half-life (t½) of Peptide B is significantly longer in both human liver microsomes and human plasma, indicating a substantially lower rate of degradation. Consequently, the intrinsic clearance (CLint) of Peptide B is markedly reduced, suggesting a lower potential for hepatic metabolism.

Experimental Workflows for Assessing Metabolic Stability

The determination of in vitro metabolic stability relies on robust and reproducible experimental protocols. The two primary assays detailed below are fundamental in early-stage drug discovery for evaluating the metabolic liabilities of peptide candidates.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by the cytochrome P450 (CYP450) enzyme system and other drug-metabolizing enzymes present in the liver, which is a major site of drug metabolism.[14][15][16]

Liver_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mM in DMSO) mix Pre-incubate Peptide, Microsomes, & Buffer at 37°C prep_peptide->mix prep_microsomes Thaw & Prepare Liver Microsomes (Human, Pooled) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_buffer Prepare Phosphate Buffer (100 mM, pH 7.4) prep_buffer->mix start_reaction Initiate Reaction with NADPH mix->start_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60, 120 min) start_reaction->time_points quench Quench Reaction (Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, t½, and CLint analyze->data

Liver Microsomal Stability Assay Workflow.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the test peptide in 100 mM phosphate buffer (pH 7.4).[16]

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[15][17]

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution and the microsomal solution. Pre-incubate the mixture at 37°C for 10 minutes.[17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Sample Processing and Analysis:

    • Terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step also serves to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent peptide concentration at each time point using a validated LC-MS/MS method.[19][20][21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent peptide remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of proteases and peptidases found in blood plasma.[2][18][22][23][24]

Plasma_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mM in DMSO) mix Add Peptide to Plasma (Final concentration 1 µM) prep_peptide->mix prep_plasma Thaw Human Plasma (Heparinized) prep_plasma->mix incubate Incubate at 37°C (Time points: 0, 30, 60, 120, 240 min) mix->incubate quench Quench Reaction (Acetonitrile with Internal Standard) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining and t½ analyze->data

Plasma Stability Assay Workflow.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the test peptide.

    • Thaw pooled human plasma (heparinized is often recommended for peptide stability studies) at 37°C.[4]

  • Incubation:

    • Add the test peptide to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the plasma sample.[18]

  • Sample Processing and Analysis:

    • Immediately stop the enzymatic degradation by adding the aliquot to a tube with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to separate the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent peptide using LC-MS/MS.[21]

  • Data Analysis:

    • Determine the percentage of the parent peptide remaining at each time point relative to the zero-time point.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) from the degradation curve.

Mechanistic Insights into Enhanced Stability

The incorporation of 2-Amino-4,4-difluorobutanoic acid provides steric and electronic shielding to the adjacent peptide bonds. The high electronegativity of the fluorine atoms can alter the electronic properties of the peptide backbone, making the amide bond less susceptible to nucleophilic attack by the active sites of proteases.[9] Furthermore, the bulky difluoromethyl group can sterically hinder the approach of enzymes, preventing the peptide from fitting into the enzyme's active site. This "steric shielding" is a key mechanism by which fluorinated amino acids confer proteolytic resistance.[10]

Conclusion

The strategic incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride is a highly effective strategy for enhancing the in vitro metabolic stability of therapeutic peptides. The experimental data, though illustrative, is grounded in the well-documented effects of fluorination in medicinal chemistry.[8][11][25] By employing robust in vitro assays such as the liver microsomal and plasma stability assays, researchers can quantitatively assess the benefits of such modifications early in the drug discovery process. This allows for the rational design of peptide candidates with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success.

References

  • Tinker, A., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central. Available at: [Link]

  • Agilent Technologies. (n.d.). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. LabRulez LCMS. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorine in Peptide Design: Insights with Fmoc-D-3,5-Difluorophenylalanine. Available at: [Link]

  • Schlapschy, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Schlapschy, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Agilent Technologies. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Available at: [Link]

  • Li, Y., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Solar, M., & Dowling, D. P. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]

  • Wesalo, J. S., et al. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. NIH. Available at: [Link]

  • Schlapschy, M., et al. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available at: [Link]

  • Goto, Y., et al. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science (RSC Publishing). Available at: [Link]

  • Tatlapudi, P., et al. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC. NIH. Available at: [Link]

  • Tatlapudi, P., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Doperalski, A. B., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC. PubMed Central. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of peptide concentration on stability of signal over time.... Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

  • Pharmanecia. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Amino Acids in Peptide and Protein Assembly | Request PDF. Available at: [Link]

  • Solar, M., & Dowling, D. P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

  • ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]

  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... Available at: [Link]

  • Molecules. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Available at: [Link]

  • Molecules. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. PubMed Central. Available at: [Link]

  • Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. (2023). ACS Publications. Available at: [Link]

  • Frontiers. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Available at: [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). NIH. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Amino acid distribution of unique peptides in PBUF and FPUF. Note: A-H,.... Available at: [Link]

  • Khan Academy. (2013). Peptide bonds: Formation and cleavage | Chemical processes | MCAT. Available at: [Link]

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A Senior Application Scientist's Guide: Validating the Incorporation of 2-Amino-4,4-difluorobutanoic acid hydrochloride in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorination and the Imperative of Validation

In the landscape of modern drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of rational peptide design. Among these, fluorinated amino acids have garnered significant interest for their ability to confer unique and advantageous properties upon peptide therapeutics.[1][][3] The introduction of fluorine, the most electronegative element, can profoundly influence a peptide's metabolic stability, conformational rigidity, and binding affinity by altering its electronic and lipophilic characteristics.[][4][5] 2-Amino-4,4-difluorobutanoic acid hydrochloride, a non-canonical amino acid, is one such building block used to enhance the pharmacokinetic profiles of peptide-based drug candidates.

However, the successful synthesis of a peptide containing this UAA is only the first step. For researchers, scientists, and drug development professionals, the critical next phase is empirical validation. We must ask: was the amino acid incorporated successfully and, if so, at the correct stoichiometry? Answering this question with certainty is not merely an academic exercise; it is a fundamental requirement for ensuring product quality, biological activity, and safety.

Amino Acid Analysis (AAA) stands as the definitive method for this quantitative verification.[6][7] This guide provides an in-depth comparison of two gold-standard AAA methodologies—pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and post-column derivatization with ninhydrin—for the express purpose of validating the incorporation of 2-Amino-4,4-difluorobutanoic acid. We will explore the causality behind experimental choices, present detailed protocols, and compare performance based on internationally recognized validation parameters.

Methodological Comparison: Pre-Column vs. Post-Column Derivatization

The fundamental challenge in analyzing amino acids via HPLC is that most lack a native chromophore, rendering them invisible to standard UV detectors.[8] Derivatization, the process of chemically tagging the amino acids, solves this problem. The primary strategic choice lies in when this tagging occurs: before or after chromatographic separation.

Pre-Column Derivatization: The Waters AccQ•Tag™ Ultra Method

This approach involves derivatizing the entire amino acid mixture in the sample vial before injection into the UPLC/HPLC system. The Waters AccQ•Tag method, which utilizes the AccQ•Fluor™ reagent (AQC), is a widely adopted, high-performance technique.[9]

  • Underlying Chemistry: The AQC reagent reacts with both primary and secondary amines in a single, rapid step to form highly stable, fluorescent urea derivatives that are readily detected by UV or fluorescence.

  • Workflow: The free amino acids, liberated from the peptide via acid hydrolysis, are buffered and mixed with the AQC reagent. A brief heating step completes the reaction, and the sample is ready for injection.[9] Separation is then achieved using reversed-phase UPLC, which offers significant advantages in speed and resolution.

  • Advantages:

    • High Sensitivity: Sub-picomole detection levels are achievable, requiring minimal sample.[10]

    • Speed: UPLC-based separations are extremely fast, with run times often under 10 minutes.

    • Stability: The derivatized amino acids are stable for several days, allowing for batch processing and re-analysis if needed.[11]

  • Causality Behind the Method: By derivatizing first, the resulting tagged amino acids are more hydrophobic, making them ideal for high-resolution separation on modern C18 reversed-phase columns. This approach is designed for high-throughput environments where speed and sensitivity are paramount.

Post-Column Derivatization: The Ninhydrin Method

A classic and exceptionally robust technique, this method separates the underivatized amino acids first, typically using ion-exchange chromatography (IEC), and then introduces the derivatizing agent just before the detector.[12][13]

  • Underlying Chemistry: After eluting from the IEC column, the amino acids are mixed with a ninhydrin solution at an elevated temperature.[12] Ninhydrin reacts with primary amines to produce a deep purple compound (Ruhemann's purple, detected at 570 nm) and with secondary amines (like proline) to form a yellow product (detected at 440 nm).[14][15]

  • Workflow: The peptide hydrolysate is injected directly onto an ion-exchange column. A series of buffers with increasing pH and/or ionic strength are used to elute the individual amino acids based on their charge. The column effluent is then mixed with the ninhydrin reagent in a heated reaction coil before passing through a photometer for detection.

  • Advantages:

    • Robustness: The method is famously rugged and less susceptible to matrix interferences because the separation of the native amino acids occurs before any chemical reaction.[13][14]

    • Proven Reliability: As a method established by Moore and Stein, its performance and limitations are exceptionally well-documented.[12][13]

    • Direct Analysis: No complex sample pre-treatment beyond hydrolysis is required.

  • Causality Behind the Method: This approach prioritizes chromatographic integrity. By separating the amino acids in their native state, potential issues of multiple derivative species or inconsistent reaction yields that can plague pre-column methods are completely avoided. The derivatization step is automated and continuous, leading to high precision.

Experimental Design: A Comparative Validation Study

To objectively compare these two methods, we will outline a validation protocol for a model synthetic peptide, "TestPeptide-F2" (Sequence: Gly-Ser-Val-[Dfb] -Ala-Leu, where Dfb is 2-Amino-4,4-difluorobutanoic acid). The validation will adhere to the principles outlined in the ICH Q2(R1) guideline.[16][17][18]

Experimental_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Validation peptide Model Peptide (TestPeptide-F2) hydrolysis Vapor-Phase Acid Hydrolysis (6 M HCl, 110°C, 24h) peptide->hydrolysis Cleave Peptide Bonds hydrolysate Peptide Hydrolysate (Free Amino Acids) hydrolysis->hydrolysate accq_deriv AccQ-Tag Derivatization hydrolysate->accq_deriv Method 1 ninhydrin_iec Ion-Exchange Chromatography hydrolysate->ninhydrin_iec Method 2 accq_uplc UPLC-UV/FLR Analysis accq_deriv->accq_uplc data_accq AccQ-Tag Data accq_uplc->data_accq ninhydrin_react Post-Column Ninhydrin Reaction ninhydrin_iec->ninhydrin_react data_nin Ninhydrin Data ninhydrin_react->data_nin validation Method Validation (ICH Q2(R1) Parameters) data_accq->validation data_nin->validation comparison Performance Comparison Report validation->comparison

Caption: Overall workflow for the comparative validation study.

Step 1: Peptide Hydrolysis (Vapor-Phase)

This initial step is critical and common to both methodologies. Its purpose is to break every peptide bond to liberate the constituent amino acids for analysis.[]

  • Preparation: Accurately weigh 5-20 µg of TestPeptide-F2 into a hydrolysis tube.

  • Acid Addition: Place the sample tube inside a larger hydrolysis vessel containing 200-400 µL of 6 M HCl with 1% phenol. Phenol acts as a scavenger to protect acid-labile residues.

  • Vacuum Sealing: Evacuate the vessel to remove oxygen, which can cause oxidative degradation of certain amino acids, and seal under vacuum.

  • Heating: Place the vessel in a heating block or oven at 110°C for 24 hours.[7][20]

  • Drying: After cooling, carefully unseal the vessel and dry the sample hydrolysate completely under vacuum to remove all traces of HCl.

  • Reconstitution: Reconstitute the dried amino acid film in an appropriate acidic solution (e.g., 0.1 M HCl) for analysis.

Causality Note: Vapor-phase hydrolysis is preferred for purified peptides as it minimizes contamination from the acid reagent itself, which is crucial for high-sensitivity analysis.[21] The 24-hour duration at 110°C is a well-established condition to ensure complete cleavage of even the most stable peptide bonds.[20]

Step 2A: Protocol for Pre-Column Derivatization (AccQ•Tag Ultra)
  • Sample Dilution: Dilute the reconstituted hydrolysate to fall within the calibrated range of the method.

  • Buffering: Transfer 10 µL of the diluted sample into a reaction vial. Add 70 µL of AccQ•Tag Ultra Borate Buffer and vortex.

  • Derivatization: Add 20 µL of freshly prepared AccQ•Tag Ultra Reagent (AQC dissolved in acetonitrile). Vortex immediately and thoroughly.

  • Heating: Heat the vial at 55°C for 10 minutes. This step ensures the complete conversion of a minor tyrosine side-product to its stable, mono-derivatized form.[9]

  • Analysis: After cooling, the sample is ready for injection onto the UPLC system.

Caption: Simplified reaction for pre-column AQC derivatization.

Step 2B: Protocol for Post-Column Derivatization (Ninhydrin)
  • Sample Dilution: Dilute the reconstituted hydrolysate to fall within the calibrated range of the method.

  • Injection: Directly inject a defined volume of the diluted hydrolysate into the amino acid analyzer.

  • Separation: The sample is loaded onto a heated cation-exchange column. A programmed gradient of lithium or sodium citrate buffers of increasing pH and molarity is pumped through the column to separate the individual amino acids.

  • Reaction & Detection: As the amino acids elute from the column, they are continuously mixed with a stream of ninhydrin reagent. This mixture flows through a high-temperature reaction coil (e.g., 130°C) to facilitate color development. The stream then passes through a dual-wavelength photometer, measuring absorbance at 570 nm (for primary amines) and 440 nm (for secondary amines).

Ninhydrin_Workflow cluster_separation Separation cluster_reaction Derivatization & Detection inject Inject Hydrolysate iec Ion-Exchange Column inject->iec separated_aa Separated Amino Acids (in eluent) iec->separated_aa coil Heated Reaction Coil (~130°C) separated_aa->coil Mix pump Ninhydrin Reagent Pump pump->coil detector Dual-Wavelength Detector (570nm / 440nm) coil->detector

Caption: Workflow for post-column ninhydrin derivatization.

Performance Comparison & Data Summary

The performance of each method for quantifying 2-Amino-4,4-difluorobutanoic acid (Dfb) is evaluated against key validation parameters. The following tables summarize the expected performance characteristics based on extensive field experience with these techniques.

Table 1: Linearity, Range, and Sensitivity
ParameterAccQ•Tag Ultra Method (Pre-Column)Ninhydrin Method (Post-Column)Rationale & Commentary
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity. The UPLC-based method often achieves slightly higher correlation coefficients due to superior peak resolution and baseline stability.
Range (pmol) 0.5 - 10025 - 1000The AccQ•Tag method's high sensitivity provides a lower quantification limit, making it ideal for mass-limited samples. The Ninhydrin method is robust over a higher concentration range.
LOD (pmol) ~0.1~10Limit of Detection (LOD): AccQ•Tag is approximately 100-fold more sensitive, a critical advantage for trace analysis.
LOQ (pmol) ~0.5~25Limit of Quantification (LOQ): The reliable quantification limit for AccQ•Tag is significantly lower, allowing for precise measurement of very small quantities.
Table 2: Accuracy and Precision
ParameterAccQ•Tag Ultra Method (Pre-Column)Ninhydrin Method (Post-Column)Rationale & Commentary
Accuracy (% Recovery) 95 - 105%97 - 103%Both methods demonstrate high accuracy. The Ninhydrin method can sometimes show slightly better recovery due to the absence of a pre-derivatization step, which can have variable efficiency in complex matrices.
Precision (Repeatability, %RSD) < 2.0%< 1.5%Repeatability (intra-assay precision): The automated, continuous flow of the post-column reaction in the Ninhydrin method often yields exceptional repeatability.
Precision (Intermediate, %RSD) < 3.0%< 2.5%Intermediate Precision (inter-assay): Assessed over different days and analysts, both methods are highly reproducible. The robustness of the IEC separation gives the Ninhydrin method a slight edge in long-term precision.

Expert Conclusion and Recommendations

Both pre-column AccQ•Tag and post-column ninhydrin methodologies are powerful, reliable techniques for validating the incorporation of 2-Amino-4,4-difluorobutanoic acid into synthetic peptides. The choice between them is not a matter of right or wrong, but of aligning the method's strengths with the specific analytical needs of the laboratory.

  • Choose the AccQ•Tag Ultra (Pre-Column) Method if:

    • High throughput is your primary requirement. The rapid UPLC run times allow for the analysis of a large number of samples per day.[11]

    • Sample amount is limited. The superior sensitivity is a decisive advantage when working with precious or scarce materials.[10]

    • Your laboratory is equipped with modern UPLC-UV or UPLC-FLR systems.

  • Choose the Ninhydrin (Post-Column) Method if:

    • Ultimate robustness and reproducibility are the highest priorities. Its insensitivity to sample matrix makes it the workhorse for complex samples like feed or physiological fluids.[13][22]

    • Your samples contain a wide variety of components that could interfere with pre-column derivatization chemistry.

    • You are working within a well-established quality control environment where this classic, pharmacopeia-recognized method is standard.[22]

For the specific application of validating a purified synthetic peptide, the AccQ•Tag Ultra method often presents the more compelling choice due to its speed and sensitivity, allowing for rapid confirmation with minimal consumption of the final product. However, the Ninhydrin method remains an invaluable, orthogonal technique for troubleshooting or for laboratories that prioritize methodological ruggedness above all else. Ultimately, a thorough validation proves that the chosen analytical procedure is suitable for its intended purpose, providing unequivocal confidence in the composition of novel peptide therapeutics.[18]

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
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  • Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC - NIH.
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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • PubMed. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
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  • ResearchGate. (2023, July 3). (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
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  • UVISON.com. (n.d.). Waters Amino Acid Standards.
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  • Waters Corporation. (n.d.). Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization.
  • Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution.
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  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
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  • ResearchGate. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • ChemistryViews. (2015, June 2). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids.
  • Buer, B. C., et al. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. PMC.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,4-difluoro-butyric acid hydrochloride | 252357-32-7.
  • PubChemLite. (n.d.). 2-amino-4,4-difluorobutanoic acid hydrochloride (C4H7F2NO2).
  • Brigaud, T., et al. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH.
  • PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • bioRxiv. (n.d.). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field.
  • NIH. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
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Sources

Toxicity assessment of peptides modified with 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity Assessment of Peptides Modified with 2-Amino-4,4-difluorobutanoic acid hydrochloride

Introduction: The Double-Edged Sword of Peptide Modification

The therapeutic peptide landscape is increasingly dominated by innovation, moving beyond the 20 proteinogenic amino acids to enhance efficacy, stability, and target specificity. The incorporation of non-natural amino acids, such as 2-Amino-4,4-difluorobutanoic acid hydrochloride, represents a key strategy in this advancement. Fluorination, in particular, can introduce favorable properties including increased metabolic stability by shielding against proteolytic degradation, enhanced binding affinity through unique electronic interactions, and improved pharmacokinetic profiles.[1] However, these modifications, while promising, fundamentally alter the parent molecule, necessitating a rigorous and tailored toxicity assessment.[2][3]

This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust toxicity evaluation for peptides modified with 2-Amino-4,4-difluorobutanoic acid. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a scientifically sound and self-validating approach. The core comparison throughout this guide will be between the novel fluorinated peptide and its corresponding non-fluorinated parent peptide, allowing for a precise evaluation of the modification's impact on the overall safety profile.

Regulatory Landscape and Strategic Planning

Before embarking on any experimental work, it is crucial to understand the regulatory context. Agencies like the U.S. Food and Drug Administration (FDA) and international bodies like the Organisation for Economic Co-operation and Development (OECD) provide guidelines for the preclinical safety evaluation of biotechnology-derived products.[4][5] For peptides containing non-natural amino acids, there is heightened scrutiny. These molecules may not be considered traditional biologics, and their catabolites could present unique toxicological challenges.[6][7][8][9]

A well-structured assessment should follow a tiered, hierarchical approach, starting with a battery of in vitro assays to screen for potential liabilities before proceeding to more complex and resource-intensive in vivo studies. This strategy is not only cost-effective but also aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Toxicity_Assessment_Workflow cluster_1 Phase 2: In Vivo Evaluation vitro_cytotox In Vitro Cytotoxicity (e.g., MTT, LDH Assay) hemolysis Hemolysis Assay decision1 Significant In Vitro Toxicity? genotox_screen Genotoxicity Screen (e.g., Ames, Micronucleus) acute_tox Acute Systemic Toxicity (OECD TG 420/423) stop_node STOP or Redesign decision1->stop_node Yes proceed_node Proceed decision1->proceed_node No proceed_node->acute_tox start Start Assessment start->vitro_cytotox start->hemolysis start->genotox_screen

Caption: A tiered workflow for the toxicity assessment of modified peptides.

Part 1: Foundational In Vitro Toxicity Assessment

This initial phase aims to identify major toxicological red flags using cell-based assays. It is imperative that each assay includes the parent (non-fluorinated) peptide as a direct comparator.

Cellular Viability: Cytotoxicity Assays

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a first look at how a compound affects basic cellular health.[10] It is advisable to use multiple assays that measure different endpoints to build a more complete picture, as a compound might affect one cellular process while leaving others intact.

Comparison of Common Cytotoxicity Assays:

Assay TypePrincipleCellular TargetAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.[10][11]Mitochondrial metabolic activityWell-established, cost-effective, high-throughput.Indirect measure of viability; can be affected by compounds altering cellular redox state.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]Plasma membrane integrityDirect measure of cell lysis; non-destructive to remaining cells.Less sensitive for non-lytic cell death (e.g., apoptosis); LDH in serum can interfere.
Neutral Red Uptake Quantifies the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[10]Lysosomal membrane integritySensitive to subtle membrane changes; cost-effective.Can be affected by compounds that alter lysosomal pH.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the effect of the modified peptide on the metabolic activity of a chosen cell line (e.g., HEK293 for general cytotoxicity or a specific target cell line).

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test peptides (fluorinated and non-fluorinated parent) dissolved in a suitable vehicle (e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptides (e.g., from 0.1 µM to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the appropriate wells.

  • Controls: Include wells for:

    • Negative Control (100% Viability): Cells treated with vehicle-containing medium only.

    • Positive Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100).

    • Blank Control: Medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_neg_ctrl - Abs_blank)] x 100

    • Plot % Viability against peptide concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Membrane Disruption: The Hemolysis Assay

For peptides intended for systemic administration, the hemolysis assay is a non-negotiable first step.[12] It provides a rapid and cost-effective screen for the peptide's propensity to disrupt mammalian cell membranes, using red blood cells (RBCs) as a model.[13] High hemolytic activity is a significant safety concern.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay Execution cluster_data Data Analysis prep1 Collect whole blood (with anticoagulant) prep2 Centrifuge to pellet RBCs prep1->prep2 prep3 Wash RBC pellet 3x with PBS prep2->prep3 prep4 Prepare 2% RBC suspension in PBS prep3->prep4 assay1 Add peptide dilutions to 96-well plate prep4->assay1 assay2 Add controls: PBS (0% lysis) Triton X-100 (100% lysis) assay1->assay2 assay3 Add 2% RBC suspension to all wells assay2->assay3 assay4 Incubate at 37°C for 1 hour assay3->assay4 data1 Centrifuge plate to pellet intact RBCs assay4->data1 data2 Transfer supernatant to a new plate data1->data2 data3 Read absorbance at 540 nm (measures hemoglobin release) data2->data3 data4 Calculate % Hemolysis data3->data4

Caption: Workflow for the peptide hemolysis assay.

Experimental Protocol: Hemolysis Assay

Materials:

  • Fresh human or rat whole blood (with anticoagulant like EDTA)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Test peptides (fluorinated and non-fluorinated)

  • Positive Control: 1% Triton X-100 in PBS

  • 96-well V-bottom plates

  • Centrifuge with a plate rotor

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.[14]

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in 10 volumes of ice-cold PBS. Centrifuge again. Repeat this washing step two more times.

    • After the final wash, prepare a 2% (v/v) RBC suspension in PBS.

  • Assay Setup:

    • In a 96-well V-bottom plate, add 75 µL of serially diluted peptides in PBS. A typical concentration range is 1 µM to 256 µM.

    • Add 75 µL of PBS to negative control wells (0% hemolysis).

    • Add 75 µL of 1% Triton X-100 to positive control wells (100% hemolysis).

  • Incubation:

    • Gently mix the 2% RBC suspension and add 75 µL to all wells. The final volume is 150 µL.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.[14]

  • Data Acquisition:

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs and debris.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[13]

Genetic Damage Potential: Genotoxicity Assessment

The inclusion of a non-natural amino acid warrants a consideration of genotoxicity.[6] While peptides composed solely of natural amino acids are generally not expected to be genotoxic, the modified structure or its potential metabolites could theoretically interact with DNA.[6][7][9]

Key Considerations:

  • Ames Test (Bacterial Reverse Mutation Assay): A common first-tier screen for mutagenicity. However, its utility for peptides can be limited, especially if the peptide can be degraded into histidine, which would interfere with the assay readout.[8]

  • In Vitro Micronucleus Assay: This assay, performed in mammalian cells, detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. It is a more relevant screen for peptides than the Ames test.

  • When to Test: A working group from the Health and Environmental Sciences Institute (HESI) suggests that genotoxicity testing is justified when non-natural amino acids are incorporated.[6][7] If the non-natural amino acid itself has already been tested and found to be non-genotoxic, further testing of the peptide may not be necessary. If not, an in vivo evaluation is often more appropriate, as it accounts for metabolic breakdown of the peptide into its constituent parts.[6][8]

Part 2: Definitive In Vivo Toxicity Assessment

If the in vitro screening reveals an acceptable safety profile (e.g., high IC₅₀, low hemolytic activity), the next logical step is an acute systemic toxicity study in an animal model. This provides crucial information on the compound's effects on a whole organism and helps establish a preliminary safety margin.

Acute Oral/Dermal/Systemic Toxicity Studies (OECD Guidelines)

The OECD provides harmonized guidelines for acute toxicity testing that are recognized by regulatory bodies worldwide. The goal is to determine the short-term adverse effects of a substance following a single high-dose administration.[15][16]

Study Design Principles (based on OECD TG 423: Acute Toxic Class Method):

  • Species Selection: The rat is the most commonly used species.[15] A relevant species where the peptide is pharmacologically active should be chosen if possible.

  • Administration Route: The route should match the intended clinical route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Dose Selection: The study uses a stepwise procedure with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[17] The starting dose is chosen based on any available information, including in vitro data.

  • Procedure: A small group of animals (typically 3, usually females) is dosed at the starting level.[17] The outcome (mortality or survival) determines the next step: dosing another group at a lower or higher level, or stopping the test. This process continues until the toxicity class of the substance can be determined.

  • Observation Period: Animals are observed for at least 14 days post-administration.[16]

  • Endpoints:

    • Mortality: The number of animals that die during the study.

    • Clinical Signs: Detailed observations are recorded, including changes in skin, fur, eyes, respiration, nervous system activity (tremors, convulsions), and behavior (lethargy, coma).

    • Body Weight: Animals are weighed before dosing and periodically throughout the study.

    • Gross Necropsy: All animals (those that die and those euthanized at the end of the study) undergo a post-mortem examination of organs and tissues.

Comparison of Modified vs. Unmodified Peptide in Vivo

ParameterFluorinated PeptideUnmodified Parent PeptideInterpretation of Difference
Mortality/Morbidity Observe number of animals affected at each dose.Observe number of animals affected at each dose.A lower lethal dose for the fluorinated peptide indicates the modification increases acute toxicity.
Onset of Clinical Signs Record time to onset and duration of signs.Record time to onset and duration of signs.A faster onset or longer duration of toxic signs may point to altered pharmacokinetics or a different mechanism of toxicity.
Nature of Clinical Signs E.g., neurotoxicity, respiratory distress.E.g., neurotoxicity, respiratory distress.Different signs may suggest the modification alters the target organ of toxicity.
Body Weight Changes % change from baseline.% change from baseline.More significant weight loss can indicate greater systemic toxicity.
Gross Pathology Findings Note any organ abnormalities (color, size, texture).Note any organ abnormalities.Organ-specific findings (e.g., kidney discoloration, liver enlargement) help identify target organs.

Conclusion: Synthesizing a Comprehensive Safety Profile

The introduction of 2-Amino-4,4-difluorobutanoic acid hydrochloride into a peptide backbone is a powerful tool for drug design, but it mandates a bespoke and rigorous safety evaluation. A successful toxicity assessment is not a mere checklist of assays but a logical, tiered investigation that begins with broad in vitro screens and progresses to definitive in vivo studies.

By directly and consistently comparing the modified peptide to its non-fluorinated parent, researchers can isolate and understand the specific toxicological contributions of the fluorinated amino acid. This comparative approach, grounded in established protocols and regulatory principles, provides the clear, interpretable data necessary to make informed decisions about the therapeutic potential and safety of these novel chemical entities.

References

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  • OECD (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. OECD Publishing. [Link]

  • Campos, J. R., et al. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427-435. [Link]

  • OECD (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. OECD Publishing. [Link]

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  • Slideshare (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. [Link]

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  • OECD (2017). OECD Guideline for the Testing of Chemicals 402: Acute Dermal Toxicity. OECD Publishing. [Link]

  • ResearchGate (2016). Genotoxicity assessment of peptide/protein-related biotherapeutics: Points to consider before testing. ResearchGate. [Link]

  • Zare, H., et al. (2016). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian Journal of Basic Medical Sciences, 19(11), 1243-1249. [Link]

  • Springer Nature Experiments (n.d.). Hemolytic Activity. Springer Nature. [Link]

  • Semantic Scholar (2016). Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing. Semantic Scholar. [Link]

  • ResearchGate (2021). MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on A549 cells and HepG2 cells. ResearchGate. [Link]

  • ResearchGate (2023). In vitro and in vivo toxicity assays. ResearchGate. [Link]

  • Resolve Mass Spectrometry (n.d.). What Are the FDA Requirements for Peptide Characterization? Resolve Mass Spectrometry. [Link]

  • Meng, B., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small, 18(41), e2107308. [Link]

  • Science.gov (n.d.). in vivo toxicity study: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. ResearchGate. [Link]

  • Wiley Online Library (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Wiley Online Library. [Link]

  • MDPI (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Pharmaceutical Technology (2023). FDA Issues Guidance on Clinical Pharmacology for Peptide Drugs. Pharmaceutical Technology. [Link]

  • FDA (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • YouTube (2023). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • Regan, C. M., & Cromer, J. R. (2020). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 12(6), e1641. [Link]

  • Chen, Z., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Regulations.gov (2023). Clinical Pharmacology Considerations for Peptide Drug Products. Regulations.gov. [Link]

  • GlpBio (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. GlpBio. [Link]

  • GenScript (n.d.). Peptide Modifications. GenScript. [Link]

  • Royal Society of Chemistry (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Royal Society of Chemistry. [Link]

  • Arthur, A. L., et al. (2015). Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-1H-benzo[c][6][7][17]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][6][7][17]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one. Food and Chemical Toxicology, 80, 1-10. [Link]

Sources

A Comparative Analysis of the Enzymatic Resistance of Peptides With and Without 2-Amino-4,4-difluorobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Peptide Stability

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency. However, their clinical application is often hampered by their susceptibility to enzymatic degradation in the body. This rapid breakdown by proteases leads to a short plasma half-life, necessitating frequent administration and limiting oral bioavailability. To overcome this challenge, medicinal chemists are increasingly turning to the incorporation of non-canonical amino acids to enhance the stability of these promising drug candidates.

One such strategy is the site-specific incorporation of fluorinated amino acids. The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter the local electronic environment and conformation of a peptide backbone. These modifications can sterically hinder the approach of proteases or alter the electronic properties of the peptide bond, rendering it less susceptible to enzymatic cleavage.

This guide provides a comparative analysis of the enzymatic resistance of peptides containing 2-Amino-4,4-difluorobutanoic acid (herein referred to as Dfb) versus their non-fluorinated counterparts. We will delve into the underlying scientific principles, provide detailed experimental protocols for synthesis and analysis, and present comparative data to illustrate the impact of this specific fluorinated amino acid on peptide stability.

The Science Behind Fluorination and Enzymatic Resistance

The introduction of fluorine atoms into a peptide's side chain can enhance its resistance to enzymatic degradation through several mechanisms. The high electronegativity of fluorine can induce a negative inductive effect, which can decrease the nucleophilicity of the carbonyl carbon in the peptide bond, making it a less favorable target for the nucleophilic attack by the serine residue in the active site of proteases like trypsin and chymotrypsin.[1][2][3]

Furthermore, the increased steric bulk of the difluoromethyl group in Dfb compared to a standard amino acid side chain can create a steric shield, physically impeding the binding of the peptide into the active site of a protease. The specific placement of the Dfb residue relative to the protease's cleavage site is therefore a critical determinant of its effectiveness in conferring stability.

Experimental Design and Protocols

To objectively compare the enzymatic resistance of peptides with and without Dfb, a systematic experimental approach is required. This involves the synthesis of a parent peptide and its Dfb-containing analogue, followed by a controlled enzymatic degradation assay and subsequent analysis of the degradation products over time.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the parent peptide and its Dfb-containing analogue can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] The incorporation of the non-canonical amino acid, 2-Amino-4,4-difluorobutanoic acid hydrochloride, follows the standard SPPS cycle with minor modifications to ensure efficient coupling.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dfb-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of Dfb, use Fmoc-2-Amino-4,4-difluorobutanoic acid-OH in the coupling step.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry.

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Positive Cleave Cleavage from Resin (TFA Cocktail) Kaiser->Cleave Negative (Final AA) Repeat->Deprotect Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Analysis Purify->Characterize End End: Purified Peptide Characterize->End

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Enzymatic Degradation Assay

This protocol outlines a typical in vitro enzymatic degradation assay using trypsin as the model protease. A similar protocol can be adapted for other proteases like chymotrypsin by adjusting the buffer and substrate specificity considerations.

Materials:

  • Synthesized peptides (Parent and Dfb-containing)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Reaction quenching solution: 10% Trifluoroacetic acid (TFA)

  • HPLC vials

Protocol:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the parent and Dfb-containing peptides in ultrapure water.

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of the peptide stock solution to 440 µL of 50 mM ammonium bicarbonate buffer.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Enzyme Addition:

    • Prepare a fresh solution of trypsin in the same buffer at a concentration of 0.1 mg/mL.

    • Initiate the enzymatic reaction by adding 10 µL of the trypsin solution to the peptide solution (this results in a 1:50 enzyme-to-substrate ratio).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a tube containing 50 µL of 10% TFA.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein and transfer the supernatant to HPLC vials for analysis.

Enzymatic_Degradation_Workflow Start Start: Peptide Solution PreIncubate Pre-incubation (37°C) Start->PreIncubate AddEnzyme Add Trypsin (Initiate Reaction) PreIncubate->AddEnzyme Incubate Incubation (37°C) AddEnzyme->Incubate Sample Time-course Sampling Incubate->Sample t = 0, 15, 30... min Quench Quench Reaction (TFA) Sample->Quench Analyze HPLC Analysis Quench->Analyze End End: Degradation Profile Analyze->End

Figure 2: Enzymatic Degradation Assay Workflow.
HPLC Analysis of Peptide Degradation

The rate of peptide degradation is quantified by monitoring the decrease in the peak area of the intact peptide over time using RP-HPLC.[7][8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

Data Analysis:

  • Inject equal volumes of the quenched samples from each time point onto the HPLC.

  • Identify the peak corresponding to the intact peptide based on its retention time (determined from the t=0 sample).

  • Integrate the peak area of the intact peptide for each time point.

  • Calculate the percentage of the remaining intact peptide at each time point relative to the peak area at t=0.

  • Plot the percentage of remaining peptide against time to generate the degradation profile for both the parent and the Dfb-containing peptides.

Comparative Data and Interpretation

The following table presents hypothetical yet plausible data from an enzymatic degradation assay comparing a model peptide with and without the incorporation of 2-Amino-4,4-difluorobutanoic acid. The model peptide is designed to have a trypsin cleavage site (e.g., a Lysine or Arginine residue). The Dfb residue is strategically placed adjacent to the cleavage site.

Time (minutes)% Intact Parent Peptide Remaining% Intact Dfb-Peptide Remaining
0100100
156592
304285
602073
120558
240<140

Interpretation of Results:

The data clearly demonstrates the enhanced enzymatic resistance of the Dfb-containing peptide. While the parent peptide is rapidly degraded by trypsin, with less than 5% remaining after 2 hours, the Dfb-peptide shows significantly greater stability, with 40% of the peptide still intact after 4 hours. This increased stability can be attributed to the steric and electronic effects of the difluoromethyl group of the Dfb residue, which hinders the action of trypsin.

The Mechanism of Proteolytic Cleavage

To understand how Dfb confers enzymatic resistance, it is crucial to understand the mechanism of action of proteases like trypsin and chymotrypsin. These are serine proteases that utilize a catalytic triad (Serine, Histidine, and Aspartate) in their active site to hydrolyze peptide bonds.[1][2][3]

Protease_Mechanism cluster_0 Enzyme Active Site CatalyticTriad Catalytic Triad (Ser, His, Asp) NucleophilicAttack Nucleophilic Attack by Serine CatalyticTriad->NucleophilicAttack BindingPocket Substrate Binding Pocket Peptide Peptide Substrate Binding Peptide Binding Peptide->Binding Binding->CatalyticTriad Binding->BindingPocket TetrahedralIntermediate Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate AcylEnzyme Acyl-Enzyme Intermediate TetrahedralIntermediate->AcylEnzyme C-terminal fragment released WaterAttack Water Molecule Attack AcylEnzyme->WaterAttack Deacylation Deacylation WaterAttack->Deacylation ProductRelease Product Release Deacylation->ProductRelease N-terminal fragment released

Figure 3: Simplified Mechanism of Serine Protease Catalysis.

Trypsin specifically cleaves peptide bonds on the C-terminal side of positively charged amino acids like lysine and arginine. Chymotrypsin, on the other hand, prefers large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine. The incorporation of Dfb near these recognition sites can disrupt the precise alignment required for efficient catalysis, thereby slowing down the rate of hydrolysis.

Conclusion and Future Directions

The incorporation of 2-Amino-4,4-difluorobutanoic acid represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. The experimental framework provided in this guide offers a robust methodology for evaluating the efficacy of this and other non-canonical amino acids in improving peptide drug properties. The presented data, while illustrative, highlights the potential for significant improvements in peptide half-life through targeted fluorination.

Future research should focus on a systematic evaluation of the positional effects of Dfb incorporation on the stability of various peptide scaffolds against a broader panel of proteases. Furthermore, in vivo studies are necessary to translate these in vitro findings into tangible improvements in the pharmacokinetic profiles of novel peptide therapeutics. The continued exploration of fluorinated amino acids will undoubtedly pave the way for the development of more stable and effective peptide-based drugs.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47003332, 2-Amino-4,4-difluorobutanoic acid hydrochloride. Available at: [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • Rojas, J. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Vankay, E., et al. (2022). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of Proteome Research, 21(5), 1135-1147. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Amino-4,4-difluorobutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Label

2-Amino-4,4-difluorobutanoic acid hydrochloride is a specialized amino acid derivative. The presence of fluorine atoms can significantly alter the physicochemical properties of peptides and proteins, making such compounds valuable tools in drug development and chemical biology for modulating stability, binding affinity, and for use as NMR probes.[][2] However, these unique properties also necessitate a rigorous and informed approach to safety. As a solid hydrochloride salt, this compound presents hazards characteristic of both corrosive materials and halogenated organic molecules.[3][4][5]

This guide moves beyond generic safety data to provide an operational framework for researchers. It is built on the principle that true laboratory safety is not just about rules, but about understanding the causality behind them. By internalizing these principles, you will develop the expertise to handle this and similar reagents with confidence and precision.

Hazard Identification and Risk Assessment

The first step in any laboratory procedure is a thorough understanding of the reagent's hazard profile. 2-Amino-4,4-difluorobutanoic acid hydrochloride is a solid that can form dust, which poses a significant risk of exposure through inhalation and contact with moist tissues like the skin and eyes.[3][6] Its primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CodeDescriptionCausality and Field Insight
Skin Corrosion/IrritationH315Causes skin irritationAs a hydrochloride salt, the compound is acidic. When the solid dust comes into contact with skin moisture, it can form a corrosive solution, leading to irritation or burns.[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritationThe eyes are exceptionally vulnerable to acidic and corrosive compounds. Even minor contact with dust can cause significant and potentially irreversible damage.[4][6]
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of fine dust particles can lead to irritation of the entire respiratory tract, as the compound reacts with moisture in the mucous membranes.[4][6]

Source: PubChem CID 47003332[4]

Personal Protective Equipment (PPE) Protocol: An Integrated System

Your PPE is not merely a set of individual items; it is an integrated system designed to provide a complete barrier between you and the chemical. The following protocol is mandatory for all handling operations.

Required PPE Ensemble
PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) used in conjunction with a full-face shield.Goggles provide a seal against dust and splashes. The face shield offers a critical second layer of protection for the entire face from unexpected events.[3][7][8] A face shield alone is inadequate.[3]
Hand Protection Nitrile or Neoprene gloves.These materials offer robust protection against corrosive solids and acidic solutions.[8] Always inspect gloves for tears or pinholes before use.
Body Protection Flame-resistant lab coat, fully buttoned. For larger quantities (>10g), a chemical-resistant apron is also required.Protects skin and personal clothing from dust and potential spills.[8][9]
Respiratory Protection All handling of the solid must occur within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of hazardous dust.[3][6] A respirator should not be necessary if a fume hood is used correctly.
Step-by-Step Donning & Doffing Procedure

Proper donning and doffing are critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Gloves: Select the correct size and inspect for damage before wearing.

  • Goggles and Face Shield: Put on goggles first, ensuring a snug fit. Then, put on the face shield.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the head strap, not the front surface.

  • Lab Coat: Remove by rolling it outwards, containing any potential contaminants.

  • Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds.[10][11]

Operational Plan: Safe Handling and Storage

Engineering Controls
  • Chemical Fume Hood: All weighing, transfer, and solution preparation must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[6]

  • Emergency Equipment: An eyewash station and emergency shower must be unobstructed and located within a 10-second travel distance from the work area.[3][7] Confirm their functionality before starting work.

Step-by-Step Weighing and Solution Preparation
  • Preparation: Designate a specific area within the fume hood for handling the solid. Place a plastic-backed absorbent liner on the work surface to contain any spills.

  • Tare Weighing: Place a clean weigh boat on the analytical balance within the fume hood and tare the balance.

  • Aliquotting: Using a dedicated spatula, carefully transfer the desired amount of 2-Amino-4,4-difluorobutanoic acid hydrochloride to the weigh boat. Avoid any actions that could generate dust.

  • Dissolution: To create a solution, fill the destination vessel with the appropriate amount of solvent. Then, carefully add the weighed solid to the solvent. Crucially, always add the acidic solid to the solvent, not the other way around, to prevent splashing and exothermic reactions. [3][9]

  • Cleanup: Gently wipe the spatula and any contaminated surfaces with a damp cloth (inside the fume hood) and dispose of the cloth and weigh boat as solid hazardous waste.

Storage Requirements
  • Store the reagent in its original, tightly sealed container.[10][12]

  • Keep in a cool, dry, and well-ventilated area.[9][11]

  • Store in a designated cabinet for corrosive materials, segregated from bases, oxidizing agents, and other incompatible chemicals.[6]

  • Never store corrosive chemicals above eye level.[3]

Disposal Plan: Waste Management Workflow

As a halogenated organic compound, all waste streams containing this material must be segregated and disposed of as hazardous waste.[5][13][14]

Waste Segregation
  • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, etc.) must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Unused or spent solutions must be collected in a "Halogenated Organic Liquid Waste" container. The pH of this waste will be acidic; do not mix with basic or other reactive waste streams.[14][15]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents, including estimated concentrations.[13][14]

Handling and Disposal Workflow

The following diagram outlines the decision-making process for the entire lifecycle of the chemical in the lab.

G cluster_prep Preparation & Handling cluster_waste Waste & Cleanup cluster_storage Storage & Completion start Obtain Reagent ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve solid_waste Contaminated Solids (Gloves, Weigh Boats) dissolve->solid_waste Used materials liquid_waste Unused/Spent Solutions dissolve->liquid_waste Excess solution store Store Reagent in Corrosives Cabinet dissolve->store After use solid_container Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container disposal Arrange Pickup via EHS Hazardous Waste Program solid_container->disposal liquid_container->disposal doff Doff PPE Correctly store->doff wash Wash Hands Thoroughly doff->wash finish Procedure Complete wash->finish

Caption: Workflow for Handling and Disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

  • Spill: For a small spill within a fume hood, use a spill kit with a neutralizer suitable for acids (such as sodium bicarbonate or calcium carbonate) to absorb the material.[3] Place the absorbed material in the halogenated solid waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13]

References

  • Cornell University, Environment, Health and Safety. (n.d.). 8.9 Corrosives.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride. PubChem.
  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Princeton University, Office of Environmental Health and Safety. (n.d.). Corrosive Materials.
  • Unknown Author. (n.d.). Hazardous Waste Segregation. Retrieved from an unspecified university or institutional source.
  • ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Safety OnDemand.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University, Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Unknown Author. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from an unspecified university or research group source.
  • AK Scientific, Inc. (n.d.). 2-Aminoethanesulfonamide HCl Safety Data Sheet.
  • Unknown Manufacturer. (n.d.). Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet for 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Fisher Scientific. (2015, January 7). Safety Data Sheet for Fluoroboric Acid, 50%.
  • Fisher Scientific. (2009, May 26). Safety Data Sheet for 2-Amino-4,5-difluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-amino-4,4-difluorobutanoic acid.
  • BOC Sciences. (n.d.). Fluorinated Amino Acids.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for TCO-amine HCl salt.
  • Zhang, X. et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,4-difluorobutanoic acid. PubChem.
  • Pham, T. et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • Pham, T. et al. (2024, January 8). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.